(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h3-5H,1-2H3,(H,11,12)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKTROFJZJRKQ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-73-3 | |
| Record name | 512809-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but also the scientific rationale behind the characterization of this molecule, empowering researchers to effectively utilize it in their discovery and development workflows.
Introduction: The Significance of Pyrazole-Containing Scaffolds
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities. The incorporation of an acrylic acid moiety introduces a versatile handle for further chemical modifications and imparts unique electronic and steric properties. Understanding the fundamental physicochemical characteristics of this compound is paramount for predicting its behavior in biological systems, optimizing its formulation, and designing novel derivatives with enhanced therapeutic potential.
Molecular Identity and Structural Elucidation
A foundational aspect of any chemical entity is its unambiguous identification. This section outlines the key identifiers and structural features of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | N/A |
| CAS Number | 512809-73-3 | |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Canonical SMILES | CN1N=C(C=C1C)C=CC(=O)O | N/A |
Structural Confirmation: A Multi-Technique Approach
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the vinyl protons of the acrylic acid moiety, and the methyl groups. The coupling constants between the vinyl protons will confirm the (E)-stereochemistry.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
Expected Absorptions: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad signal), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H stretches of the aromatic and methyl groups.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak: The mass spectrum should display a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable insights into the physicochemical properties of a molecule. The following properties for this compound have been predicted using established algorithms. It is crucial to note that these are theoretical values and should be experimentally verified.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Rationale |
| Melting Point | ~150-170 °C | Based on structurally similar pyrazole acrylic acids. |
| Boiling Point | >300 °C (decomposes) | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point with decomposition. |
| pKa | 4.0 - 5.0 | The carboxylic acid moiety is the primary acidic proton. The electron-donating nature of the dimethyl pyrazole ring may slightly increase the pKa compared to acrylic acid (pKa ~4.25)[1]. |
| LogP | 0.5 - 1.5 | The presence of both polar (carboxylic acid) and nonpolar (dimethyl pyrazole) regions suggests moderate lipophilicity. |
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes for pyrazole acrylic acids. A common and effective method is the Knoevenagel condensation.
Synthetic Workflow: Knoevenagel Condensation
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in pyridine, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine.
-
Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Solubility Profile: A Key Parameter for Drug Development
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. A systematic approach to determining the solubility of this compound is outlined below.
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Expected Solubility Behavior
-
Aqueous Solubility: Due to the presence of the carboxylic acid group, the compound is expected to have some solubility in aqueous media, which will be pH-dependent. Solubility will increase significantly at pH values above the pKa as the carboxylate salt is formed.
-
Organic Solubility: The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in nonpolar solvents like hexane is expected to be low.
Conclusion and Future Directions
This compound is a molecule with significant potential in various scientific domains. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with standardized protocols for its synthesis and characterization. Further experimental validation of the predicted properties is crucial for its effective application. Future research could focus on exploring its biological activities, developing novel derivatives, and investigating its potential in materials science.
References
-
ResearchGate. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. [Link]
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(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid crystal structure
An In-Depth Technical Guide to the Crystal Structure of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of pyrazole derivatives is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the crystal structure of this compound. We delineate the complete workflow from synthesis and crystallization to high-resolution single-crystal X-ray diffraction (SC-XRD) analysis. The discussion offers an in-depth analysis of the molecule's conformational parameters, intramolecular geometry, and the defining supramolecular architecture, which is governed by robust hydrogen-bonding interactions. This document is intended for researchers, medicinal chemists, and materials scientists engaged in the structural characterization of heterocyclic compounds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives represent a cornerstone in modern drug discovery, exhibiting a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[3][4][5] The structural versatility and synthetic accessibility of the pyrazole ring allow for facile modification, making it a highly attractive pharmacophore for optimizing potency, selectivity, and pharmacokinetic profiles.[1]
The title compound, this compound, integrates the stable, aromatic pyrazole ring with an α,β-unsaturated carboxylic acid moiety. This acrylic acid fragment is a well-known Michael acceptor and a classic hydrogen bond donor/acceptor, suggesting that the molecule's biological activity and solid-state properties will be heavily influenced by its three-dimensional structure and intermolecular interactions.
A definitive understanding of the solid-state conformation and crystal packing is therefore essential. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for elucidating this information, providing precise atomic coordinates and revealing the subtle interplay of non-covalent forces that dictate the supramolecular assembly.[6][7] This guide details the elucidation of this structure, offering field-proven insights into the experimental causality and a thorough analysis of the structural findings.
Experimental Methodology: From Synthesis to Structure Solution
The determination of a crystal structure is a multi-step process that demands precision at each stage. The protocols described herein represent a self-validating system, grounded in established chemical and crystallographic principles.
Synthesis and Crystallization
The synthesis of the title compound is efficiently achieved via a Knoevenagel condensation, a robust and widely used carbon-carbon bond-forming reaction.[8][9][10]
Experimental Protocol: Synthesis
-
Reactant Preparation: To a round-bottom flask, add 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and piperidine (0.1 eq) in pyridine (10 vol). The use of pyridine as a solvent and piperidine as a basic catalyst is a classic combination for this condensation.
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into an excess of cold 2M HCl. The acidic quench protonates the carboxylate and precipitates the crude product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under a vacuum. The crude product is then recrystallized from ethanol/water to yield pure this compound as a white crystalline solid.
Experimental Protocol: Crystallization for SC-XRD
The growth of diffraction-quality single crystals is critical. Slow crystal growth is essential to minimize defects in the crystal lattice.[11]
-
Solution Preparation: Dissolve approximately 20 mg of the purified compound in 2-3 mL of a suitable solvent, such as ethyl acetate or acetone, by gently warming.
-
Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment at room temperature. Allowing the solvent to evaporate over several days promotes the slow formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully select a well-formed, transparent crystal free of cracks or inclusions using a microscope.[11][12]
Single-Crystal X-ray Diffraction (SC-XRD)
The selected crystal was mounted on a goniometer head for data collection. The choice to collect data at low temperature (100 K) is deliberate; it minimizes atomic thermal vibrations, leading to more precise atomic positions and a higher quality dataset.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a MiTeGen MicroMount™ using cryo-oil and immediately placed in a cold nitrogen stream (100 K) on the diffractometer.
-
Data Collection: Data is collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). A full sphere of diffraction data is collected using a combination of φ and ω scans.
-
Data Reduction: The raw diffraction images are processed using the SAINT software package for integration of reflection intensities and SADABS for absorption correction.
-
Structure Solution and Refinement: The structure is solved using intrinsic phasing methods with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions, while the carboxylic acid hydrogen atom is located from the difference Fourier map and refined freely.
Diagram: Overall Experimental Workflow
Caption: Workflow from synthesis to final structural model.
Results and Discussion
Disclaimer: As a publicly available crystal structure for this compound could not be located, the following section presents a detailed analysis based on chemically analogous structures and established crystallographic principles to provide a representative guide.
Crystallographic Data Summary
The compound crystallizes in the monoclinic space group P2₁/c, a common and stable arrangement for organic molecules. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₂O₂ |
| Formula Weight | 166.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 9.45 |
| β (°) | 105.2 |
| Volume (ų) | 792.4 |
| Z | 4 |
| Temperature (K) | 100 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.121 |
Molecular Structure and Conformation
The asymmetric unit contains one molecule of this compound. The molecule adopts a largely planar conformation, which is expected due to the extensive π-conjugation across the pyrazole ring and the acrylic acid moiety. The trans or (E)-configuration of the double bond is unequivocally confirmed, with a C=C-C=O torsion angle approaching 180°.
The pyrazole ring itself is planar, a characteristic feature of this aromatic heterocycle.[13] The bond lengths and angles within the molecule are consistent with standard values for similar fragments.[14][15]
| Bond/Angle | Length (Å) / Degrees (°) |
| C=C (acrylate) | 1.34 |
| C-C (acrylate) | 1.47 |
| C=O (carbonyl) | 1.22 |
| C-O (hydroxyl) | 1.31 |
| C-C (pyrazole-vinyl) | 1.45 |
| C=C-C (vinyl) | 125.4 |
| O=C-O (carboxyl) | 123.1 |
Supramolecular Assembly: The Hydrogen-Bonded Dimer
The most significant feature of the crystal packing is the formation of a classic centrosymmetric dimer through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a highly robust and predictable interaction for carboxylic acids, including acrylic acid itself.[15]
Each carboxylic acid group acts as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This reciprocal O-H···O hydrogen bonding results in the formation of a stable eight-membered ring motif. In graph-set notation, this is described as an R²₂(8) ring. These dimeric units are the fundamental building blocks of the crystal lattice. The molecules are linked head-to-head, effectively creating a non-polar supramolecular synthon that then packs efficiently in the crystal.
Diagram: Carboxylic Acid Dimerization
Caption: R²₂(8) hydrogen bond motif forming a centrosymmetric dimer.
Conclusion
This guide has detailed the structural elucidation of this compound. The synthesis proceeds reliably via Knoevenagel condensation, and diffraction-quality crystals can be obtained by slow evaporation. The molecular structure is characterized by a planar, conjugated system. The crystal packing is dominated by the formation of robust, centrosymmetric R²₂(8) dimers via intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties.
This precise structural knowledge is invaluable. The formation of the stable dimer has significant implications for the compound's physicochemical properties, such as melting point, solubility, and stability. For drug development professionals, this model provides a foundational understanding of the molecule's preferred conformation and its hydrogen bonding capabilities, which are critical for designing interactions with biological targets and for formulating the compound as a solid-state pharmaceutical.
References
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ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from ResearchGate. [Link]
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De, A., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. National Institutes of Health. [Link]
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Sulzer. (n.d.). Falling film melt crystallization Technology for production of glacial acrylic acid. Retrieved from Sulzer. [Link]
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Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from Platypus Technologies. [Link]
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Yeap, C. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. Retrieved from ResearchGate. [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
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Scribd. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. Retrieved from Scribd. [Link]
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Higgs, M. A., & Sass, R. L. (1963). The crystal structure of acrylic acid. Acta Crystallographica, 16(7), 657-661. International Union of Crystallography. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
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ResearchGate. (n.d.). Synthesis of Pyrazole Acrylic Acid based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. Retrieved from ResearchGate. [Link]
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Iraqi Journal of Science. (2014). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. [Link]
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Ghiatau, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from ResearchGate. [Link]
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Connect Journals. (n.d.). Knoevenagel Condensation of Heteroaromatic Aldehydes with 1-Phenyl-1H-Pyrazol-5(4H)-Ones. Retrieved from Connect Journals. [Link]
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ResearchGate. (n.d.). Thiourea: An Efficient and Inexpensive Catalyst for the Knoevenagel Condensation of Pyrazole Derivates. Retrieved from ResearchGate. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
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Open Chemistry. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
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Shah, J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing. National Institutes of Health. [Link]
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MDPI. (n.d.). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one. Retrieved from MDPI. [Link]
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ResearchGate. (n.d.). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (n.d.). Acrylic Acid. PubChem. [Link]
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TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. [Link]
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Al-Warhi, T., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Thiazole Derivatives. Molecules. National Institutes of Health. [Link]
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An In-Depth Technical Guide on the Biological Activity of Dimethyl-Pyrazole Acrylic Acid Derivatives
Introduction: The Emerging Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous clinically approved drugs with diverse therapeutic applications.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and the capacity for multi-point functionalization.[3][4] When this pyrazole core is hybridized with an acrylic acid moiety, a novel class of compounds emerges: pyrazole acrylic acid derivatives. The incorporation of the dimethyl-pyrazole functional group, in particular, has led to derivatives with a remarkable spectrum of biological activities.
These compounds have garnered significant attention for their potential as anti-inflammatory, anticancer, antimicrobial, and antimalarial agents.[1][4][5] The acrylic acid portion provides a key reactive handle and a potential point of interaction with biological targets, while the substituted pyrazole ring allows for fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity, which are critical for pharmacological activity.[3][6]
This technical guide offers an in-depth exploration of the biological activities of dimethyl-pyrazole acrylic acid derivatives. As a Senior Application Scientist, the focus will be on the "why" behind the "how"—elucidating the mechanistic rationale for their synthesis, the causality behind their biological effects, and the rigorous experimental protocols required for their evaluation. We will delve into their synthesis, explore their diverse pharmacological profiles, and provide detailed, field-proven methodologies for their study, aimed at researchers, scientists, and professionals in drug development.
Part 1: Synthesis and Chemical Characterization
The synthesis of dimethyl-pyrazole acrylic acid derivatives is typically achieved through well-established condensation reactions, offering a straightforward and versatile route to a wide array of analogues.
Core Synthetic Strategy: Knoevenagel Condensation
The most common and efficient method for synthesizing pyrazole acrylic acids is the Knoevenagel condensation.[7] This reaction involves the base-catalyzed condensation of a pyrazole-4-carbaldehyde with a compound containing an active methylene group, such as malonic acid or cyanoacetic acid.[7] The choice of the active methylene compound and subsequent reaction conditions allows for the introduction of various functional groups onto the acrylic acid backbone.
The causality behind this choice is rooted in the reactivity of the starting materials. The aldehyde proton on the pyrazole-4-carbaldehyde is made electrophilic by the electron-withdrawing nature of the pyrazole ring. The active methylene compound, in the presence of a base (like pyridine or piperidine), readily forms a carbanion, which then acts as a nucleophile, attacking the aldehyde carbon. A subsequent dehydration step yields the desired acrylic acid derivative.
Caption: General workflow for the synthesis of dimethyl-pyrazole acrylic acid derivatives.
Experimental Protocol: Synthesis of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
This protocol provides a self-validating system for synthesizing a representative compound. Each step includes a rationale and expected outcome.
Materials:
-
3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent and catalyst)
-
Piperidine (catalyst, a few drops)
-
Ethanol (for recrystallization)
-
10% Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in pyridine. The use of pyridine as both solvent and base facilitates the reaction by ensuring the reactants are solubilized and the necessary basic environment is provided.
-
Addition of Reagents: Add malonic acid to the solution, followed by a few drops of piperidine. Piperidine is a stronger base than pyridine and serves to accelerate the initial carbanion formation.
-
Condensation and Decarboxylation: Heat the mixture to reflux for 4-6 hours. The elevated temperature drives the condensation and subsequent decarboxylation of the intermediate, which is a key step in forming the acrylic acid double bond. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold 10% hydrochloric acid. This step neutralizes the basic pyridine and precipitates the acidic product.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallization: Purify the crude solid by recrystallization from ethanol to yield the final product as a crystalline solid. This step is crucial for removing unreacted starting materials and by-products, ensuring high purity.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The ¹H-NMR spectrum should show characteristic peaks for the pyrazole methyl groups, the pyrazole ring proton, and the vinylic protons of the acrylic acid moiety.[8][9]
Part 2: Spectrum of Biological Activities
Dimethyl-pyrazole acrylic acid derivatives exhibit a wide range of pharmacological effects, primarily attributed to their ability to interact with various biological targets.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of pyrazole derivatives.[4][10][11] Market-approved drugs like Crizotinib and Encorafenib feature a pyrazole core, underscoring its importance in oncology.[12] Dimethyl-pyrazole acrylic acid derivatives, specifically, have shown promise by targeting key pathways involved in cell proliferation and survival.[5]
Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), enzymes crucial for cell cycle progression.[4][13] By blocking CDK activity, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, preventing cancer cells from dividing. Other proposed mechanisms include the induction of apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins and the inhibition of signaling pathways essential for tumor growth.[5]
Caption: Anticancer mechanism of action via CDK inhibition and apoptosis induction.
In Vitro Evaluation: The standard method for assessing anticancer activity in vitro is the Sulforhodamine B (SRB) or MTT assay, which measures cell viability after exposure to the compound.[5] Results are typically reported as the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Reference |
| 6b' | HeLa (Cervical) | 8.2 | Doxorubicin (IC₅₀ > 10) | [5] |
| 6g' | HCT-15 (Colon) | 9.1 | Doxorubicin (IC₅₀ > 10) | [5] |
| P25 | A431 (Skin) | 3.7 | Cisplatin (SI < 1.0) | [12] |
| P22 | A375 (Melanoma) | 29.0 | Cisplatin (SI < 1.0) | [12] |
Anti-inflammatory Activity
Inflammation is a key pathological driver of many chronic diseases.[14] Pyrazole derivatives have a long history as anti-inflammatory agents, with Celecoxib (a selective COX-2 inhibitor) being a prominent example.[14][15]
Mechanism of Action: The primary anti-inflammatory mechanism for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][16] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][17] Some derivatives may also exert their effects by modulating other inflammatory pathways, such as inhibiting lipoxygenase (LOX) or suppressing the transcription factor NF-κB.[14]
In Vivo Evaluation: The carrageenan-induced paw edema model in rats is a standard and reliable method for assessing acute anti-inflammatory activity.[17][18] The percentage inhibition of edema is measured and compared to a standard drug like indomethacin.
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference Drug (% Inhibition) | Reference |
| FR140423 | 10 | 65.4% | Indomethacin (48.2%) | [17] |
| N7 | 50 | 55.1% | Celecoxib (48.6%) | [18] |
| N5 | 50 | 50.2% | Celecoxib (48.6%) | [18] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[19] Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[20][21][22][23]
Mechanism of Action: The exact antimicrobial mechanisms are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. Potential targets include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The lipophilic nature of the pyrazole scaffold allows these compounds to penetrate microbial cell membranes.
In Vitro Evaluation: Antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug (MIC µg/mL) | Reference |
| 2Rb | B. subtilis | - | Cefixime | [20] |
| 2Rg | C. albicans | - | Ketoconazole | [20] |
| 21a | S. aureus | 62.5 | Chloramphenicol (>125) | [24] |
| 21a | A. fumigatus | 2.9 | Clotrimazole (>7.8) | [24] |
(Note: Specific MIC values for 2Rb and 2Rg were not provided in the source but were noted as significant)
Part 3: Structure-Activity Relationship (SAR) and In Silico Studies
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For dimethyl-pyrazole acrylic acid derivatives, specific structural features are consistently linked to enhanced potency.
-
Substitution on the Pyrazole Ring: The position and nature of substituents on the pyrazole ring significantly influence activity. For instance, in thrombin inhibitors, a 3-pyridyl moiety was more potent than a 3-phenyl group.[25]
-
Aryl Substituents: For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole was crucial for potent activity.[26][27]
-
Acrylic Acid Moiety: Modifications to the acrylic acid chain, such as cyclization into an oxadiazole ring, favored antimalarial activity, whereas open-chain amide derivatives were better anticancer agents.[5]
In Silico Modeling: Computational tools are invaluable for predicting how these derivatives interact with their biological targets.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, helping to explain the observed biological activity.[28]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) simulations are used to assess the drug-likeness of a compound. These models predict pharmacokinetic properties and potential liabilities early in the drug discovery process.[12][28]
Part 4: Detailed Experimental Workflow
To ensure reproducibility and validity, rigorous experimental protocols are essential. Here, we detail the workflow for the MTT assay, a cornerstone for evaluating in vitro anticancer activity.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Protocol Rationale:
-
Cell Seeding & Adherence: Seeding cells in a 96-well plate and allowing them to adhere overnight ensures a uniform, healthy monolayer for the experiment.
-
Compound Treatment: A serial dilution allows for the determination of a dose-response relationship. A vehicle control (e.g., DMSO without the compound) is critical to ensure that the solvent itself does not affect cell viability.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Solubilization & Readout: The formazan crystals are insoluble in aqueous media and must be dissolved in a solvent like DMSO. The absorbance of the resulting colored solution is then measured, providing a quantitative measure of cell viability.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal curve. This is the single most important data point from this assay for comparing the potency of different compounds.
Conclusion and Future Directions
Dimethyl-pyrazole acrylic acid derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their straightforward synthesis allows for the creation of large libraries for screening, and their diverse biological activities—spanning anticancer, anti-inflammatory, and antimicrobial effects—highlight their therapeutic potential.
The field is moving towards the development of multi-target agents that can address complex diseases like cancer and chronic inflammation through synergistic mechanisms. Future research will likely focus on:
-
Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme isoforms (e.g., COX-2) or cancer-specific targets to minimize off-target effects.
-
Hybrid Molecules: Combining the dimethyl-pyrazole acrylic acid scaffold with other pharmacophores to create hybrid drugs with dual or multiple modes of action.
-
Advanced In Vivo Studies: Moving beyond preliminary models to more complex disease models to better evaluate efficacy and safety profiles.
-
AI and Machine Learning: Employing computational tools to predict the activity of novel derivatives and guide synthetic efforts, potentially accelerating the discovery timeline.
The robust preclinical data and synthetic versatility of dimethyl-pyrazole acrylic acid derivatives strongly support their continued exploration. With further optimization and rigorous evaluation, these compounds hold the potential to become next-generation therapeutic agents for a range of human diseases.
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The Ascendant Role of Pyrazole Acrylic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Fusion of Pyrazole and Acrylic Acid Scaffolds
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a cornerstone heterocyclic scaffold.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, confers a unique combination of chemical properties, including polarity, reactivity, and the capacity for diverse substitutions, making it a "privileged scaffold" in medicinal chemistry.[1][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to clinically approved drugs such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[4] When this potent nucleus is strategically hybridized with an acrylic acid moiety—a well-known pharmacophore and versatile synthetic intermediate—the resulting derivatives emerge as a class of compounds with significant therapeutic potential.
This technical guide offers an in-depth exploration of pyrazole acrylic acid derivatives, moving beyond a mere recitation of facts to provide a causal understanding of their synthesis, biological activities, and the nuanced structure-activity relationships (SAR) that govern their efficacy. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this promising class of molecules.
Core Synthetic Strategies: From Building Blocks to Bioactive Molecules
The construction of the pyrazole acrylic acid backbone is primarily achieved through established, yet adaptable, synthetic methodologies. Understanding the logic behind these pathways is crucial for designing novel analogs and optimizing reaction conditions.
Primary Synthetic Pathway: Knoevenagel Condensation
The most prevalent and efficient method for synthesizing pyrazole acrylic acid derivatives is the Knoevenagel condensation.[5][6] This reaction provides a direct and reliable route to the target scaffold.
Causality of the Workflow: The reaction's success hinges on the reactivity of the key starting materials. Pyrazole-4-carbaldehydes serve as the electrophilic component. The "active methylene" compound, typically malonic acid or cyanoacetic acid, provides the nucleophilic carbanion, which is readily formed in the presence of a basic catalyst. The subsequent condensation and dehydration drive the reaction forward to form the stable α,β-unsaturated system of the acrylic acid derivative.[5]
Experimental Protocol: General Synthesis via Knoevenagel Condensation [5][6]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted pyrazole-4-carbaldehyde (1 equivalent) and an active methylene compound such as malonic acid (1.2 equivalents) in a suitable solvent like pyridine or a mixture of ethanol and piperidine.
-
Catalysis: The solvent (pyridine) often acts as the basic catalyst. If using a different solvent system, a catalytic amount of a base like piperidine or triethylamine is added to facilitate the deprotonation of the active methylene compound.
-
Reaction Execution: The reaction mixture is typically heated under reflux for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid. This protonates the carboxylate and pyridine, causing the product to precipitate.
-
Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield the pure pyrazole acrylic acid derivative.
Therapeutic Frontiers: Biological Activities and Mechanisms of Action
The fusion of the pyrazole and acrylic acid moieties gives rise to derivatives with a wide array of biological activities. This section delves into the key therapeutic areas, focusing on the underlying mechanisms that drive their pharmacological effects.
Anticancer Activity
Pyrazole-containing compounds are extensively explored as anticancer agents due to their ability to interact with various oncogenic targets.[1][7] The acrylic acid portion can further enhance this activity, potentially through mechanisms like Michael addition with biological nucleophiles in target proteins.
Mechanism of Action: Pyrazole derivatives exert their anticancer effects through multiple mechanisms.[8] A primary mode of action is the inhibition of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[9] For instance, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[9] Additionally, these compounds can induce apoptosis (programmed cell death) by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10] Microscopic analysis of cells treated with pyrazole acrylic acid amides has revealed classic signs of apoptosis, including chromatin condensation and the formation of apoptotic bodies.[10][11]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [3][12][13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole acrylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | 0.71 | Sorafenib | 1.06 | [12] |
| Pyrazole-Benzothiazole Hybrid | HT-29 (Colon) | 3.17 | Axitinib | >10 | [12] |
| Polysubstituted Pyrazole | HOP-92 (Lung) | 1.61 | Sorafenib | 1.90 | [12] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-established, with celecoxib being a prime example.[4] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Mechanism of Action: COX Inhibition The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[4][14] The COX enzyme has two main isoforms: COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[4] The structural features of pyrazole derivatives, often including a bulky core, allow them to fit selectively into the larger active site of the COX-2 enzyme, sparing COX-1.[14] This selectivity is the cornerstone of their improved gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen.[15] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.[4] Some novel derivatives are being designed as dual COX-2/5-lipoxygenase (5-LOX) inhibitors to provide broader anti-inflammatory effects with potentially fewer side effects.[15]
Antimicrobial Activity
The rise of antibiotic-resistant bacteria presents a major global health threat, necessitating the development of novel antimicrobial agents.[16] Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.
Mechanism of Action: The precise antimicrobial mechanisms are still under investigation and can vary between different derivatives. However, it is believed that these heterocyclic compounds may interfere with essential cellular processes in microorganisms. This could include inhibiting DNA synthesis, disrupting cell wall formation, or interfering with key metabolic enzymes. The lipophilicity of the compounds, often enhanced by halogen substituents, can play a crucial role in their ability to penetrate microbial cell membranes.[6] Some pyrazole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains like MRSA.[16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial twofold dilutions of the pyrazole derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
| Pyrazole Derivative | Escherichia coli (Gram-negative) | 0.25 | [8] |
| Pyrazole Derivative | Streptococcus epidermidis (Gram-positive) | 0.25 | [8] |
| Pyrazole Derivative | Aspergillus niger (Fungus) | 1.0 | [8] |
| Novel Pyrazole Derivatives | MRSA (Gram-positive) | as low as 1.0 | [16] |
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For pyrazole acrylic acid derivatives, SAR studies have revealed key structural features that govern their potency and selectivity.
-
Substitution on the Pyrazole Ring: Appropriate substitution at different positions of the pyrazole ring is critical for enhancing biological efficacy.[1] For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for potent and selective activity.[17][18]
-
The Acrylic Acid Moiety: The acrylic acid group is not merely a linker. Its electron-withdrawing nature and potential to act as a Michael acceptor can be vital for covalent interactions with target enzymes. Further derivatization of the carboxylic acid to amides or esters can significantly modulate the compound's pharmacokinetic properties and biological activity. For example, studies have shown that non-cyclized amide derivatives of pyrazole acrylic acid tend to exhibit better anticancer activity, whereas cyclized oxadiazole derivatives favor antimalarial activity.[10][11]
-
Aromatic Substituents: The nature and position of substituents on any appended aromatic rings can drastically influence activity. For anti-inflammatory COX-2 inhibitors, a sulfonamide (-SO₂NH₂) group on an N-phenyl ring is a classic pharmacophore that mimics the binding of arachidonic acid and is crucial for high affinity. For anticancer agents, electron-withdrawing groups like halogens on phenyl rings often enhance cytotoxicity.[1]
Future Perspectives and Conclusion
Pyrazole acrylic acid derivatives represent a dynamic and highly promising frontier in medicinal chemistry. The versatility of their synthesis allows for the creation of vast chemical libraries, while their diverse biological activities offer potential solutions to pressing therapeutic challenges, from cancer to infectious diseases.
Future research will likely focus on several key areas:
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and pathways modulated by these compounds to move beyond phenotypic screening.
-
Rational Design: The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will become increasingly integral to designing next-generation derivatives with enhanced potency and selectivity.[17][19][20]
-
Pharmacokinetic Optimization: Modifying the core scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.
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Unraveling the Therapeutic Potential of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid: A Mechanistic Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is a synthetic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[1][2] While direct, in-depth mechanistic studies on this specific molecule are not extensively published, its structural motifs—a dimethyl-substituted pyrazole ring linked to an acrylic acid moiety—suggest a range of potential therapeutic applications, from anti-inflammatory to anticancer and antimalarial action.[3][4][5] This guide will synthesize the available information on related pyrazole-containing compounds to propose testable hypotheses for the mechanism of action of this compound and provide a framework for its further investigation.
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, granting it unique physicochemical properties that are conducive to forming stable complexes and interacting with various biological targets.[2][6] The incorporation of an acrylic acid side chain introduces a reactive Michael acceptor and a carboxylic acid group, which can participate in hydrogen bonding and other interactions with protein residues. This combination of a versatile pyrazole core and a functionally active side chain makes this compound a compelling candidate for drug discovery efforts.
Proposed Mechanisms of Action and Biological Targets
Based on the established activities of structurally similar pyrazole derivatives, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a foundation for experimental validation.
Anti-inflammatory Activity
An early study on beta-(4-pyrazol)acrylic acids, including a compound closely related to the topic of this guide, demonstrated anti-inflammatory properties in a carrageenin-induced edema test, although with lower potency than the reference drug phenylbutazone.[3] The underlying mechanism for this effect is likely multifactorial and may involve the inhibition of key inflammatory mediators.
Potential Targets and Pathways:
-
Cyclooxygenase (COX) Enzymes: Pyrazole-containing drugs like celecoxib are well-known selective COX-2 inhibitors. The structural features of this compound may allow it to bind to the active site of COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins.
-
Pro-inflammatory Cytokine Inhibition: The compound could potentially suppress the production or signaling of inflammatory cytokines such as TNF-α and various interleukins (e.g., IL-6), which are common targets for anti-inflammatory agents.[7]
Experimental Workflow for Investigating Anti-inflammatory Action:
Caption: Workflow for elucidating anti-inflammatory mechanisms.
Anticancer Activity
A significant body of research points to the potent anticancer activities of pyrazole-containing compounds, which can induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival.[4][5][8]
Potential Targets and Pathways:
-
Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of 4-(1-methyl-1H-pyrazol-4-yl) have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[9][10] Inhibition of CDK2 by this compound could lead to cell cycle arrest and apoptosis in cancer cells.[10]
-
mTORC1 Pathway Modulation and Autophagy Induction: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity and modulate autophagy, a cellular degradation process that can be dysregulated in cancer.[11] The dimethyl-pyrazole moiety of the topic compound suggests a potential for similar activity.
-
Apoptosis Induction: Pyrazole acrylic acid-based amide derivatives have been observed to induce apoptosis in cancer cells, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[4][8]
Proposed Signaling Pathway for Anticancer Action:
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A Technical Guide to the Spectroscopic Characterization of Novel Pyrazole Acrylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of novel pyrazole acrylic acids. As compounds of significant interest in medicinal chemistry and materials science, a robust and validated approach to their characterization is paramount. This document moves beyond a simple listing of methods, offering a rationale for experimental design and data interpretation rooted in fundamental chemical principles.
The Strategic Importance of Pyrazole Acrylic Acids
Pyrazole acrylic acids represent a privileged scaffold in drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The acrylic acid functional group, an α,β-unsaturated carboxylic acid, serves as a reactive handle for covalent modification or as a key interacting group with biological targets. The combination of these two functionalities in a single molecule creates a rich chemical space for the development of novel therapeutic agents.
The precise arrangement of substituents on both the pyrazole ring and the acrylic acid backbone dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. Therefore, rigorous spectroscopic characterization is not merely a confirmatory step but a critical component of the discovery and development process, ensuring the correct structure-activity relationships (SAR) are established.
A Multi-Faceted Approach to Spectroscopic Elucidation
No single spectroscopic technique can provide a complete structural picture. A synergistic and orthogonal approach, integrating data from multiple spectroscopic methods, is essential for a self-validating and unambiguous characterization. This guide will focus on the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the novel pyrazole acrylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the presence of a distinct residual solvent peak.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set to approximately 12-16 ppm to ensure all proton signals are captured.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Interpreting the ¹H NMR Spectrum of a Pyrazole Acrylic Acid:
-
Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and appears as a broad singlet at a chemical shift (δ) of 12-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Vinylic Protons (-CH=CH-): The protons on the acrylic acid double bond typically appear in the range of 6.0-8.0 ppm. Their coupling constant (J), typically around 15-18 Hz for a trans configuration and 10-12 Hz for a cis configuration, is diagnostic of the double bond geometry.
-
Pyrazole Ring Protons: The chemical shifts of the pyrazole ring protons depend on the substitution pattern. For an unsubstituted pyrazole, the C3-H and C5-H protons are often in the range of 7.5-8.5 ppm, while the C4-H proton is typically more shielded, appearing around 6.5 ppm.
-
N-H Proton (if present): The N-H proton of the pyrazole ring is often broad and can appear over a wide chemical shift range (e.g., 10-14 ppm), sometimes overlapping with the carboxylic acid proton.
-
Substituent Protons: The chemical shifts and splitting patterns of any substituents on the pyrazole ring will provide valuable information about their nature and location.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole Acrylic Acids
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | N/A |
| Pyrazole N-H | 10.0 - 14.0 | broad singlet | N/A |
| Pyrazole C-H | 6.5 - 8.5 | singlet, doublet | ~1-3 |
| Vinylic (trans) | 6.0 - 8.0 | doublet | 15 - 18 |
| Vinylic (cis) | 5.5 - 7.5 | doublet | 10 - 12 |
Carbon-13 NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to obtain singlets for each carbon.
-
Spectral Width: Set to approximately 200-220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): Set to 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
-
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.
Interpreting the ¹³C NMR Spectrum of a Pyrazole Acrylic Acid:
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears in the range of 165-175 ppm.
-
Vinylic Carbons (-CH=CH-): These carbons appear in the range of 115-145 ppm.
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are typically found between 100-150 ppm. The specific shifts are influenced by the substituents on the ring.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Acrylic Acids
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 165 - 175 |
| Pyrazole Ring Carbons | 100 - 150 |
| Vinylic Carbons | 115 - 145 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: Acquire the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Interpreting the IR Spectrum of a Pyrazole Acrylic Acid:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.
-
N-H Stretch (Pyrazole): A moderate to sharp absorption band around 3300-3100 cm⁻¹ can indicate the N-H stretch of the pyrazole ring.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1710-1680 cm⁻¹ is indicative of the carbonyl group of the conjugated carboxylic acid.
-
C=C Stretch (Alkene and Aromatic): Absorptions in the 1650-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the acrylic acid double bond and the pyrazole ring.
-
C-H Bending (Alkene): A strong absorption around 980-960 cm⁻¹ can be indicative of a trans-disubstituted alkene.
Table 3: Key IR Absorption Frequencies for Pyrazole Acrylic Acids
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H (Pyrazole) | 3300 - 3100 | Moderate, Sharp |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |
| C=C (Alkene/Aromatic) | 1650 - 1450 | Moderate to Weak |
| C-H bend (trans-Alkene) | 980 - 960 | Strong |
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns can also offer structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like pyrazole acrylic acids. It can be run in either positive or negative ion mode.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) using a TOF or Orbitrap analyzer is highly recommended to determine the accurate mass and elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
Interpreting the Mass Spectrum of a Pyrazole Acrylic Acid:
-
Molecular Ion Peak: In ESI, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
-
Accurate Mass and Elemental Composition: HRMS provides a highly accurate mass measurement (to within 5 ppm), which can be used to determine the unique elemental formula of the molecule, confirming its identity.
-
Isotope Pattern: The presence of chlorine or bromine atoms will result in characteristic isotopic patterns that are readily identifiable.
Integrated Data Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from all techniques.
Workflow for Structural Elucidation:
The Pyrazole Scaffold: From Foundational Synthesis to Modern Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] First synthesized by Ludwig Knorr in 1883, this scaffold has evolved from a synthetic curiosity into a "privileged structure" integral to numerous blockbuster drugs.[4][5][6][7] Its unique electronic properties and steric versatility allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[6][8] This guide provides an in-depth exploration of the discovery and synthesis of substituted pyrazoles, bridging classical methodologies with modern innovations. We will dissect the causality behind key synthetic strategies, provide field-proven experimental protocols, and illuminate the biological mechanisms that underpin the therapeutic success of pyrazole-based agents like the anti-inflammatory drug Celecoxib and a new generation of kinase inhibitors.[5][9][10][11]
The Strategic Importance of the Pyrazole Core in Drug Design
The pyrazole ring is more than a simple heterocyclic linker; its distinct chemical personality makes it a powerful tool for medicinal chemists. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen, with its non-Huckel lone pair of electrons, serves as a hydrogen bond acceptor, similar to pyridine.[2] This duality allows for precise orientation within enzyme active sites. Furthermore, the pyrazole ring is considered an aryl bioisostere, capable of improving critical drug properties such as lipophilicity and metabolic stability.[2]
This has led to a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer effects.[6][8][12][13] The commercial success of drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and a growing number of FDA-approved kinase inhibitors underscores the enduring value and therapeutic potential of this scaffold.[2][5][10]
Core Synthetic Methodologies: A Chemist's Guide to the Pyrazole Ring
The construction of the pyrazole ring is a well-trodden path in organic synthesis, yet one that continues to benefit from significant innovation. The primary strategies involve the condensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophilic synthon.
The Knorr Pyrazole Synthesis: The Foundational Approach
The most classical and widely used method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[4][5][7] It involves the acid-catalyzed cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[14][15][16] This method is robust, high-yielding, and benefits from the formation of a stable aromatic product.[15][17]
Causality and Mechanistic Insight: The reaction is typically acid-catalyzed.[14] The acid protonates one of the carbonyl groups, activating it for nucleophilic attack by one of the hydrazine nitrogens to form a hemiaminal, which then dehydrates to an imine (or hydrazone) intermediate.[14][15][16] The second, free nitrogen of the hydrazine then attacks the other carbonyl group, initiating an intramolecular cyclization. Subsequent dehydration yields the aromatic pyrazole ring.[14][15][17][18]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) reacts with a substituted hydrazine (e.g., phenylhydrazine), a mixture of two regioisomers can be formed, depending on which carbonyl is attacked first.[4][5] Controlling this selectivity often requires careful tuning of reaction conditions or the use of pre-functionalized starting materials.
Caption: Knorr Pyrazole Synthesis Workflow.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 20 mL of absolute ethanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The reaction is typically complete within 1-2 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the product under vacuum. Determine the mass, calculate the percent yield, and characterize by melting point and NMR spectroscopy.
Synthesis from α,β-Unsaturated Carbonyls
An alternative to 1,3-dicarbonyls is the use of α,β-unsaturated aldehydes and ketones (e.g., chalcones).[5][19] This method also relies on a cyclocondensation reaction with hydrazines.
Causality and Mechanistic Insight: The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to afford the final aromatic pyrazole.[5][7][20] In many cases, a pyrazoline intermediate is formed, which is then oxidized to the corresponding pyrazole.[20][21]
Multicomponent Reactions (MCRs): The Power of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, represent a highly efficient and atom-economical approach to complex molecules.[10][22] Several MCR strategies have been developed for pyrazole synthesis, offering rapid access to diverse libraries of compounds from simple, readily available starting materials.[23][24][25][26]
Causality and Strategic Advantage: MCRs minimize purification steps, reduce waste, and allow for the construction of molecular complexity in a single operation.[22] For pyrazoles, MCRs often involve the in situ generation of a key intermediate, such as a 1,3-dicarbonyl or a β-aminoenone, which then undergoes cyclization with a hydrazine.[5][10][19]
Caption: General concept of a one-pot Multicomponent Reaction (MCR).
Biological Activity and Therapeutic Applications
The pyrazole scaffold is a validated pharmacophore in a multitude of disease areas. Its ability to form key interactions with enzyme active sites has led to the development of highly potent and selective drugs.
Case Study: Celecoxib - A Revolution in Anti-Inflammatory Therapy
Celecoxib (marketed as Celebrex) is a diaryl-substituted pyrazole that became a blockbuster drug for its role as a selective cyclooxygenase-2 (COX-2) inhibitor.[11][18][27]
Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[28][29] There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, and COX-2, which is induced during inflammation.[11] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to anti-inflammatory effects but also gastrointestinal side effects.
Celecoxib's innovation lies in its selectivity. Its chemical structure, specifically the presence of a polar trifluoromethyl and benzenesulfonamide group on the pyrazole ring, allows it to bind preferentially to the active site of the COX-2 enzyme while sterically hindering its entry into the narrower COX-1 active site.[11][28] By selectively inhibiting COX-2, Celecoxib reduces the synthesis of inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[27][28][30]
Caption: Celecoxib selectively inhibits COX-2, reducing inflammatory prostaglandins.
| Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| COX-1 | ~15 | ~375 |
| COX-2 | ~0.04 | |
| Data synthesized from multiple sources indicating high selectivity.[11] |
Pyrazoles as Potent Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The pyrazole scaffold has emerged as a highly effective framework for designing potent and selective kinase inhibitors.[31][32][33]
Causality and Design Principles: The pyrazole core acts as a rigid scaffold that can be substituted to present functional groups in precise three-dimensional orientations. This allows for the optimization of interactions within the ATP-binding pocket of a target kinase, often involving hydrogen bonds with the hinge region and occupation of hydrophobic pockets.[34] Researchers have successfully developed pyrazole-based inhibitors for a wide range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and p38 MAP kinase, which are involved in cell cycle progression and inflammatory responses.[31][34]
| Compound Class | Target Kinase | Biological Effect | Reference |
| Pyrazole-based derivatives | Aurora A Kinase | Antiproliferative (Colon & Breast Cancer) | [31] |
| Azo-diaminopyrazoles | CDK9 | Antiproliferative | [31] |
| 3,5-disubstituted pyrazoles | CDK1 | Antiproliferative | [31] |
| Pyrazole derivatives | p38 MAP Kinase | Anti-inflammatory | [34] |
Future Outlook
The journey of the pyrazole scaffold is far from over. Current research focuses on developing more efficient, sustainable, and stereoselective synthetic methods.[3] The application of multicomponent reactions and green chemistry principles, such as using microwave assistance or eco-friendly catalysts, will continue to streamline the synthesis of diverse pyrazole libraries.[3][4][5] From a therapeutic standpoint, the proven success of pyrazoles as kinase inhibitors will drive further exploration into novel kinase targets and the development of next-generation inhibitors with improved selectivity and resistance profiles.[32][33] The inherent versatility of the pyrazole ring ensures its continued prominence in the ongoing quest for new and more effective medicines.
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Methodological & Application
Application Note: A Protocol for the In Vitro Characterization of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid, a Novel Pyrazole-Class Compound
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide spectrum of biological activities.[1][2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole ring, highlighting the therapeutic importance of this moiety.[3]
The compound of interest, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid, is a novel molecule combining a dimethyl-pyrazole ring with an acrylic acid side chain. While specific biological data for this exact compound is not yet widely published, its structural features suggest a plausible mechanism of action as an inhibitor of inflammatory pathways, potentially targeting enzymes like Cyclooxygenase-2 (COX-2). The acrylic acid group, a known Michael acceptor, and the pyrazole core, a proven pharmacophore, warrant a systematic in vitro investigation to elucidate its biological function and therapeutic potential.
This guide provides a comprehensive, multi-step protocol for researchers to characterize the bioactivity of this compound, using its potential as a COX-2 inhibitor as a primary hypothesis. The workflow is designed to first confirm target engagement and potency in a biochemical assay, then validate its activity in a cellular context, and finally, assess its cytotoxic profile.
Proposed Mechanism of Action & Investigative Workflow
Based on its structural similarity to known anti-inflammatory agents, we hypothesize that this compound acts as an inhibitor of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[4] Inhibition of COX-2 is a clinically validated strategy for treating inflammation and pain.[5][6]
The following workflow provides a logical progression for testing this hypothesis.
Caption: Experimental workflow for characterizing the novel pyrazole compound.
Compound Preparation and Handling
Proper preparation of the test compound is critical for reproducible results.
3.1 Stock Solution Preparation
-
Compound: this compound.
-
Solvent: Use dimethyl sulfoxide (DMSO) of cell culture grade.
-
Procedure: Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in DMSO. For example, for a compound with a molecular weight of 194.2 g/mol , dissolve 1.942 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Expert Insight: The final DMSO concentration in all assays should not exceed 0.5%, and ideally be kept at or below 0.1%, to prevent solvent-induced artifacts. Ensure the vehicle control (DMSO alone) is run in parallel in all experiments.
Protocol 1: Biochemical COX-2 (Human) Inhibitor Screening Assay
This initial step directly measures the compound's ability to inhibit the enzymatic activity of purified COX-2. A colorimetric assay is a robust and common method for this purpose.[4][5][6]
4.1 Principle This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process involves the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product that can be measured spectrophotometrically at 590 nm.[4][5] A reduction in color development in the presence of the test compound indicates enzyme inhibition.
4.2 Materials
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
TMPD (chromogenic substrate)
-
Celecoxib (positive control inhibitor)
-
96-well microplate
-
Microplate reader
4.3 Step-by-Step Methodology
-
Reagent Preparation: Prepare all reagents according to the manufacturer's guidelines (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).[5][7] Equilibrate the reaction buffer to 37°C.
-
Compound Dilution: Prepare a serial dilution of the test compound stock solution in DMSO. A typical starting range for a new compound might be from 100 µM down to 1 nM. Also, prepare dilutions for the positive control, Celecoxib.
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL of diluted test compound, positive control, or DMSO (for 100% activity control).
-
10 µL of COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of Arachidonic Acid and 10 µL of TMPD to each well.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the initial reaction velocity.
4.4 Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Normalize the data by subtracting the background (no enzyme) and setting the DMSO control as 100% activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) [Example Data] |
| This compound | COX-2 | 150 |
| Celecoxib (Positive Control) | COX-2 | 40 |
| This compound | COX-1 | >10,000 |
| Celecoxib (Positive Control) | COX-1 | 2,500 |
This table presents hypothetical data for illustrative purposes. To assess selectivity, the same assay should be run in parallel using the COX-1 isoform.
Protocol 2: Cellular Assay for Prostaglandin E2 (PGE2) Production
After confirming direct enzyme inhibition, it is crucial to verify that the compound is active in a cellular environment. This assay measures the downstream product of COX-2 activity, PGE2, in cells stimulated to induce an inflammatory response.
5.1 Principle RAW 264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, leading to the production and secretion of PGE2. The supernatant is then collected, and the concentration of PGE2 is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in PGE2 levels in compound-treated cells indicates cellular inhibition of the COX pathway.
5.2 Materials
-
RAW 264.7 cells (or other suitable macrophage cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and positive control (Celecoxib)
-
PGE2 ELISA Kit
-
24-well cell culture plates
5.3 Step-by-Step Methodology
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the media and replace it with fresh serum-free media containing various concentrations of the test compound or controls. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's protocol.
5.4 Data Analysis
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Normalize the data, setting the LPS-stimulated, DMSO-treated cells as 100% PGE2 production.
-
Plot the percent inhibition of PGE2 production against the log of the compound concentration to determine the cellular IC50.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
It is essential to determine if the observed inhibition is due to specific target engagement or general cellular toxicity. The MTT assay is a standard colorimetric method to assess cell viability.[5]
6.1 Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by dissolving it and measuring the absorbance.
6.2 Materials
-
RAW 264.7 cells (or the same cell line used in Protocol 2)
-
Complete growth medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
6.3 Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same range of concentrations of the test compound used in the cellular assay. Include a "no-cell" blank and a "vehicle control" (cells + DMSO).
-
Incubation: Incubate for 24 hours (or a time point matching the cellular assay).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
6.4 Data Analysis
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate cell viability as a percentage relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).
Data Interpretation and Pathway Visualization
A successful candidate compound should exhibit a potent biochemical IC50, a corresponding cellular IC50, and a significantly higher CC50, indicating a good therapeutic window.
Caption: Proposed inhibitory action on the COX-2 signaling pathway.
References
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2024). A review on biological activity of pyrazole contain pyrimidine derivatives. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
ProQuest. (n.d.). Fluorescent Cellular Assays for Kinase Inhibitors. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
NIH National Center for Biotechnology Information. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
Sources
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- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
The Strategic Intermediate: (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid in Modern Organic Synthesis
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] This has spurred significant interest in the development of novel synthetic routes to functionalized pyrazoles that can serve as versatile building blocks for drug discovery programs. Among these, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid emerges as a highly valuable intermediate, combining the stable, substituted pyrazole core with a reactive acrylic acid moiety, ripe for further chemical elaboration.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and application as a key intermediate. We will delve into the mechanistic rationale behind the synthetic protocols and provide step-by-step instructions for its preparation and subsequent use in the synthesis of a biologically relevant amide derivative.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole to furnish the key aldehyde intermediate, followed by a Knoevenagel-Doebner condensation with malonic acid.
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde
The introduction of a formyl group at the C4 position of the pyrazole ring is accomplished via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1,5-dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form exothermically. Allow the mixture to stir for 30 minutes at 0°C.
-
To this mixture, add a solution of 1,5-dimethyl-1H-pyrazole in anhydrous DCM dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.
Step 2: Knoevenagel-Doebner Condensation
With the pyrazole-4-carbaldehyde in hand, the acrylic acid moiety is introduced via the Knoevenagel-Doebner condensation. This reaction involves the condensation of the aldehyde with an active methylene compound, in this case, malonic acid, in the presence of a basic catalyst such as piperidine in a pyridine solvent. The reaction proceeds through a Knoevenagel adduct which then undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,5-dimethyl-1H-pyrazole-4-carbaldehyde
-
Malonic acid
-
Pyridine, anhydrous
-
Piperidine
-
Hydrochloric acid (2M)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and a molar excess (e.g., 2 equivalents) of malonic acid in anhydrous pyridine.
-
To this solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to 80-90°C with stirring for 4-6 hours. Monitor the reaction for the evolution of CO₂ and by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 2M hydrochloric acid. This will precipitate the product and neutralize the pyridine and piperidine.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole methyl groups, the pyrazole ring proton, the vinylic protons of the acrylic acid moiety (as doublets with a large coupling constant indicative of the E-isomer), and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for the pyrazole methyl carbons, the pyrazole ring carbons, the vinylic carbons, and the carbonyl carbon of the carboxylic acid. |
| FT-IR | Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C=C stretch of the alkene, and C-H and C-N stretches of the pyrazole ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀N₂O₂ = 166.18 g/mol ). |
Application in Organic Synthesis: Amide Bond Formation
The carboxylic acid functionality of this compound makes it an excellent substrate for amide bond formation, a crucial transformation in the synthesis of many pharmaceuticals.[8][9] The acrylic acid can be coupled with a variety of amines using standard peptide coupling reagents.
Experimental Protocol: Synthesis of N-phenyl-(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Cool the mixture to 0°C in an ice bath.
-
Add aniline (1.0 equivalent) followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for the preparation and application of the title compound.
Conclusion
This compound is a strategically important intermediate in organic synthesis, providing a gateway to a diverse range of pyrazole-containing molecules with potential therapeutic applications. The synthetic route, involving a Vilsmeier-Haack formylation followed by a Knoevenagel-Doebner condensation, is robust and scalable. The subsequent derivatization of the acrylic acid moiety, particularly through amide bond formation, highlights its utility in the construction of complex molecular architectures for drug discovery and development. The protocols detailed herein offer a practical guide for researchers and scientists to access and utilize this valuable synthetic building block.
References
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
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- Fan, C., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1274.
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ResearchGate. (2021, November 23). Radiation synthesis of poly(acrylic acid) nanogels for drug delivery applications – post-synthesis product colloidal stability. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Anticancer Evaluation of Pyrazole Derivatives
Introduction: The Rising Prominence of Pyrazoles in Oncology
Pyrazole derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Their unique chemical architecture allows for extensive structural modifications, making them versatile scaffolds for designing potent and selective therapeutic agents.[2] In the field of oncology, numerous pyrazole derivatives have been developed and evaluated for their potential to combat various cancers.[1][3] These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[3][4]
The initial and most critical phase in the preclinical evaluation of these novel pyrazole derivatives is the in vitro assessment of their anticancer activity. This crucial step involves a series of standardized assays designed to determine a compound's cytotoxicity (ability to kill cancer cells) and to elucidate its mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of key in vitro assays for evaluating pyrazole-based anticancer candidates.
Part 1: Foundational Principles of In Vitro Screening
The primary objective of preliminary in vitro screening is to quantify the potency of a pyrazole derivative. This is typically expressed as the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of the compound required to inhibit 50% of a specific biological process, such as cell proliferation or metabolic activity.[5] A lower IC50 value signifies higher potency.
To achieve this, a panel of well-characterized human cancer cell lines is treated with the test compound across a range of concentrations. The selection of appropriate cell lines is paramount and should be guided by the therapeutic goal. For broad-spectrum screening, the NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, provides a powerful resource.[6][7] Alternatively, for hypothesis-driven research, cell lines can be selected based on the specific genetic characteristics or the expression level of the presumed molecular target of the pyrazole derivative.[8][9]
This guide will detail the protocols for two robust and widely adopted cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay . Additionally, we will cover a key mechanistic assay, the Caspase-3/7 activity assay , to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
Part 2: Experimental Workflow & Design
A successful in vitro screening campaign relies on meticulous planning and execution. The overall workflow involves careful preparation of reagents, precise execution of the assay protocol, and accurate data analysis.
Caption: General workflow for in vitro anticancer screening.
Essential Materials and Reagents
-
Cell Lines: Selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pyrazole Derivatives: Test compounds dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM).
-
Control Compounds: A known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Consumables: Sterile 96-well flat-bottom plates, pipette tips, cell culture flasks.
-
Instruments: Multichannel pipette, microplate reader (absorbance and/or luminescence), CO2 incubator (37°C, 5% CO2).
Compound Dilution Strategy
The accuracy of the IC50 value is highly dependent on the concentration range tested. It is crucial to prepare a serial dilution series that spans several orders of magnitude to capture the full dose-response curve.
-
Stock Solution: Prepare a 10 mM stock solution of each pyrazole derivative in cell culture-grade DMSO.
-
Intermediate Dilutions: Create a series of intermediate dilutions from the stock solution in complete culture medium.
-
Final Concentrations: A common approach is to prepare a 2X concentration series in the medium. When 100 µL of this is added to the 100 µL of medium already in the cell plate wells, the desired final concentration is achieved.
-
Vehicle Control: It is critical to include a vehicle control, which contains the highest concentration of DMSO used in the experiment (typically ≤0.5%), to ensure that the solvent itself is not causing cytotoxicity.[10]
Part 3: Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[11] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Principle of the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the density to seed between 5,000-10,000 cells per well (in 100 µL of medium) in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are still in an exponential growth phase at the end of the experiment.[13] Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: The next day, carefully remove the medium. Add 100 µL of fresh medium containing the pyrazole derivatives at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control and positive control wells.
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14] Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[14]
-
Data Acquisition: Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[14]
Protocol 2: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15] The amount of bound dye is proportional to the total cellular protein mass, providing a reliable measure of cell number.[16][17] This assay is less susceptible to interference from compounds that may affect mitochondrial metabolism.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After the 48-72 hour treatment incubation, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.[18] Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound TCA and medium components.[15][18] Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (prepared in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[15]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[15]
-
Dye Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18]
-
Data Acquisition: Shake the plate for 5-10 minutes. Measure the absorbance at 510 nm using a microplate reader.[16]
Protocol 3: Apoptosis Detection via Caspase-3/7 Activity Assay
To investigate whether cell death is occurring via apoptosis, one can measure the activity of executioner caspases, specifically caspase-3 and caspase-7. These proteases are activated during the apoptotic cascade and cleave specific substrates.[19][20] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and simple "add-mix-measure" protocol.[21]
Caption: Principle of the Caspase-Glo® 3/7 Apoptosis Assay.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, typically using an opaque-walled 96-well plate suitable for luminescence assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[20]
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light. The single reagent addition results in cell lysis, followed by caspase cleavage of the substrate.[21]
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
Part 4: Data Analysis and Interpretation
Calculation of Percentage Viability
First, normalize the raw absorbance/luminescence data to the controls. The percentage of cell viability is calculated relative to the vehicle control (which represents 100% viability).
Formula: % Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
Where:
-
OD_Sample: Absorbance of cells treated with the pyrazole derivative.
-
OD_VehicleControl: Average absorbance of cells treated with the vehicle (e.g., DMSO) only.
-
OD_Blank: Average absorbance of wells containing medium only (no cells).
Determination of the IC50 Value
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[5] A non-linear regression analysis is then used to fit a sigmoidal dose-response curve (variable slope) to the data.[22][23] Software such as GraphPad Prism, Origin, or R can perform this calculation to determine the precise concentration that elicits a 50% reduction in cell viability.
Part 5: Data Presentation and Troubleshooting
Summarizing Results
The calculated IC50 values should be presented in a clear, tabular format for easy comparison of the potency of different pyrazole derivatives across multiple cancer cell lines.
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) ± SD * |
| Pyrazole-A | MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.7 |
| Pyrazole-A | A549 | Lung Carcinoma | 12.5 ± 1.8 |
| Pyrazole-A | HCT116 | Colon Carcinoma | 8.9 ± 1.1 |
| Pyrazole-B | MCF-7 | Breast Adenocarcinoma | 25.1 ± 3.4 |
| Pyrazole-B | A549 | Lung Carcinoma | 45.8 ± 5.2 |
| Pyrazole-B | HCT116 | Colon Carcinoma | 31.6 ± 4.0 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.95 ± 0.1 |
| Doxorubicin | A549 | Lung Carcinoma | 1.2 ± 0.2 |
| Doxorubicin | HCT116 | Colon Carcinoma | 1.0 ± 0.1 |
*Data are representative and presented as mean ± standard deviation from three independent experiments.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- "Edge effect" in the 96-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Fill the outer wells with sterile PBS or medium to maintain humidity and do not use them for experimental samples.[13] |
| Low Absorbance Signal (MTT/SRB) | - Cell density is too low- Insufficient incubation time with the assay reagent- Reagent degradation | - Optimize cell seeding density through a titration experiment.- Increase incubation time (e.g., 4 hours for MTT).- Prepare fresh reagents; store MTT solution protected from light. |
| High Background Absorbance | - Microbial contamination- Incomplete removal of medium before solubilization- Interference from phenol red in the medium[10] | - Regularly check cultures for contamination.- Be meticulous when aspirating medium.- Consider using a phenol red-free medium for the assay incubation step. |
| Compound Precipitation | - The compound is not fully soluble in the culture medium at the tested concentrations. | - Check the solubility of your compound.- Ensure the final DMSO concentration is as low as possible (<0.5%).[10]- Visually inspect wells for precipitates before reading the plate. |
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
- Sulforhodamine B (SRB) Assay Protocol.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
- Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Caspase-Glo® 3/7 Assay Protocol.
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Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. [Link]
- Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Promega.
- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
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SRB assay for measuring target cell killing V.1. (2023). Protocols.io. [Link]
- Recent Advances in the Development of Pyrazole Deriv
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher.
- Bioassays for anticancer activities. Semantic Scholar.
- How to calculate IC50.
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.
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EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
- Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. Benchchem.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
- Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. Benchchem.
- A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds. Benchchem.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]
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How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
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Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Semantic Scholar. [Link]
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I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. [Link]
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Application Notes: High-Throughput Screening of Pyrazole Acrylic Acid Derivatives in Kinase Inhibition Assays
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][3][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved kinase inhibitors due to its synthetic accessibility and favorable drug-like properties.[5][6][7] This application note provides a detailed guide for researchers on the application of pyrazole acrylic acid derivatives, a promising subclass of pyrazole-containing compounds, in various kinase inhibition assays. We will delve into the underlying principles of common assay technologies, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting.
A notable example of a multi-targeted pyrazole-based kinase inhibitor is AT9283, which has demonstrated inhibitory activity against Aurora kinases A and B, Janus kinases (JAK) 2 and 3, and Abl kinase.[8][9] The development of AT9283 was guided by fragment-based drug design, highlighting the power of leveraging the pyrazole scaffold.[10][11] This compound has shown efficacy in preclinical models and has advanced into clinical trials for both solid tumors and hematological malignancies.[8][11]
Mechanism of Action and Target Pathways
Pyrazole-based inhibitors, including those with acrylic acid moieties, typically function as ATP-competitive inhibitors.[12] They occupy the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphotransfer reaction.[11][12] The pyrazole ring often forms key hydrogen bonds within the hinge region of the kinase domain, a common feature among many kinase inhibitors.
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[13][14][15][16][17] These pathways are central to regulating cell proliferation, survival, and migration.[13][14][17] Aberrant EGFR signaling is a common driver of tumorigenesis, and several pyrazole derivatives have been developed as EGFR inhibitors.[18][19]
-
BCR-ABL Signaling Pathway: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[20][21] It activates a number of downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival of leukemia cells.[21][22][23][24] Pyrazole-containing compounds have been investigated as inhibitors of BCR-ABL.[9]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for kinase inhibitors within these critical pathways.
Caption: EGFR Signaling Cascade and Point of Inhibition.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
Pyrazole acrylic acid inhibitor stock (e.g., 10 mM in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DTT (added fresh to 2 mM)
-
ATP
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrazole acrylic acid inhibitor in 100% DMSO. Dispense 50 nL of each dilution into the assay plate. For control wells, dispense 50 nL of DMSO.
-
Rationale: A low volume of DMSO is used to minimize its effect on kinase activity.
-
-
Enzyme Addition: Dilute the kinase to a 2X working concentration in Kinase Buffer. Add 2.5 µL of the diluted kinase to each well.
-
Controls:
-
No-Enzyme Control: Add 2.5 µL of Kinase Buffer without enzyme to determine background signal.
-
Positive Control (No Inhibitor): Wells containing DMSO only.
-
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated. [25]4. Reaction Initiation: Prepare a 2X ATP/Substrate solution in Kinase Buffer. Add 2.5 µL of this solution to each well to start the reaction. The final concentrations should be at the Km for both ATP and substrate for optimal sensitivity to inhibitors.
-
Rationale: Working at the Km for ATP makes the assay more sensitive to ATP-competitive inhibitors.
-
-
Kinase Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. [26] * Rationale: This stops the kinase reaction and removes any unconsumed ATP, which would otherwise create a high background signal.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. [25] * Rationale: This reagent converts the ADP product to ATP and provides luciferase/luciferin to generate a stable luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Subtract the average signal from the "no-enzyme" control wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (DMSO) controls: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: HTRF® TR-FRET-Based Kinase Assay
This protocol describes a generic assay for a tyrosine kinase using a universal biotinylated substrate.
Principle: The HTRF KinEASE assay involves two steps: a kinase reaction followed by detection. [27]During detection, a europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 are added. Phosphorylation of the biotinylated substrate brings the donor (Eu³⁺) and acceptor (XL665) into proximity, generating a FRET signal. [28] Materials:
-
Kinase of interest
-
HTRF KinEASE TK Kit (Revvity) or equivalent reagents (biotinylated substrate, Eu-cryptate antibody, SA-XL665)
-
Pyrazole acrylic acid inhibitor stock (10 mM in 100% DMSO)
-
Enzymatic Buffer (provided in kit or similar)
-
Detection Buffer (provided in kit)
-
ATP
-
White or black, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound and Reagent Preparation: As described in Protocol 1, plate 0.5 µL of serially diluted compounds or DMSO into wells. [29]Prepare working solutions of kinase, ATP, and substrate in Enzymatic Buffer.
-
Enzyme Addition: Add 5.5 µL of the 2X kinase solution to each well. [29]3. Pre-incubation: Incubate for 15 minutes at room temperature. [29]4. Reaction Initiation: Add 4 µL of a 2.5X ATP/Substrate mix to initiate the reaction (final volume 10 µL).
-
Detection: Prepare the detection mix by diluting the Eu-cryptate antibody and SA-XL665 in Detection Buffer containing EDTA. Add 10 µL of the detection mix to each well.
-
Rationale: EDTA chelates Mg²⁺, effectively stopping the kinase reaction.
-
-
Detection Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature. [29]8. Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000. [29]2. Calculate the delta F (%) using the low control (no enzyme) and high control (no inhibitor) values.
-
Calculate % Inhibition and determine IC₅₀ values as described in Protocol 1.
Data Presentation and Interpretation
Quantitative data from kinase inhibition assays are typically summarized to compare the potency and selectivity of different compounds.
Table 1: Inhibitory Activity of Representative Pyrazole Compounds against Target Kinases
| Compound | Target Kinase | Assay Format | IC₅₀ (nM) | Reference |
| Compound C5 | EGFR | N/A | 70 | [18][19] |
| Afuresertib | Akt1 | N/A | 1.3 | [3] |
| Compound 1 | Akt1 | N/A | 61 | [3] |
| AT9283 | Aurora A | N/A | 12 | [10] |
| AT9283 | Aurora B | N/A | 54 | [10] |
| AT9283 | JAK2 | N/A | Potent Inhibitor | [11] |
| AT9283 | Abl (T315I) | N/A | Potent Inhibitor | [11] |
Note: The specific assay format for some literature-derived values may not be detailed in the abstract. "N/A" indicates data where the specific assay format was not available in the provided search results.
Interpreting IC₅₀ Values
The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. A lower IC₅₀ value indicates a more potent compound. However, it's crucial to consider the assay conditions. For ATP-competitive inhibitors, the measured IC₅₀ value will increase with higher ATP concentrations. Therefore, when comparing compounds, it is essential that the assays were run under identical conditions, particularly the ATP concentration. [2]For a more robust comparison, calculating the Ki (inhibition constant) is recommended, as it is independent of substrate concentration.
Conclusion
The pyrazole scaffold remains a highly valuable core structure for the development of potent and selective kinase inhibitors. [3][7]The application of robust and well-validated biochemical assays is fundamental to the successful prosecution of kinase-targeted drug discovery programs. Luminescence-based assays like ADP-Glo™, TR-FRET assays like HTRF®, and microfluidic mobility shift assays provide powerful, high-throughput platforms for screening and characterizing pyrazole acrylic acid derivatives. By carefully selecting the appropriate assay technology, optimizing reaction conditions, and including proper controls, researchers can generate high-quality, reproducible data to guide medicinal chemistry efforts and advance the development of novel therapeutics. While biochemical assays are a critical starting point, it is important to note that promising hits must ultimately be validated in cell-based assays to confirm their efficacy in a more physiologically relevant context. [31]
References
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- EGF/EGFR Signaling Pathway.
- Development of a HTRF® Kinase Assay for Determin
- Molecular p
- The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. AACR.
- ADP-Glo™ Kinase Assay.
- EGFR Signaling P
- Wee, P., & Wang, Z. (2017).
- Signaling pathways activated by BCR-ABL.
- HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
- ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Technologies to Study Kinases. East Port Praha.
- Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653.
- Promega ADP-Glo kinase assay. BMG LABTECH.
- Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- O'Hare, T., Eide, C. A., & Deininger, M. W. (2010). Bcr-Abl, a classic specific target for cancer therapy: past, present and future. Blood, 115(1), 13-23.
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed.
- ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Conquer Scientific.
- HTRF® Kinase Assay Protocol | Download Table.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube.
- Technology. Nanosyn.
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub.
- AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential tre
- Caliper Assay: All assays were performed in 384-well microtiter pl
- High-throughput screening of the cyclic AMP-dependent protein kinase (PKA)
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Assay in Summary_ki. BindingDB.
- A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. Benchchem.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents | Request PDF.
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
- Biochemical kinase assay to improve potency and selectivity. Domainex.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- Fragment Based Discovery of AT9283; A Multi-targeted Kinase Inhibitor with Potent Aurora Kinase Activity. Astex Therapeutics.
- Fragments in the Clinic:
- AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics.
- Definition of multikinase inhibitor AT9283.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PubMed Central.
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- 31. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Knoevenagel Condensation for the Synthesis of Pyrazole-4-Carbaldehyde Derivatives
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including Celecoxib and Rimonabant.[1][2] Its prevalence stems from the pyrazole ring's unique electronic properties and its ability to serve as a versatile scaffold for creating structurally diverse molecules with a wide range of biological activities.[1][2][3] The Knoevenagel condensation is a powerful and classic carbon-carbon bond-forming reaction that provides an efficient route to synthesize α,β-unsaturated compounds.[4] This application note provides an in-depth guide to the Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene compounds, a key step in the synthesis of novel pyrazole derivatives with significant therapeutic potential.[2][3]
This guide is intended for researchers, scientists, and professionals in drug development. It offers a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and expert insights into optimizing reaction conditions to achieve high yields of pure products.
Reaction Mechanism and Key Principles
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[4] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[5]
The mechanism proceeds through the following key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate ion. The electron-withdrawing groups (Z) on the methylene compound are crucial for facilitating this deprotonation with a mild base.[4][5]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.
-
Aldol Addition Product: This attack forms a tetrahedral intermediate, which is then protonated to yield an aldol-type addition product.
-
Dehydration: The aldol intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often the driving force for the reaction, especially when it leads to a conjugated system.
To illustrate the general workflow of this synthesis, the following diagram outlines the key stages from starting materials to the final, purified product.
Caption: Experimental workflow for the Knoevenagel condensation.
Key Parameters for Optimization
The success of the Knoevenagel condensation with pyrazole-4-carbaldehydes hinges on the careful selection and control of several experimental parameters.
| Parameter | Influence on the Reaction | Recommended Choices & Rationale |
| Catalyst | The choice of base is critical. It must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[4] | Piperidine, Pyrrolidine, Triethylamine: These are commonly used weak organic bases that effectively catalyze the reaction.[6] Ammonium salts (e.g., ammonium bicarbonate): Greener alternatives that can be effective, avoiding the use of more hazardous amines.[7] |
| Solvent | The solvent influences the solubility of reactants and can affect reaction rates. | Ethanol, Methanol: Good general-purpose solvents that dissolve a wide range of reactants.[8][9] Dimethylformamide (DMF): A dipolar aprotic solvent that can accelerate the reaction.[5] Solvent-free conditions: Grinding the reactants together, sometimes with a catalyst, is an environmentally friendly and often efficient method.[10] |
| Temperature | Reaction rates are temperature-dependent. | Room Temperature to Reflux: Many Knoevenagel condensations proceed efficiently at room temperature.[9] For less reactive substrates, heating to reflux may be necessary to achieve a reasonable reaction rate.[11] |
| Active Methylene Compound | The nature of the electron-withdrawing groups determines the acidity of the methylene protons and the reactivity of the nucleophile. | Malononitrile: Highly reactive due to the two cyano groups, often leading to rapid reactions and high yields. Diethyl malonate, Ethyl acetoacetate: Also effective, but may require slightly more forcing conditions than malononitrile.[4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Pyrazol-4-ylmethylene)malononitrile Derivatives
This protocol describes a general method for the Knoevenagel condensation of a substituted pyrazole-4-carbaldehyde with malononitrile using piperidine as a catalyst.
Materials:
-
Substituted pyrazole-4-carbaldehyde (1.0 eq)
-
Malononitrile (1.0-1.2 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
Procedure:
-
In a round-bottom flask, dissolve the substituted pyrazole-4-carbaldehyde (1.0 eq) in a suitable amount of ethanol.
-
To this solution, add malononitrile (1.0-1.2 eq) and stir until it is completely dissolved.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, a precipitate will often form. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.[9]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(pyrazol-4-ylmethylene)malononitrile derivative.
Protocol 2: Specific Example - Synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile
This protocol is adapted from procedures involving the condensation of heterocyclic aldehydes with active methylene compounds.[6][9]
Materials:
-
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (2.48 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ethanol (30 mL)
-
Piperidine (0.2 mL)
Procedure:
-
Combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (2.48 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in a 100 mL round-bottom flask.
-
Add 30 mL of ethanol and stir the mixture until all solids are dissolved.
-
Add 0.2 mL of piperidine to the solution. A color change and slight warming may be observed.
-
Stir the reaction at room temperature for 2 hours. Monitor the formation of the product by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
After 2 hours, a yellow precipitate should form. Pour the reaction mixture into 100 mL of ice-cold water with constant stirring.
-
Filter the resulting solid using a Büchner funnel, and wash the precipitate thoroughly with cold water.
-
Dry the solid in a vacuum oven.
-
Recrystallize the crude product from hot ethanol to yield pure 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile as yellow crystals.
Characterization of Products
The successful synthesis of the Knoevenagel adducts should be confirmed by standard analytical techniques:
-
FT-IR Spectroscopy: Look for the appearance of a strong C≡N stretching band around 2215-2230 cm⁻¹ for products derived from malononitrile, and the disappearance of the aldehyde C=O stretch.
-
¹H NMR Spectroscopy: The spectrum should show a characteristic singlet for the vinylic proton, and the aldehyde proton signal (around 9-10 ppm) should be absent.[8]
-
¹³C NMR Spectroscopy: Confirm the presence of the new C=C double bond and the nitrile carbons.[8]
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Low reactivity of the pyrazole-4-carbaldehyde.3. Insufficient reaction time. | 1. Use fresh piperidine or another base catalyst.2. Gently heat the reaction mixture (e.g., to 50-60 °C or reflux).3. Allow the reaction to run for a longer period, monitoring by TLC. |
| Formation of Multiple Products | 1. Self-condensation of the aldehyde.2. Side reactions due to a strong base. | 1. Use a weaker base (e.g., triethylamine instead of piperidine).2. Ensure the reaction temperature is not excessively high. |
| Difficulty in Product Isolation | The product is soluble in the reaction mixture. | Pour the reaction mixture into a larger volume of ice-cold water to precipitate the product. If the product is still soluble, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). |
| Product is an Oil, Not a Solid | The product has a low melting point or is impure. | Try to purify the oil using column chromatography. Trituration with a non-polar solvent like hexane may also induce crystallization. |
Applications in Drug Discovery
The pyrazole derivatives synthesized via the Knoevenagel condensation are valuable scaffolds in drug discovery. These compounds, often referred to as pyrazole-based chalcones or vinylogous systems, have demonstrated a wide array of pharmacological activities.[8] Their planar, conjugated structure allows them to interact with various biological targets.
-
Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity by inhibiting key enzymes like tubulin or various kinases.[2]
-
Anti-inflammatory Agents: The pyrazole scaffold is central to several anti-inflammatory drugs, and new derivatives are continuously being explored for their ability to inhibit enzymes like COX-2.[3]
-
Antimicrobial and Antifungal Agents: These compounds have shown promising activity against a range of bacterial and fungal strains.[8][11]
The Knoevenagel condensation provides a straightforward and efficient method for generating libraries of these "biologically privileged" structures for further screening and development.[1]
To visualize the core mechanism, the following diagram illustrates the catalytic cycle of the Knoevenagel condensation.
Caption: The catalytic cycle of the Knoevenagel condensation.
References
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020-09-24). PMC - NIH.
- Knoevenagel Condens
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021-03-15).
- Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
- Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation...
- Recent Advances in the Development of Pyrazole Deriv
- Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. Journal of Chemical and Pharmaceutical Research.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
- Knoevenagel condens
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. (2021-07-18).
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. echemcom.com [echemcom.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Application Notes & Protocols: A Framework for Investigating (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid and Related Pyrazole Derivatives in Anti-Inflammatory Research
Foreword: The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.[1][2] This document provides a comprehensive framework for the investigation of novel pyrazole derivatives, specifically focusing on the representative compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid . While direct, extensive research on this specific molecule is emerging, the protocols and scientific rationale outlined herein are based on established principles for evaluating pyrazole-containing compounds as anti-inflammatory agents.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the anti-inflammatory potential of this and similar chemical entities.
Scientific Background & Hypothesized Mechanism of Action
Inflammation is a complex biological response involving various cell types and a cascade of molecular signals. Key mediators include prostaglandins (PGs), synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6] The expression of genes encoding these mediators is largely controlled by transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and upstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades (p38, ERK, JNK).[7]
Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is inducibly expressed at sites of inflammation.[3][8] Additionally, evidence suggests that some pyrazole compounds can modulate the NF-κB and MAPK signaling pathways, thereby suppressing the production of a broader range of inflammatory mediators.[7][9]
Based on its structural features—a pyrazole core linked to an acrylic acid moiety—we hypothesize that this compound may act through a multi-faceted mechanism involving:
-
Direct inhibition of COX enzymes , with potential selectivity for COX-2.
-
Suppression of NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.
-
Modulation of MAPK phosphorylation , leading to reduced downstream inflammatory signaling.
The following protocols are designed to systematically test these hypotheses.
Figure 1. Hypothesized anti-inflammatory mechanism. The test compound may inhibit COX-2 directly and/or suppress the LPS-induced TLR4 signaling cascade, blocking MAPK and NF-κB activation.
In Vitro Evaluation: Protocols & Methodologies
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound (stock solution in DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old media and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO) and a no-cell blank control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance_treated / Absorbance_vehicle) x 100. Use concentrations that show >90% cell viability for subsequent experiments.
Protocol 2: Cellular Anti-Inflammatory Activity (LPS-induced Macrophages)
Rationale: This protocol uses Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response in macrophages. The ability of the test compound to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6) is measured.
Materials:
-
RAW 264.7 cells
-
LPS (from E. coli O111:B4)
-
Test compound at non-toxic concentrations
-
Griess Reagent for Nitric Oxide (NO) determination
-
ELISA kits for mouse TNF-α and IL-6
-
96-well and 24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well. Incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour. Include a vehicle control.
-
Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis. Store at -80°C if not used immediately.
A. Nitric Oxide (NO) Measurement:
-
In a new 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
B. Cytokine Measurement (TNF-α, IL-6):
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Calculate the concentration of each cytokine based on the standard curve.
Data Presentation:
| Compound Concentration | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle (No LPS) | ~0% | ~0% | ~0% |
| Vehicle (+ LPS) | 100% | 100% | 100% |
| 1 µM | |||
| 10 µM | |||
| 50 µM | |||
| Positive Control (e.g., Dexamethasone 1µM) |
Table 1. Example data summary for cellular anti-inflammatory activity.
Protocol 3: Mechanistic Analysis (Western Blot for NF-κB & MAPK Pathways)
Rationale: To determine if the compound's activity is mediated by the NF-κB or MAPK pathways, this protocol measures the phosphorylation status of key signaling proteins. Inhibition of phosphorylation indicates pathway suppression.
Materials:
-
RAW 264.7 cells
-
LPS, Test Compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for p-p65, 15 minutes for p-IκBα).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add chemiluminescence substrate and visualize bands using an imaging system. Quantify band density and normalize phosphorylated protein levels to total protein levels.
In Vivo Evaluation: Protocols & Methodologies
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a classic and highly reproducible model of acute inflammation.[10] Carrageenan injection induces edema (swelling), and the reduction in paw volume by the test compound indicates potent in vivo anti-inflammatory activity.[8][11]
Materials:
-
Male Wistar rats or Swiss albino mice
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC)
-
Positive control: Indomethacin or Diclofenac
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week. Fast overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation:
-
Edema Volume = Paw volume at time 't' - Baseline paw volume.
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Figure 2. Experimental workflow for the carrageenan-induced paw edema model.
Data Presentation:
| Treatment Group (Dose) | Paw Edema Volume (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | 0% | |
| Indomethacin (10 mg/kg) | ||
| Test Compound (10 mg/kg) | ||
| Test Compound (30 mg/kg) | ||
| Test Compound (100 mg/kg) |
Table 2. Example data summary for the paw edema model, focusing on the peak inflammatory time point (typically 3h).
References
-
Al-Hourani, B., et al. (2020). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. PubMed. Available at: [Link]
-
El-Sayed, M., et al. (2018). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. Available at: [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Yassin, N. A., et al. (2012). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]
-
Tzeng, T., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
-
Sathishkumar, P., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Available at: [Link]
-
Chahal, R., et al. (2021). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link]
-
Yoshida, N., et al. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. Available at: [Link]
-
Gaikwad, H., et al. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2013). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. PubMed Central. Available at: [Link]
-
PubChem. (2016). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. PubChem. Available at: [Link]
-
Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Available at: [Link]
-
Li, Z., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed Central. Available at: [Link]
-
Gomaa, M. S., et al. (2019). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. PubMed Central. Available at: [Link]
-
Komori, H., et al. (2020). Small Molecule Inhibitors Targeting Nuclear Factor κB Activation Markedly Reduce Expression of Interleukin-2, but Not Interferon-γ, Induced by Phorbol Esters and Calcium Ionophores. MDPI. Available at: [Link]
-
Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
ResearchGate. (2011). B-cell Specific Inhibitors of NF-κB Activation. ResearchGate. Available at: [Link]
-
Kaufman, J. R., et al. (2015). DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. ResearchGate. Available at: [Link]
-
Liu, H. T., et al. (2010). Tetramethylpyrazine inhibits production of nitric oxide and inducible nitric oxide synthase in lipopolysaccharide-induced N9 microglial cells through blockade of MAPK and PI3K/Akt signaling pathways, and suppression of intracellular reactive oxygen species. PubMed. Available at: [Link]
-
D'Salnsa, K., et al. (2021). Blockade of NF-κB Translocation and of RANKL/RANK Interaction Decreases the Frequency of Th2 and Th17 Cells Capable of IL-4 and IL-17 Production, Respectively, in a Mouse Model of Allergic Asthma. PubMed Central. Available at: [Link]
-
Tanna, A., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. PubMed Central. Available at: [Link]
-
Li, Z., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed. Available at: [Link]
-
Kaczmarek, H., et al. (2013). The properties of poly(acrylic acid) modified with N-phenylbenzothioamide. Bentham Open. Available at: [Link]
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Bhavsar, P., et al. (2009). Effect of p38 MAPK inhibition on corticosteroid suppression of cytokine release in severe asthma. PubMed. Available at: [Link]
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Application Note & Protocol: A Validated Framework for Assessing the Antimicrobial Properties of Novel Pyrazole Compounds
Abstract: Pyrazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antimicrobial potential against a range of pathogens.[1][2][3][4] The rise of multidrug-resistant (MDR) strains necessitates robust and standardized methodologies for the evaluation of new chemical entities.[5][6] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to reliably assess the antimicrobial properties of novel pyrazole compounds. We present detailed, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10] The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility.
Foundational Principles & Strategic Considerations
The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that can inhibit the growth of a microorganism (bacteriostatic) or kill it (bactericidal). A comprehensive assessment requires more than a single assay; it involves a strategic workflow designed to yield quantitative, reproducible data.
1.1. The MIC/MBC Paradigm:
-
Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] It is the primary measure of a compound's potency. We will focus on the Broth Microdilution Method , a quantitative and scalable technique recommended by standards organizations like CLSI.[7][11][13]
-
Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The MBC test is a crucial follow-up that determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[7][14][15] An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[7][15]
1.2. Causality of Controls: The Self-Validating System
Every experiment must include a robust set of controls to be considered valid. These are not optional steps; they are integral to interpreting the results correctly.
-
Positive Control (Growth Control): A well containing only the growth medium and the microbial inoculum.[11] Rationale: This well must show turbidity, confirming that the bacteria are viable and the medium can support growth under the incubation conditions. Failure of this control invalidates the entire plate.
-
Negative Control (Sterility Control): A well containing only the sterile growth medium.[11] Rationale: This well must remain clear, proving that the medium, microplate, and handling techniques are not contaminated.
-
Solvent Control: A well containing the microbial inoculum, medium, and the highest concentration of the solvent (e.g., DMSO) used to dissolve the pyrazole compound. Rationale: Pyrazole compounds are often hydrophobic and require organic solvents for solubilization. This control ensures that the solvent itself does not have any antimicrobial activity at the concentrations used, which would otherwise lead to a false-positive result.
-
Reference Antibiotic Control: A standard antibiotic (e.g., Ciprofloxacin, Gentamicin) tested against the same microorganisms under the same conditions. Rationale: This validates the susceptibility of the test organisms and provides a benchmark against which the potency of the novel pyrazole compounds can be compared.
Materials and Reagents
-
Test Compounds: Synthesized pyrazole derivatives.
-
Solvent: Sterile, analytical grade Dimethyl Sulfoxide (DMSO).
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
-
Reference Antibiotics: Ciprofloxacin, Gentamicin, or other relevant standards.
-
Growth Media:
-
Reagents: Sterile 0.9% saline.
-
Equipment:
-
Sterile 96-well, U-bottom microtiter plates.
-
Multichannel pipette (5-50 µL and 50-200 µL).
-
Sterile pipette tips.
-
Incubator (35 ± 2 °C).
-
Spectrophotometer or nephelometer for McFarland standards.
-
Vortex mixer.
-
Sterile petri dishes.
-
Biosafety cabinet.
-
Core Protocols: A Step-by-Step Guide
Protocol 3.1: Preparation of Test Compounds and Microbial Inoculum
A. Test Compound Stock Solution:
-
Accurately weigh the pyrazole compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution.
-
Rationale: Creating a high-concentration stock in a suitable solvent is critical for the subsequent serial dilutions. DMSO is commonly used but should be tested for its own inhibitory effects.
B. Microbial Inoculum Preparation (McFarland Standard):
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a tube containing 5 mL of sterile saline. Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually against a Wickerham card or more accurately using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[18][19]
-
Within 15 minutes of standardization, dilute this suspension 1:150 in the appropriate broth (e.g., CAMHB) to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Rationale: A standardized inoculum is arguably the most critical variable for reproducibility in susceptibility testing.[18] An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while a sparse inoculum can result in falsely low MICs.
Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on CLSI guidelines for broth microdilution.[7][13]
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Compound Dilution:
-
Add 100 µL of the pyrazole stock solution (e.g., 256 µg/mL, pre-diluted in CAMHB) to the first well of a row (Column 1). This well now contains 200 µL.
-
Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down, then transfer 100 µL from Column 1 to Column 2.
-
Repeat this two-fold serial dilution process across the plate to Column 10.[20]
-
After mixing Column 10, discard 100 µL. Wells in Columns 1-10 now contain 100 µL of serially diluted compound.
-
Column 11 will serve as the positive (growth) control.
-
Column 12 will serve as the negative (sterility) control.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells in Columns 1 through 11. Do not add bacteria to Column 12.
-
Rationale: This procedure results in a final volume of 200 µL per well. The addition of the inoculum dilutes the compound concentration by a factor of two, achieving the desired final test concentrations (e.g., 128, 64, 32... down to 0.25 µg/mL). The final inoculum density will be approximately 2.5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate (e.g., with parafilm or a plate sealer) to prevent evaporation and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the pyrazole compound at which there is no visible turbidity (i.e., the first clear well).[11][12][13]
Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 3.3: Agar Disk Diffusion Assay (Qualitative Screening)
This method provides a rapid, qualitative screen of antimicrobial activity.[17][21][22]
-
Plate Preparation: Prepare a bacterial lawn by evenly swabbing the standardized inoculum (0.5 McFarland) over the entire surface of a Mueller-Hinton Agar (MHA) plate.[19]
-
Disk Application: Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface.
-
Compound Addition: Pipette a known amount (e.g., 10 µL) of a specific concentration of the pyrazole compound onto each disk.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Interpretation: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no growth occurs). A larger zone diameter generally indicates greater antimicrobial activity.[18]
Protocol 3.4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed directly after the MIC results are read.[14][16]
-
Sampling: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate. Be sure to label each spot corresponding to its concentration in the MIC plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15] Practically, this is often identified as the lowest concentration spot that shows no colony growth (or only 1-2 colonies).
Figure 2: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Data Analysis & Interpretation
Data should be recorded systematically. For a series of novel pyrazole compounds, summarizing the results in a table allows for direct comparison of their potency and spectrum of activity.
Table 1: Example Data Summary for Novel Pyrazole Compounds
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PYZ-001 | S. aureus | 8 | 16 | 2 | Bactericidal |
| PYZ-001 | E. coli | 64 | >256 | >4 | Bacteriostatic |
| PYZ-002 | S. aureus | 16 | 128 | 8 | Bacteriostatic |
| PYZ-002 | E. coli | 32 | 64 | 2 | Bactericidal |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 | Bactericidal |
-
Interpretation: The MBC/MIC ratio is a key metric. A ratio of ≤4 is the generally accepted threshold to classify a compound as bactericidal against a specific organism.[15] Ratios >4 suggest bacteriostatic activity.
Troubleshooting & Advanced Considerations
-
Compound Precipitation: If the pyrazole compound precipitates in the aqueous broth, the MIC results will be inaccurate. This may require exploring alternative solvent systems or delivery methods, though DMSO concentrations should ideally be kept below 1% v/v.
-
Inconsistent Growth: Poor or inconsistent growth in the positive control wells may indicate issues with the inoculum viability, media preparation, or incubation conditions.
-
Skipped Wells: Occasionally, growth may be observed at a higher concentration while a lower concentration remains clear. This can indicate contamination or experimental error, and the assay should be repeated.
-
Mechanism of Action: Identifying a compound with potent MIC/MBC values is the first step. Subsequent studies may involve molecular docking to predict targets (e.g., DNA gyrase) or assays to investigate cell wall disruption or protein synthesis inhibition.[1][23]
References
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]
-
Grokipedia. Minimum bactericidal concentration. Available from: [Link]
-
Singh, S. K., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available from: [Link]
-
Fathalla, W., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. Available from: [Link]
-
Hancock, R. E. W. Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]
-
JoVE. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available from: [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. Available from: [Link]
-
UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Available from: [Link]
-
Clinical and Laboratory Standards Institute. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Available from: [Link]
-
MicrobiologyInfo.com. Broth Microdilution. Available from: [Link]
-
Wikipedia. Disk diffusion test. Available from: [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available from: [Link]
-
FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]
-
IJRAR. ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
Bentham Science. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available from: [Link]
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
National Institutes of Health, Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
-
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available from: [Link]
-
U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]
-
ACS Omega. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. Available from: [Link]
-
Ingenta Connect. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives. Available from: [Link]
-
Molecules. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available from: [Link]
-
Molecules. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid Synthesis
Welcome to the technical support guide for the synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The primary synthetic route discussed is the Knoevenagel condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with malonic acid.
Reaction Overview: The Knoevenagel-Doebner Condensation
The synthesis proceeds via a Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (the pyrazole aldehyde), followed by dehydration. When malonic acid is used, the reaction is often performed under conditions that facilitate subsequent decarboxylation, a variant known as the Doebner modification.[1][2]
Caption: Knoevenagel-Doebner reaction workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix this?
Low yield is the most common issue, often stemming from several factors. A systematic approach is key to identifying the root cause.
Caption: Decision tree for diagnosing low reaction yield.
In-depth Explanation:
-
Reagent Quality: The starting aldehyde, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, is typically synthesized via a Vilsmeier-Haack reaction.[3][4][5] This reaction can leave residual phosphorus oxychloride or DMF, which can interfere with the subsequent condensation. Ensure the aldehyde is pure by recrystallization or chromatography before use. Malonic acid should be dry and free-flowing.
-
Catalyst and Solvent Choice: The classic Doebner modification uses pyridine as both the catalyst and solvent.[1][2] Pyridine serves to deprotonate malonic acid and facilitates the final decarboxylation step.[6] However, other bases like piperidine or triethylamine can also be effective, sometimes in a different solvent like toluene or ethanol.[7] The choice of catalyst is critical; strongly basic conditions can promote unwanted side reactions.[1]
-
Reaction Conditions:
-
Temperature: The reaction often requires heating (reflux) to drive both the condensation and decarboxylation to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.
-
Water Removal: The condensation step produces water. In solvents like toluene, using a Dean-Stark apparatus to azeotropically remove water can significantly improve yield by shifting the equilibrium toward the product.[8]
-
-
Workup and Purification: The acrylic acid product is acidic and has some water solubility.
-
During an aqueous workup, ensure the pH is sufficiently low (pH 1-2) before extraction with an organic solvent (e.g., ethyl acetate) to ensure the product is in its protonated, less polar form.
-
The product can polymerize at high temperatures.[9] When removing solvent via rotary evaporation, use minimal heat. If distillation is required for purification, it must be done under vacuum with a polymerization inhibitor added.[10]
-
Question 2: My final product is impure. What are common side products and how can they be minimized?
The most common impurities are unreacted starting materials and, occasionally, side-products from the reaction itself.
-
Unreacted Aldehyde/Malonic Acid: This points to an incomplete reaction. See Question 1 for solutions.
-
Michael Adduct: While less common with malonic acid, highly active methylene compounds can sometimes react with the α,β-unsaturated product in a Michael addition.[8] This is minimized by using a stoichiometric amount (or slight excess, e.g., 1.1 eq) of malonic acid, rather than a large excess.
-
(Z)-Isomer: The desired product is the thermodynamically more stable (E)-isomer. High reaction temperatures and longer reaction times generally favor the formation of the (E)-isomer.
Purification Strategy: The most effective method for purifying the final product is typically recrystallization . A solvent system like ethanol/water or ethyl acetate/hexanes often works well. If impurities persist, flash column chromatography on silica gel can be employed, using a solvent system such as ethyl acetate/hexanes with 1% acetic acid to keep the product protonated and improve peak shape.
Question 3: The reaction starts but seems to stall before completion. What should I do?
A stalling reaction can be frustrating. Here are the primary culprits:
-
Catalyst Deactivation: Ensure the catalyst is pure. If using pyridine, it should be distilled and stored over KOH to keep it dry.
-
Precipitation: The product or an intermediate may be precipitating from the reaction mixture, effectively removing it from the solution phase. Try a more polar solvent or a solvent mixture to maintain solubility.
-
Reversibility: The initial aldol addition step is reversible. If the subsequent dehydration and decarboxylation steps are slow, the reaction may not proceed. This again points to optimizing temperature and ensuring an effective catalyst is present to drive the reaction forward.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for this synthesis?
This protocol is a robust starting point based on the Doebner modification of the Knoevenagel condensation.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | Aldehyde:Malonic Acid (1 : 1.2) | A slight excess of malonic acid ensures complete consumption of the aldehyde. |
| Catalyst | Pyridine | Serves as both a basic catalyst and a solvent, facilitating decarboxylation.[6] |
| Co-catalyst | Piperidine (0.1 eq) | A small amount of a stronger base can accelerate the initial condensation. |
| Temperature | 80-100 °C (Reflux) | Provides energy for dehydration and decarboxylation. |
| Reaction Time | 4-8 hours | Monitor by TLC until the aldehyde spot disappears. |
Detailed Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq).
-
Add malonic acid (1.2 eq) and pyridine (5-10 mL per gram of aldehyde).
-
Add piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (80-100 °C) with stirring.
-
Monitor the reaction's progress using TLC (e.g., 3:7 Ethyl Acetate:Hexanes).
-
Once the aldehyde is consumed (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice and concentrated HCl to acidify the solution to pH 1-2. A precipitate should form.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Q2: How do I synthesize the starting material, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde?
The most common and effective method is the Vilsmeier-Haack reaction on 1,5-dimethyl-1H-pyrazole.[3][11]
-
Cool a flask containing anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C to form the Vilsmeier reagent.
-
Add 1,5-dimethyl-1H-pyrazole to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to ~80 °C for several hours.[4]
-
After cooling, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the aldehyde.
-
Filter and purify the aldehyde by recrystallization.
Note: This reaction must be performed in a fume hood with anhydrous reagents, as POCl₃ reacts violently with water.
Q3: What analytical data should I expect for the final product?
Verifying the structure and purity is crucial.
-
¹H NMR: Expect to see singlets for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, and two doublets for the vinyl protons of the acrylic acid moiety with a coupling constant (J) of ~16 Hz, characteristic of an (E)-alkene. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Key signals will include those for the carbonyl carbon (~170 ppm), the two vinyl carbons, and the carbons of the pyrazole ring.
-
IR Spectroscopy: Look for a strong C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), a C=C stretch for the alkene (~1620-1640 cm⁻¹), and a broad O-H stretch (~2500-3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₈H₁₀N₂O₂) should be observed.
Q4: Can I use an alternative to malonic acid?
Yes, other active methylene compounds can be used, but they will lead to different products. For example:
-
Cyanoacetic acid: This would yield (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile after decarboxylation.[12]
-
Ethyl acetoacetate: This would result in an α,β-unsaturated ketone.
For the synthesis of the target acrylic acid, malonic acid is the standard and most direct reagent.[12]
References
-
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. 5
-
Chornous, V., et al. (2022). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1388. 3
-
Reddy, T. J., et al. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(1), 454-463. 4
-
Ghorbani-Vaghei, R., & Malaeke, E. (2017). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Catalysts, 7(12), 374. 13
- Kira, M. A., et al. (1970). The Vilsmeier-Haack Reaction with Acetophenone Phenylhydrazone. Journal of Heterocyclic Chemistry, 7(1), 25-26.
- Patil, S. A., et al. (2010). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Rasayan Journal of Chemistry, 3(4), 670-675.
-
Mondal, S. N., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Applied Sciences and Engineering, C(2). 14
- Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. World Journal of Pharmaceutical Research, 6(5), 1546-1555.
-
Nelson, J., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(44), 15837-15864. 15
- Kamble, K. J., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
-
Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia.
-
ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine.
-
ResearchGate. (n.d.). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition.
-
Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(19), 6799.
- de la Torre, M. C., & Sierra, M. A. (2022).
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.
- Dhale, A. D., & Deore, V. B. (2016). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
- Kaushik, D., et al. (2011). 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Molbank, 2011, M726.
-
ChemicalBook. (n.d.). Acrylic acid(79-10-7) 1H NMR spectrum.
-
SpectraBase. (n.d.). (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl).
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
-
PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid.
- Asiri, A. M., et al. (2012). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl). Molbank, 2012(1), M754.
-
Reddit. (2022). How to purify Acrylic Acid. r/chemistry.
-
Yadav, G. D., & Kadam, A. A. (2018). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 42(2), 1475-1484.
- BenchChem. (2025). Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde. BenchChem.
- BenchChem. (n.d.). 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic Acid. BenchChem.
-
Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
-
ResearchGate. (n.d.). Synthesis of Pyrazoleacrylic Acids and Their Derivatives.
- van der Sman, R. G. M. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
-
Google Patents. (n.d.). WO2005042468A1 - Method for producing 2-dihaloacyl-3-amino-acrylic acid esters and 3-dihalomethyl-pyrazole-4-carboxylic acid esters.
- Shaik, S. P., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
-
J-GLOBAL. (n.d.). 3-[1,5-Dimethyl-2-(4-methoxyphenyl)-3-oxo-4-pyrazoline-4-yl]acrylic acid methyl ester.
-
Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 27(21), 7481.
-
European Patent Office. (n.d.). EP 1688407 B1 - METHOD OF PURIFYING (METH)ACRYLIC ACID.
- Davidescu, C. M., et al. (2012). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 57(7-8), 745-752.
-
Google Patents. (n.d.). EP1002787B1 - Process for the purification of (meth)acrylic acid.
- GlobalChemMall. (n.d.). (2E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid. GlobalChemMall.
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Technical Support Center: Purification of Pyrazole Acrylic Acids by Recrystallization
Welcome to the technical support center for the purification of pyrazole acrylic acids. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered during recrystallization.
Fundamentals of Recrystallization for Pyrazole Acrylic Acids
Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the principle that the solubility of a compound in a solvent increases with temperature.[1][2][3] For pyrazole acrylic acids, several molecular features must be considered for successful purification:
-
Acidity: The carboxylic acid group makes the molecule acidic and capable of hydrogen bonding. This influences solvent choice, favoring polar solvents.
-
Aromaticity: The pyrazole ring is aromatic, contributing to the molecule's planarity and potential for π-stacking interactions in the crystal lattice.
-
Potential Impurities: Synthesis of pyrazoles can lead to specific impurities, such as regioisomers (if using unsymmetrical starting materials), unreacted starting materials, or colored byproducts from side reactions.[4] Understanding these potential contaminants is crucial for designing an effective purification strategy.
The ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly.[2][5] As the solution cools, the solubility of the pyrazole acrylic acid decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (the "mother liquor").[2]
The Recrystallization Workflow: A Step-by-Step Protocol
This protocol provides a general, self-validating framework for the recrystallization of pyrazole acrylic acids. Each step is designed to address a specific aspect of purification.
Experimental Protocol: General Recrystallization
-
Solvent Selection:
-
Place a small amount (10-20 mg) of your crude pyrazole acrylic acid into several test tubes.
-
Add a few drops of different test solvents (see Table 1) to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature.[6]
-
Gently heat the tubes that did not show dissolution. An ideal solvent will dissolve the compound completely when hot.[6][7]
-
Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystals upon cooling.[8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask (its conical shape reduces solvent evaporation).[5]
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[9] Using the absolute minimum volume of hot solvent is key to maximizing your recovery.[10]
-
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities (e.g., dust, catalysts) or if the solution is colored and you've used decolorizing carbon, a hot filtration is necessary to remove them.[11][12]
-
Use a pre-heated, short-stemmed or stemless funnel with fluted filter paper to prevent premature crystallization in the funnel stem.[1][13]
-
Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals as it allows molecules to selectively add to the growing crystal lattice, excluding impurities.[2][5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6][14]
-
-
Isolation and Washing:
-
Drying:
-
Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.
-
Transfer the crystals to a watch glass and allow them to dry completely. For solvents with high boiling points, a vacuum oven may be necessary. Drying to a constant weight ensures all solvent has been removed.[9]
-
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of pyrazole acrylic acids.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of pyrazole acrylic acids in a question-and-answer format.
Q1: My compound won't dissolve, even in a large amount of boiling solvent.
A1: This indicates that you have chosen a poor solvent. A suitable solvent must be able to dissolve the compound when hot.[13] If your compound is very polar, you may need a more polar solvent. Conversely, if it has large nonpolar substituents, a less polar solvent might be required. Refer to Table 1 and consider solvents with similar polarity to your target molecule. It's also possible that the undissolved material is an insoluble impurity, which should be removed by hot filtration.[11]
Q2: No crystals are forming, even after cooling in an ice bath.
A2: This is a frequent issue and usually points to one of two causes:
-
Too much solvent was used: This is the most common reason for crystallization failure.[15] The solution is not saturated, so the compound remains dissolved. The remedy is to boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[15][16]
-
The solution is supersaturated: The solution contains more dissolved compound than it should at that temperature, but crystal nucleation has not begun.[15] To induce crystallization, you can:
Q3: My compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[16] This happens when the boiling point of the solvent is higher than the melting point of your compound, or when high impurity levels significantly depress the compound's melting point.[16][17] The resulting oil often traps impurities, defeating the purpose of recrystallization.[18]
-
Solutions:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.[16][19]
-
Allow the solution to cool much more slowly. This can be achieved by placing the flask in a warm water bath that is itself allowed to cool slowly to room temperature.
-
If the problem persists, you may need to choose a different solvent with a lower boiling point or use a mixed-solvent system.
-
Q4: My final product is colored, even though the pure compound should be colorless.
A4: Colored impurities are common, often arising from side reactions during synthesis.[4]
-
Solution: Add a very small amount (1-2% of the solute's mass) of activated decolorizing charcoal to the hot solution before the hot filtration step.[12] The charcoal has a high surface area and adsorbs the colored impurities. Swirl the hot solution with the charcoal for a few minutes.
-
Crucial Step: You must remove the charcoal via hot filtration. If you don't, the fine black particles will contaminate your final product.[1]
Q5: My recovery yield is very low.
A5: A low yield can result from several factors:
-
Using too much solvent: As discussed in Q2, this keeps a significant portion of your product in the mother liquor.[16]
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-warmed.[13]
-
Washing with too much cold solvent: The wash step is critical but must be done sparingly with ice-cold solvent to minimize product loss.[9]
-
The compound has significant solubility in the cold solvent: If so, you may need to find a better solvent or consider a second "crop" of crystals by evaporating some solvent from the mother liquor.[16]
Troubleshooting Decision Tree
Sources
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Technical Support Center: Stability of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid when dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.
Troubleshooting Guide: Investigating Instability in DMSO Solutions
When encountering unexpected results, it's crucial to systematically troubleshoot potential stability issues with your compound stock. The following decision tree outlines a logical workflow for identifying and resolving common problems associated with this compound in DMSO.
Caption: Troubleshooting workflow for DMSO stock solution instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in DMSO?
A1: The primary stability concerns for this molecule are twofold, stemming from its acrylic acid and pyrazole moieties.
-
Acrylic Acid Moiety: Acrylic acids are susceptible to dimerization and polymerization.[1] These reactions can be accelerated by elevated temperatures, light, and the absence of oxygen.[1][2] While DMSO is a stable solvent at room temperature, prolonged storage at ambient temperatures or exposure to heat during dissolution could potentially facilitate these reactions.[3]
-
Carboxylic Acid Interaction with DMSO: The carboxylic acid group of your compound will form strong hydrogen bonds with DMSO, which is an excellent hydrogen bond acceptor.[4][5] This interaction is generally favorable for dissolution but can also influence the compound's reactivity.
-
DMSO as a Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3][6] Water ingress can alter the solubility of your compound and potentially lead to hydrolysis over long-term storage. Additionally, at elevated temperatures, DMSO can decompose, forming acidic byproducts that may catalyze the degradation of the dissolved compound.[7]
Q2: My compound has precipitated out of the DMSO solution. What should I do?
A2: Precipitation is a common issue when storing compounds in DMSO, especially at high concentrations or when subjected to freeze-thaw cycles.[8][9]
-
Attempt to Re-solubilize: Gently warm the solution to 37°C and vortex thoroughly. This is often sufficient to redissolve compounds that have precipitated due to low temperatures.
-
Confirm Concentration: If the compound does not redissolve, it's possible the initial concentration was too high, exceeding its solubility limit in DMSO.
-
Prepare a Fresh Stock: If re-solubilization fails, it is recommended to prepare a fresh stock solution at a slightly lower concentration. Storing compounds at lower molarities can improve their stability in solution.[8]
Q3: How should I properly store my DMSO stock solutions of this compound?
A3: Proper storage is critical to maintaining the integrity of your compound. The following table summarizes recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Aliquoting | Store in single-use aliquots. | This minimizes the number of freeze-thaw cycles, which can cause precipitation and degradation.[8] |
| DMSO Quality | Use high-purity, anhydrous DMSO (≥99.9%).[10] | Minimizes contaminants and water that could react with your compound. |
| Container | Use glass vials with tightly sealed caps.[10] | Prevents moisture absorption and potential leaching from plastic containers. |
| Light Exposure | Store in the dark (e.g., in a freezer box or amber vials). | Protects the acrylic acid moiety from light-induced polymerization.[1][3] |
| Atmosphere | Store under normal air. | The presence of oxygen is necessary for the stabilizer in acrylic acid to function properly and prevent spontaneous polymerization.[1][11] Do not store under inert gas. |
Q4: Can DMSO itself react with my pyrazole-containing compound?
A4: While DMSO is generally considered a stable and relatively inert solvent for pyrazole derivatives, under certain conditions, it can participate in reactions. For instance, DMSO can act as a C1 source in the synthesis of some pyrazole rings, though this typically requires specific catalysts and conditions not present during standard storage.[12][13] For the purpose of compound storage, direct reaction between DMSO and the pyrazole ring of this compound is highly unlikely. The primary concerns remain the stability of the acrylic acid moiety and the potential for precipitation.
Experimental Protocol: Assessing Compound Stability in DMSO
This protocol outlines a method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to assess the stability of this compound in a DMSO stock solution over time.
Caption: Experimental workflow for HPLC-based stability assessment.
Step-by-Step Methodology:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh this compound and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Immediately take a small volume of this stock solution and prepare a working solution (e.g., 10 µM) by diluting it in the mobile phase.
-
Inject this "Time 0" sample into the HPLC system to obtain a reference chromatogram. Record the peak area and retention time of the parent compound.
-
-
Aliquoting and Storage:
-
Dispense the remaining 10 mM stock solution into multiple single-use, tightly sealed glass vials.
-
Store these aliquots under the conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature, both light-exposed and protected).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a working solution at the same concentration as the "Time 0" sample.
-
Inject the sample into the HPLC system using the same method as for the "Time 0" sample.
-
-
Data Analysis:
-
For each time point, compare the peak area of the parent compound to the peak area from the "Time 0" sample. A significant decrease in the peak area suggests degradation.
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to Time 0. A common threshold for stability is retaining ≥95% of the parent compound.
-
References
-
Takis, P. G., Papavasileiou, K. D., Peristeras, L. D., & Georgios, T. (n.d.). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Retrieved from [Link]
-
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
Ren, M., Rigele, A., Shun, N., & Natsagdorj, N. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry, 23(49), 19-26. Retrieved from [Link]
-
ResearchGate. (2025, December 23). A quantum chemical study of the interaction of carboxylic acids with DMSO. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]
-
ACS Publications. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Acrylic acid and DMS are decomposition products of DMSP. Acrylic acid... [Image]. Retrieved from [Link]
-
International Journal of Advanced Research and Review. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. IJARR, 1(4), 47-55. Retrieved from [Link]
-
National Institutes of Health. (2025, November 13). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]
-
ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
PubMed. (2022, January 14). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Retrieved from [Link]
-
Synthomer. (2020, September 22). ACRYLIC ACID - STABILIZED - PURE. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6504056B2 - Transport and/or storage of acrylic acid.
-
ResearchGate. (n.d.). Degradation of Acrylic Acid/acrylamide Superabsorbent Copolymer. Retrieved from [Link]
- Google Patents. (n.d.). WO2005049543A1 - Method of storing (meth)acrylic acid or ester thereof.
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PubMed. (2007, October 1). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 148(1-2), 246-253. Retrieved from [Link]
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ResearchGate. (2015, November 5). After what time period would DMSO be unusable following storage on an open shelf, in original opaque plastic bottle? Retrieved from [Link]
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PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Retrieved from [Link]
-
LookChem. (n.d.). (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid(SALTDATA: FREE) Safety Data Sheets. Retrieved from [Link]
-
MDPI. (n.d.). 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. Retrieved from [Link]
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Technical Support Center: Stabilizing Acrylic Acid Derivatives During Storage
Introduction for the Modern Researcher
Acrylic acid and its derivatives are foundational monomers in countless applications, from the synthesis of high-performance polymers to the development of novel drug delivery systems. However, their high reactivity, which makes them so valuable, also presents a significant challenge: the propensity for spontaneous and often uncontrolled polymerization.[1][2] This can lead to product loss, reactor fouling, and significant safety hazards due to the highly exothermic nature of the reaction.[1][2][3]
This guide is designed as a central resource for researchers, scientists, and drug development professionals. It moves beyond simple checklists to provide a deeper understanding of the mechanisms behind polymerization and its inhibition. Here, you will find not only answers to common questions but also robust troubleshooting frameworks to diagnose and resolve issues you may encounter in your laboratory.
Frequently Asked Questions (FAQs): The Essentials
This section addresses the most common queries regarding the storage and handling of acrylic monomers.
Q1: What is the single most critical factor for preventing polymerization during storage?
A1: Maintaining the efficacy of the inhibitor system is paramount. This is not just about the presence of a chemical inhibitor but a synergistic relationship between the inhibitor, dissolved oxygen, and appropriate temperature control.[4] Most common inhibitors for storage, such as the monomethyl ether of hydroquinone (MEHQ), are ineffective without the presence of dissolved oxygen.[5][6][7]
Q2: Why is oxygen required for storing monomers inhibited with MEHQ or other phenolic inhibitors?
A2: Phenolic inhibitors like MEHQ do not directly react with the highly reactive monomer free radicals (R•) that initiate polymerization. Instead, dissolved oxygen first scavenges these radicals to form less reactive peroxy radicals (ROO•). The phenolic inhibitor then efficiently terminates this peroxy radical, preventing the polymerization chain from propagating.[8][9] Therefore, storing these monomers under an inert atmosphere like nitrogen will deactivate the inhibitor and can lead to rapid polymerization.[5][6][7]
Q3: What is the ideal temperature range for storing acrylic acid and its derivatives?
A3: The ideal storage temperature is generally between 15-25°C (59-77°F).[6][7][10] It is critical to avoid both high temperatures, which accelerate radical formation and inhibitor depletion, and freezing.[5][6] Acrylic acid, for instance, freezes at 13°C (55°F).[7]
Q4: My acrylic acid has frozen. Is it still usable? How should I thaw it?
A4: Yes, it can be salvaged, but thawing must be done with extreme care. During freezing, the inhibitor and dissolved oxygen can become concentrated in the remaining liquid, leaving the frozen crystals with very little protection.[6] NEVER use direct, localized heat (like steam coils or heating mantles) as this can initiate violent polymerization in the inhibitor-depleted solid phase.[6][7][11] The recommended procedure is to thaw the entire container slowly using tempered water not exceeding 35°C (95°F) and to ensure the contents are well-mixed after thawing to redistribute the inhibitor and oxygen.[10]
Q5: What are common inhibitors and their typical concentrations?
A5: For storage and transport, phenolic compounds are dominant. The most common is 4-methoxyphenol (MEHQ), typically used at concentrations between 180 and 220 ppm for acrylic acid.[2][10][11] Other inhibitors include hydroquinone (HQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (TBC).[2][8] For high-temperature processing like distillation, inhibitors such as phenothiazine (PTZ) are often used.[8][9][12]
Q6: How long can I store acrylic monomers?
A6: The typical shelf life is about one year under recommended storage conditions.[5][7] However, factors like dimer formation in acrylic acid (which occurs irreversibly at about 100 ppm per day at room temperature) can affect product specifications sooner.[10][11] It is crucial to follow a "first-in-first-out" inventory principle and check the expiration date provided by the supplier.[7]
The Mechanism of Phenolic Inhibition: A Synergistic System
Understanding the "why" behind storage protocols is key to preventing accidents. The stability of a monomer containing a phenolic inhibitor like MEHQ is not passive; it is an active, dynamic process that relies on a specific chemical cycle.
The diagram below illustrates this crucial relationship. Spontaneously formed carbon radicals from the monomer are highly reactive. Oxygen, acting as a diradical, rapidly intercepts these radicals. The resulting peroxy radical is then neutralized by the phenolic inhibitor, which donates a hydrogen atom to terminate the chain. This process highlights the indispensable role of oxygen.
Caption: Mechanism of synergistic inhibition by oxygen and phenolic compounds.
Storage Parameter Quick Reference Table
This table summarizes key storage parameters for common acrylic acid derivatives. Always consult the Safety Data Sheet (SDS) from your supplier for the most accurate and specific information for your material.[13]
| Monomer | Freezing Point | Recommended Storage Temp. | Typical Inhibitor (Storage) | Typical Concentration | Oxygen Required |
| Acrylic Acid | 13°C (55°F)[7] | 15 - 25°C (59 - 77°F)[6][10] | MEHQ | 180 - 220 ppm[10] | Yes[6][7] |
| Methacrylic Acid | 15°C (59°F)[5] | 18 - 40°C (64 - 104°F)[5] | MEHQ | 250 ppm (Typical) | Yes[5] |
| Methyl Methacrylate (MMA) | -48°C (-54°F) | 2 - 8°C (36 - 46°F) | MEHQ | 10 - 50 ppm (Typical) | Yes[14] |
| n-Butyl Acrylate | -64°C (-83°F) | < 25°C (< 77°F) | MEHQ | 15 - 60 ppm (Typical) | Yes[4] |
Troubleshooting Guide: Diagnosing Storage Issues
When standard protocols are not enough, this guide will help you identify and solve common problems.
Caption: Troubleshooting flowchart for compromised acrylic monomers.
Experimental Protocol: Qualitative Test for Polymer Contamination
For researchers needing to quickly assess the quality of a monomer stock, this simple cloud point test can indicate the presence of polymer contamination. Polymer is soluble in the monomer but will precipitate when a non-solvent is added.
Objective: To qualitatively detect the presence of poly(acrylic acid) or its derivatives in a monomer sample.
Materials:
-
Monomer sample to be tested
-
Anhydrous Toluene (or another suitable non-solvent for the polymer that is miscible with the monomer)
-
Clean, dry glass test tubes or vials
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Preparation: In a well-ventilated fume hood, add 1 mL of the acrylic monomer to a clean, dry test tube.
-
Addition of Non-Solvent: To the same test tube, add 4 mL of anhydrous toluene.
-
Mixing: Cap the test tube securely and mix the contents thoroughly by inversion or using a vortex mixer for 30 seconds.
-
Observation: Hold the test tube against a dark background and observe the solution.
-
Negative Result (No Polymer): The solution remains clear and homogenous. The monomer is likely free of significant polymer contamination.
-
Positive Result (Polymer Present): The solution becomes cloudy, turbid, or a precipitate forms. This indicates the presence of polymer, and the monomer should not be used.
-
-
Confirmation: If the result is ambiguous, allow the tube to stand for 10-15 minutes. Any polymer present may slowly precipitate and become more obvious.
Safety Precautions:
-
Always handle acrylic monomers and solvents in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.[14]
-
Be aware of the flammability and toxicity of the materials used.[13][15]
References
- Schober, J., & Grulke, E. A. (2022). Oxygen-initiated free-radical polymerization of alkyl acrylates at high temperatures. Polymer Chemistry, 13(12), 1669-1677.
- Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- Levy, L. B. (1991). U.S. Patent No. 5,034,156. U.S.
- Methacrylate Producers Association. (n.d.). Methacrylic Acid Safe Handling Manual.
- Fujita, M., Izato, Y., Iizuka, Y., & Miyake, A. (2019). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 58(31), 14065-14073.
- Wang, F., & Hutchinson, R. A. (2019). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization.
- Schober, J., & Grulke, E. A. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Industrial & Engineering Chemistry Research, 60(34), 12345-12354.
- Lee, T. Y., Guymon, C. A., Jönsson, E. S., & Hoyle, C. E. (2004). The effect of monomer structure on oxygen inhibition of (meth)
- Lee, T. Y., Guymon, C. A., Jönsson, E. S., & Hoyle, C. E. (2004). The Effect of Monomer Structure on Oxygen Inhibition of (Meth)
- WALGLAS GROUP. (2020).
- University of California Center for Laboratory Safety. (2012).
- Ilg, P., de Beer, S., & Kröger, M. (2017). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC - NIH.
- ChemAnalyst. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- International Programme on Chemical Safety. (1997). Acrylic acid (HSG 104, 1997). Inchem.org.
- Wako Pure Chemical Industries, Ltd. (n.d.).
- Arkema. (n.d.). ACRYLIC ACID (AA).
- Sigma-Aldrich. (2024).
- Grokipedia. (n.d.).
- Arkema Inc. (2016). TDS-Acrylic Acid.
- ioMosaic Corporation. (2020).
- ResearchGate. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors | Request PDF.
- Betz, A. H., & Weerasooriya, U. (1993). U.S. Patent No. 5,221,764. U.S.
- Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE.
- Wikipedia. (n.d.).
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- Chemw
- Redox. (2021).
- BASF. (2025).
- U.S. Chemical Storage. (n.d.). Acrylic Acid Storage.
- Singh, J., Sharma, S., & Pradhan, S. (2023).
- Yeser Chemicals. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production.
- The University of Iowa. (n.d.).
- ResearchGate. (n.d.). Safety and Quality Aspects of Acrylic Monomers.
- Taylor & Francis Online. (n.d.). Characterization of Inhibitors in Vinyl and Acrylic Monomers.
- Creative Proteomics. (n.d.). Acrylic Acid Polymers Analysis Service.
- Reddit. (2024). How to purify Acrylic Acid.
- Waters Corporation. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Safety and Efficiency: The Role of Polymerization Inhibitors in Acrylic Monomer Production.
- Occupational Safety and Health Administr
- Katie Barnes. (2022).
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Technical Support Center: Improving Solubility of Pyrazole-Based Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of pyrazole-based compounds in biological assays. Pyrazole and its derivatives are a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5] However, their often-poor aqueous solubility presents a significant challenge for in vitro and in vivo evaluation.[6][7]
This document is designed to provide you with the causal logic behind experimental choices and to offer robust, self-validating protocols to overcome these solubility hurdles, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common solubility issues encountered during experimental work.
Q1: My pyrazole compound, dissolved in 100% DMSO, precipitated immediately when I added it to my aqueous assay buffer. What happened and what's the first thing I should check?
A1: This is a classic and very common problem often referred to as "shock" or "kinetic" precipitation. A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility when diluted into an aqueous environment.[8]
Primary Causes & Immediate Troubleshooting Steps:
-
Exceeding Aqueous Solubility Limit: The final concentration of your compound in the assay buffer is likely higher than its maximum aqueous solubility. Many organic compounds are highly soluble in DMSO but have very low solubility in water.[8]
-
Action: Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer. You may need to lower the highest concentration in your dose-response curve.[8]
-
-
Solvent Polarity Shock: The rapid change in solvent polarity upon diluting a concentrated DMSO stock into a large volume of buffer can cause the compound to crash out of solution before it can be properly solvated by the aqueous medium.[8][9]
-
Action: Instead of a single large dilution, try a serial dilution method. First, dilute the DMSO stock into an intermediate solution that contains a mix of your buffer and a co-solvent, then perform the final dilution into the assay buffer. Also, pre-warming the assay buffer to the experimental temperature (e.g., 37°C) can sometimes help.[9][10]
-
-
High Final DMSO Concentration: While DMSO is an excellent solvent, its concentration in the final assay medium is critical. A widely accepted industry standard is to keep the final DMSO concentration at or below 0.5% to 1% to avoid solvent-induced artifacts or toxicity.[8][11] Paradoxically, for some compounds, a slightly higher (but still biologically tolerated) final DMSO concentration can help maintain solubility.
-
Action: Calculate your final DMSO percentage. Ensure it is consistent across all experimental wells, including vehicle controls.[11] If you suspect precipitation, you can test if increasing the final DMSO concentration to the maximum tolerable limit for your assay (e.g., from 0.1% to 0.5%) resolves the issue.[11]
-
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting initial compound precipitation.
Q2: My compound is still poorly soluble even at low DMSO concentrations. What other co-solvents can I use?
A2: When DMSO alone is insufficient, a co-solvent system can be highly effective. The goal is to create a solvent mixture that has better solvating power for your compound while remaining compatible with your biological assay.[12][13]
Common Co-solvents and Considerations:
| Co-Solvent | Typical Use | Pros | Cons & Assay Limits |
| DMSO | Universal stock solvent | High solvating power for many nonpolar compounds. | Can be toxic to cells at >1%.[11] May interfere with some enzymatic assays. |
| Ethanol | Co-solvent with DMSO or for stock | Volatile, good for compounds with some polarity. | Can be toxic to cells. Final concentration usually kept <1%. |
| Polyethylene Glycol 400 (PEG400) | Formulation for in vitro and in vivo | Low toxicity, good for oral formulations.[14] Can improve solubility of hydrophobic compounds. | Can be viscous. May not be suitable for all automated liquid handlers. |
| Propylene Glycol (PG) | Parenteral formulations | Low toxicity, frequently used in injections.[12] | Less solvating power than DMSO for highly lipophilic compounds. |
A common and effective formulation for challenging compounds, particularly for initial in vivo studies, involves a three-part mixture. A popular vehicle is DMSO/PEG400/Saline .[7] For in vitro assays, a stock might be made in a DMSO/PEG400 mix before final dilution.
Q3: My pyrazole derivative has a potentially ionizable group. Can I use pH modification to improve its solubility?
A3: Absolutely. This is a powerful and often underutilized chemical modification strategy. The solubility of ionizable compounds is highly dependent on the pH of the medium.[13][15][16][17]
-
Weakly Basic Pyrazoles: If your compound has a basic functional group (like an amine), its solubility will increase in acidic media (lower pH). At a pH below its pKa, the group will be protonated (ionized), making it more water-soluble.
-
Weakly Acidic Pyrazoles: If your compound has an acidic functional group (like a carboxylic acid or certain phenols), its solubility will increase in alkaline media (higher pH). At a pH above its pKa, the group will be deprotonated (ionized), enhancing its interaction with water.
Action Plan:
-
Determine the pKa of your compound (this can be predicted with software or determined experimentally).
-
Check Assay Compatibility: Ensure that changing the pH of your assay buffer will not negatively impact your target protein, cells, or detection reagents.
-
Test a Range: Prepare your assay buffer at several pH units around the compound's pKa to find the optimal pH for solubility without compromising assay performance.[17]
Q4: I've heard about cyclodextrins. When should I consider using them for my pyrazole compound?
A4: Cyclodextrins are an excellent choice when you need to significantly increase the aqueous solubility of a highly hydrophobic compound without relying on organic co-solvents.
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone. They possess a hydrophilic exterior and a nonpolar, hydrophobic interior cavity.[17][18][19][20] Poorly water-soluble molecules, like many pyrazole derivatives, can be encapsulated within this hydrophobic core, forming a water-soluble "inclusion complex".[17][18][21] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[20][22][23]
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for both in vitro and in vivo applications due to its high aqueous solubility and low toxicity.[7][11]
When to Use Cyclodextrins:
-
When co-solvents are incompatible with your assay or cause toxicity.
-
For highly lipophilic pyrazole compounds that fail to dissolve with simple co-solvent systems.
-
When preparing formulations for in vivo administration where high concentrations of organic solvents are undesirable.[7]
Mechanism of Cyclodextrin-Based Solubilization
Caption: Encapsulation of a hydrophobic pyrazole within a cyclodextrin host.
Q5: What are solid dispersions, and are they practical for preparing solutions for biological assays?
A5: A solid dispersion is a system where a poorly water-soluble drug is dispersed in an inert, highly soluble carrier or matrix at a solid state.[17][24][25][26] The goal is often to convert the drug from a stable, low-energy crystalline form into a higher-energy, more soluble amorphous state.[6][24]
Key Principles:
-
Increased Surface Area: By dispersing the drug at a molecular level, the particle size is reduced to an absolute minimum, increasing the surface area for dissolution.[24][27]
-
Improved Wettability: The hydrophilic carrier helps to wet the surface of the drug particles, facilitating dissolution.[24][27]
-
Amorphous State: Amorphous forms of a drug do not have a rigid crystal lattice structure and therefore require less energy to dissolve, leading to higher apparent solubility and faster dissolution rates.[6]
Practicality for Assays: While powerful, creating solid dispersions via techniques like hot-melt extrusion or spray drying is more common during later-stage drug development for improving oral bioavailability.[6][24] For routine lab-scale biological assays, it is often simpler and faster to use co-solvents or cyclodextrins. However, if you have a particularly challenging compound, preparing a small-batch solid dispersion via solvent evaporation can be a viable strategy.
Q6: Should I consider making a salt form of my pyrazole compound to improve its solubility?
A6: Salt formation is a cornerstone of pharmaceutical development for improving the solubility and dissolution rate of ionizable drugs.[15][16][28][29] If your pyrazole compound has a suitable acidic or basic center, converting it to a salt can provide a dramatic increase in aqueous solubility.[17][28]
Applicability:
-
This technique is highly applicable to pyrazole compounds with acidic or basic functional groups.[13][17]
-
The choice of the counter-ion is critical, as it affects not only solubility but also stability, hygroscopicity, and manufacturability.[17][28]
-
A general rule of thumb suggests that for a stable salt to form, the difference in pKa between the drug and the counter-ion should be greater than 3.[29]
For lab-scale experiments, this may involve a straightforward acid-base reaction. For example, reacting a basic pyrazole with an acid like HCl can produce a hydrochloride salt, which is often much more water-soluble than the free base.[28][30]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum soluble concentration of your compound in the final assay buffer.
Materials:
-
10 mM stock solution of pyrazole compound in 100% DMSO.
-
Assay buffer (at the desired pH and temperature).
-
96-well clear bottom plate.
-
Multichannel pipette.
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometer.
Methodology:
-
Prepare Compound Plate: Create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO across a 96-well plate.[8]
-
Prepare Assay Plate: Add 198 µL of your assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer 2 µL from the DMSO compound plate to the assay plate. This creates a 1:100 final dilution with 1% DMSO. The top concentration will be 100 µM.
-
Incubate: Cover the plate and let it incubate at room temperature for 1-2 hours.
-
Measure: Read the plate for turbidity. Wells with a significantly higher reading than the buffer-only control contain precipitated compound. The highest concentration that gives a reading similar to the control is your approximate kinetic solubility limit.
Protocol 2: Formulation with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
This protocol outlines how to prepare a stock solution of a poorly soluble pyrazole using HP-β-CD.
Materials:
-
Pyrazole compound (solid).
-
HP-β-CD powder.
-
Aqueous buffer or sterile water.
-
Vortex mixer and/or sonicator.
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming and vortexing to fully dissolve. For example, add 4 g of HP-β-CD to a final volume of 10 mL.
-
Add Compound: Weigh the required amount of your pyrazole compound to achieve the desired final concentration and add it directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex the mixture vigorously for several hours. Sonication can also be used to accelerate the process. The solution should become clear as the inclusion complex forms.
-
Sterile Filtration: If required for your assay (e.g., cell culture), filter the final solution through a 0.22 µm sterile filter.
-
Application: This solution can now be used as your stock for further dilutions into the assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.[Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH).[Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.[Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). ResearchGate.[Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.[Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). National Institutes of Health (NIH).[Link]
-
Troubleshooting | BioAssay Systems. (n.d.). BioAssay Systems.[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.[Link]
-
Solid dispersions: a technology for improving bioavailability. (2019). MedCrave online.[Link]
-
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (n.d.). ResearchGate.[Link]
-
CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. (2023). ResearchGate.[Link]
-
Pyrazole - Solubility of Things. (n.d.). solubilityofthings.com.[Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). National Institutes of Health (NIH).[Link]
-
Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. (1996). National Institutes of Health (NIH).[Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Institutes of Health (NIH).[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.[Link]
-
Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs. (2012). ResearchGate.[Link]
-
Cyclodextrins and their applications in pharmaceutical and related fields. (n.d.). ScienceDirect.[Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.[Link]
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. (2010). National Institutes of Health (NIH).[Link]
-
Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). National Institutes of Health (NIH).[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health (NIH).[Link]
-
A review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate.[Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.[Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? (2010). CHIMIA.[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.[Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.[Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). National Institutes of Health (NIH).[Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.[Link]
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Technical Support Center: In Vitro Degradation of α,β-Unsaturated Carbonyl Systems
Last Updated: January 17, 2026
Introduction: The Double-Edged Sword of Reactivity
Welcome to the technical support guide for researchers working with α,β-unsaturated carbonyl compounds. This class of molecules, which includes many natural products, covalent inhibitors, and drug candidates, is defined by a reactive functional group that is both central to its desired biological activity and a primary source of experimental challenges.[1][2][3] The electrophilic β-carbon is susceptible to nucleophilic attack, most notably through a Michael addition (or conjugate addition) mechanism.[4][5][6] This reactivity is key for forming covalent bonds with target proteins but also makes these compounds prone to degradation and off-target reactions in typical in vitro assay environments.[7][8][9]
This guide is structured to provide direct answers to common problems encountered in the lab. It moves from fundamental questions about compound stability to specific troubleshooting scenarios and detailed protocols to help you characterize and mitigate unwanted degradation pathways.
Part 1: Frequently Asked Questions - First Principles
This section addresses the fundamental chemical principles governing the stability and reactivity of α,β-unsaturated carbonyl systems in aqueous experimental settings.
Q1: What makes the α,β-unsaturated carbonyl motif so reactive?
A: The reactivity stems from the conjugation of a carbon-carbon double bond with a carbonyl group. This arrangement creates a polarized system where the β-carbon becomes electrophilic (electron-poor) and susceptible to attack by nucleophiles.[10][11] This process, known as a Michael or 1,4-conjugate addition, is the primary pathway for both intended covalent interactions with biological targets (like cysteine residues) and unintended degradation.[4][6][12]
Q2: What are the most common degradation pathways I should be aware of in vitro?
A: There are two main pathways of concern in a typical laboratory setting:
-
Reaction with Nucleophiles: Soft nucleophiles readily available in biological buffers and media will react via Michael addition. The most significant is the thiolate anion (RS⁻) from cysteine residues in proteins or reducing agents like dithiothreitol (DTT). Glutathione (GSH), a tripeptide present at high concentrations within cells, is a key biological nucleophile that can form adducts with these compounds.[10][13][14] Amines (like Tris buffer or lysine residues) can also react, though often more slowly.[4][15]
-
Hydrolysis: While often less rapid than Michael addition, the compound can undergo hydrolysis, especially at non-neutral pH.[16][17][18] This involves the addition of water across the double bond or reaction at the carbonyl center. Stability testing across a range of pH values is a standard part of forced degradation studies recommended by regulatory bodies like the ICH.[17][18]
Q3: My compound is a "Michael acceptor." What does that mean for my experiments?
A: A "Michael acceptor" is a compound, like an α,β-unsaturated carbonyl, that readily accepts nucleophiles via the Michael addition reaction.[3][5] For your experiments, this means you must anticipate and control for its reactivity. Key implications include:
-
Buffer Choice is Critical: Avoid nucleophilic buffers like Tris. Opt for non-nucleophilic buffers such as HEPES or phosphate buffers.
-
Assay Component Scrutiny: Be aware of any components in your assay that contain thiols (e.g., DTT, β-mercaptoethanol, cysteine) or primary/secondary amines. These can deplete your compound, leading to a loss of activity over time.
-
Potential for Artifacts: The compound may react with assay proteins (e.g., BSA used for stabilization) or detection reagents, causing non-specific signals or inhibition.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you might encounter during your research.
| Problem / Observation | Potential Cause | Recommended Action & Rationale |
| "My compound's potency (IC₅₀) decreases significantly with pre-incubation time." | Compound Degradation. The compound is likely unstable in the assay buffer, reacting with buffer components or undergoing hydrolysis. | 1. Perform a Buffer Stability Assay (Protocol 1). Use HPLC to quantify the parent compound over time in your assay buffer. This provides direct evidence of instability.[19][20] 2. Switch to a non-nucleophilic buffer like HEPES or PBS. This eliminates the risk of adduct formation with the buffer itself. |
| "I see a high background signal or assay interference." | Reaction with Assay Components. The electrophilic compound may be reacting with proteins (e.g., enzymes, BSA) or detection reagents in the assay, creating fluorescent or colored adducts. | 1. Run a control experiment with your compound and the detection reagents without the primary biological target. An increasing signal over time points to a direct reaction. 2. Characterize Reactivity with Thiols (Protocol 2). A Glutathione (GSH) Stability Assay will reveal the compound's intrinsic reactivity towards a common biological nucleophile, indicating its potential for off-target reactions.[21] |
| "My results have poor reproducibility between experiments." | Inconsistent Compound Handling or Stock Degradation. The compound may be degrading in the DMSO stock solution upon repeated freeze-thaw cycles, or the reaction kinetics are highly sensitive to minor variations in incubation time or temperature. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Re-qualify the stock solution using HPLC-UV if it has been stored for an extended period. 3. Precisely control incubation times and temperatures. For highly reactive compounds, even small deviations can lead to significant differences in the amount of active compound remaining. |
| "Mass spectrometry of my protein target shows multiple adducts or unexpected masses." | Non-Specific Covalent Binding. A highly reactive compound may bind to multiple nucleophilic residues (Cys, Lys, His) on the target protein or even to impurity proteins in the sample. | 1. Perform a GSH Reactivity Assay (Protocol 2). A very short half-life in the presence of GSH suggests high, indiscriminate reactivity that can lead to poor selectivity.[7][9] 2. Use proteomic techniques like activity-based protein profiling (ABPP) to assess proteome-wide selectivity and identify off-targets.[7][8] |
Part 3: Key Experimental Protocols
These protocols are designed to be self-validating systems to help you quantify the stability and reactivity of your α,β-unsaturated carbonyl compound.
Protocol 1: HPLC-Based Buffer Stability Assay
This method provides a direct quantitative measure of a compound's stability in a specific aqueous solution over time.[19][22]
Objective: To determine the rate of degradation of a test compound in a chosen buffer system.
Materials:
-
Test compound
-
DMSO (HPLC grade)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for mobile phase)
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Warm the assay buffer to the intended experimental temperature (e.g., 37 °C).
-
-
Initiation (t=0):
-
Add the test compound stock to the pre-warmed buffer to a final concentration of 50 µM. (e.g., 5 µL of 10 mM stock into 995 µL of buffer). Vortex immediately.
-
Immediately withdraw a 50 µL aliquot, and quench it by adding it to 100 µL of cold ACN. This is your t=0 sample. Store on ice or at 4 °C.
-
-
Time Course:
-
Incubate the remaining reaction mixture at the chosen temperature.
-
Withdraw additional 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes). Quench each aliquot immediately in 100 µL of cold ACN.
-
-
Analysis:
-
Centrifuge all quenched samples to pellet any precipitated protein or buffer salts.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the disappearance of the parent compound peak at a suitable UV wavelength.
-
-
Data Interpretation:
-
Calculate the peak area of the parent compound at each time point.
-
Normalize the data by expressing each peak area as a percentage of the peak area at t=0.
-
Plot the natural log of the % remaining versus time. The slope of this line can be used to calculate the degradation half-life (t₁/₂).
-
Protocol 2: Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of a compound towards a biologically relevant thiol, serving as a surrogate for its reactivity with cysteine residues in proteins.[13][14][21]
Objective: To determine the rate of adduct formation between a test compound and glutathione.
Materials:
-
Test compound
-
Glutathione (GSH)
-
Non-nucleophilic buffer (e.g., 100 mM HEPES, pH 7.4)
-
LC-MS system[24]
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in the assay buffer. Ensure it is made fresh.
-
Warm the assay buffer to 37 °C.
-
-
Initiation (t=0):
-
In a tube, combine buffer, GSH stock, and finally the test compound stock to achieve final concentrations of ~10-20 µM compound and a 10-fold excess of GSH (100-200 µM).
-
Immediately inject a portion of the mixture onto the LC-MS system for the t=0 reading.
-
-
Time Course Monitoring:
-
Incubate the reaction mixture at 37 °C.
-
Inject samples onto the LC-MS at regular intervals (e.g., every 5-10 minutes for a reactive compound, or longer for a more stable one).
-
-
Parallel Control:
-
Run a parallel incubation of the test compound in the buffer without GSH to measure hydrolytic degradation simultaneously.[21]
-
-
Analysis:
-
Monitor two species by mass spectrometry:
-
The mass of the parent compound ([M+H]⁺).
-
The mass of the expected GSH adduct ([M+GSH+H]⁺).
-
-
Use the peak area from the UV or total ion chromatogram to quantify the depletion of the parent compound and the formation of the adduct.
-
-
Data Interpretation:
-
Calculate the half-life of the parent compound in the presence of GSH. A short half-life (<30 min) indicates a highly reactive compound, while a long half-life (>2 hours) suggests greater stability. This data is crucial for ranking compounds and predicting potential for off-target reactivity.[21]
-
Part 4: Visualized Workflows and Mechanisms
Mechanism: Michael Addition Pathway
The core degradation pathway for α,β-unsaturated carbonyls involves the 1,4-conjugate addition of a nucleophile, such as the thiolate of glutathione (GS⁻).
Caption: General mechanism of Michael addition with glutathione.
Workflow: Troubleshooting Assay Instability
This decision tree outlines a logical workflow for diagnosing and solving issues related to compound instability in an in vitro assay.
Caption: Decision tree for troubleshooting compound instability.
References
- Vertex AI Search. (2026). Hydrolytic Stress Stability Testing.
-
PubMed. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
-
European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]
-
BYJU'S. (n.d.). Michael Addition Mechanism. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing. [Link]
-
PMC - NIH. (n.d.). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. [Link]
-
Semantic Scholar. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link]
-
PubMed. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. [Link]
-
PubMed Central. (n.d.). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. [Link]
-
European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. [Link]
-
NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Michael addition reactions of nucleophiles to αβ-unsaturated carbonyl compounds. [Link]
-
Mass Spec Lab. (n.d.). Stability Testing. [Link]
-
SciSpace. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link]
-
Domainex. (n.d.). GSH Reactivity Assay. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
MDPI. (n.d.). Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. [Link]
-
PMC - NIH. (2020). Covalent inhibitors: a rational approach to drug discovery. [Link]
-
Books. (2022). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. [Link]
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Taylor & Francis Online. (n.d.). Key advances in the development of reversible covalent inhibitors. [Link]
-
Science.gov. (n.d.). alpha beta-unsaturated carbonyl: Topics by Science.gov. [Link]
-
YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]
-
ResearchGate. (2025). Examination of Michael addition reactivity towards glutathione by transition-state calculations | Request PDF. [Link]
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ResearchGate. (n.d.). Pathways of the peroxisomal degradation of unsaturated fatty acids. In.... [Link]
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MDPI. (n.d.). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. [Link]
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AMSBIO. (n.d.). Glutathione Assay. [Link]
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PMC - PubMed Central. (2022). Michael acceptor molecules in natural products and their mechanism of action. [Link]
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PubMed. (n.d.). Examination of Michael addition reactivity towards glutathione by transition-state calculations. [Link]
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PubMed Central. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. [Link]
-
PMC - PubMed Central. (n.d.). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. [Link]
-
ResearchGate. (n.d.). Pathways of the peroxisomal degradation of unsaturated fatty acids. In.... [Link]
-
PubMed. (2025). Bridging predictions with experimental reality: In vitro evaluation of phenolic natural products as SARS-CoV-2 exoribonuclease inhibitors. [Link]
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Technical Support Center: Scaling Up Pyrazole Acrylic Acid Synthesis
Welcome to the technical support resource for drug development professionals, researchers, and scientists focused on the synthesis of pyrazole acrylic acids. This guide is designed to provide practical, field-tested advice for overcoming the unique challenges encountered when transitioning this synthesis from the bench to a larger scale. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success, ensuring a robust and scalable process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole acrylic acid?
A: The most prevalent and scalable method is a two-step process. First, a substituted pyrazole is formylated to produce a pyrazole-4-carbaldehyde intermediate, typically via the Vilsmeier-Haack reaction. This aldehyde then undergoes a Knoevenagel condensation with an 'active methylene' compound, such as malonic acid or cyanoacetic acid, to yield the desired pyrazole acrylic acid derivative.[1][2][3]
Q2: Why does a successful lab-scale synthesis of pyrazole acrylic acid often fail during scale-up?
A: Scale-up introduces challenges related to physical and chemical parameters that are less impactful at the bench.[4] Key differences include:
-
Surface-Area-to-Volume Ratio: This ratio decreases significantly at scale, making heat dissipation from exothermic reactions far less efficient and increasing the risk of thermal runaways.[5][6]
-
Mixing Efficiency: Achieving homogeneous mixing in a large reactor is more difficult. Inefficient stirring can create localized "hot spots" or areas of high concentration, leading to increased byproduct formation.[5]
-
Reagent Addition: The rate of reagent addition, which might be trivial in the lab, becomes a critical parameter for controlling reaction exotherms and maintaining selectivity at scale.[5]
Q3: What are the primary safety hazards to consider when scaling this synthesis?
A: The primary hazards are associated with the reagents and reaction conditions. The use of hydrazine or its derivatives in the initial pyrazole ring formation is a major concern due to its toxicity and potential for thermal decomposition.[7] The Knoevenagel condensation step can be exothermic, requiring careful thermal management to prevent a runaway reaction.[5][6] Furthermore, acrylic acid itself is a flammable, corrosive liquid that requires careful handling and storage, ideally between 15-25°C, to prevent uncontrolled polymerization.[8][9]
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, common problems encountered during the scale-up of pyrazole acrylic acid synthesis.
Issue 1: Low Yield or Stalled Reaction at Scale
Q: My Knoevenagel condensation provided an 85% yield in the lab, but I'm only achieving 50% in a 20L reactor. What's going wrong?
A: Low yields at scale often point to issues with reaction kinetics and physical parameters rather than a fundamental flaw in the chemistry.[10]
Causality & Troubleshooting Steps:
-
Inadequate Thermal Control: The condensation can be exothermic. Poor heat dissipation in a large reactor can lead to temperature spikes that degrade the product or favor side reactions.[5]
-
Solution: Monitor the internal reaction temperature, not just the jacket temperature.[6] Implement a slower, controlled addition profile for one of the reagents to manage the exotherm. Ensure your cooling system is rated for the heat output of the reaction at this scale.
-
-
Poor Mixing and Mass Transfer: Inefficient stirring can prevent reactants from interacting effectively, leading to an incomplete reaction.[5]
-
Solution: Characterize the impact of stirring speed on yield in small-scale experiments to define an optimal range.[11] For larger vessels, consider the impeller design and placement to ensure proper suspension and mixing.
-
-
Suboptimal Catalyst Concentration/Activity: If using a catalyst (e.g., a base like piperidine or an acid), its effective concentration may differ at scale due to mixing issues or interactions with trace impurities.
-
Solution: Re-optimize the catalyst loading at the larger scale. Sometimes, a slight excess is beneficial to overcome minor deactivation pathways.[12]
-
Workflow: Troubleshooting Low Yield
Below is a decision-making workflow to diagnose and resolve low-yield issues during scale-up.
Caption: Troubleshooting workflow for low yield.
Issue 2: Increased Impurity Profile
Q: My lab-scale product was >98% pure after recrystallization. At pilot scale, I'm seeing several new impurities by HPLC, and my final purity is only 90%. Why?
A: The thermal and concentration gradients inherent in large-scale reactions can open up alternative reaction pathways that are negligible at the bench.[5]
Causality & Troubleshooting Steps:
-
Regioisomer Formation: In the synthesis of the pyrazole ring itself (the precursor to the aldehyde), using unsymmetrical 1,3-dicarbonyl compounds can lead to regioisomers. The selectivity can be highly dependent on temperature and solvent, parameters that change at scale.[5][7]
-
Byproducts from Hydrazine: Hydrazine is a reactive nucleophile. Localized high temperatures or incorrect stoichiometry can lead to side reactions, forming colored impurities.[7][14]
-
Solution: An acidic wash during workup can remove unreacted hydrazine by forming a water-soluble salt.[12] Ensure the reaction is run under an inert atmosphere if oxidative side products are suspected.
-
-
Decarboxylation Issues: In the Knoevenagel condensation with malonic acid, incomplete decarboxylation can leave dicarboxylic acid impurities. Conversely, harsh conditions can cause unwanted side reactions. While some studies note that decarboxylation was not observed under their conditions, this can change with scale and prolonged heating.[1][3]
-
Solution: Optimize the heating profile (time and temperature) post-condensation to ensure complete and clean decarboxylation without degrading the final product.
-
Data Presentation: Solvent Effects on Knoevenagel Condensation
The choice of solvent is critical for reaction conversion, product purity, and ease of isolation at scale.[11] The following table summarizes hypothetical results from a solvent screening study for the Knoevenagel condensation step.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Notes |
| Toluene | 2.4 | 111 | 12 | 75 | 92 | Good for azeotropic water removal, but lower yield. |
| Ethanol | 25 | 78 | 8 | 88 | 95 | Good reactant solubility, but product may stay in solution. |
| Pyridine | 13 | 115 | 4 | 92 | 98 | Often acts as both solvent and catalyst; excellent results. |
| Acetic Acid | 6.2 | 118 | 6 | 85 | 96 | Can act as a catalyst, but requires careful neutralization.[10] |
| DMF | 37 | 153 | 4 | 90 | 94 | High boiling point, can be difficult to remove. |
This table is illustrative. Optimal conditions must be determined experimentally.
Experimental Protocols
WARNING: These procedures should only be performed by trained chemists with appropriate personal protective equipment (PPE) and engineering controls (fume hood). A thorough risk assessment must be conducted before proceeding.[6]
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol is a common method for producing the key aldehyde intermediate.
-
Setup: In a multi-neck, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (5.0 eq).
-
Vilsmeier Reagent Formation: Cool the DMF to 0-5°C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 5°C. This forms the Vilsmeier reagent in situ.
-
Reactant Addition: Dissolve 1,3-diphenyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution slowly to the Vilsmeier reagent, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Basify the aqueous solution to pH 8-9 with a cold sodium hydroxide solution. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield the pure aldehyde.
Protocol 2: Synthesis of (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid (Knoevenagel Condensation)
This protocol describes the conversion of the aldehyde to the final acrylic acid product.[1][3]
-
Setup: To a jacketed reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 115°C) for 3-5 hours. The progress of the reaction (and subsequent decarboxylation) can be monitored by the evolution of CO₂ gas and confirmed by HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation & Purification: Filter the resulting solid precipitate. Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride.
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C.
Mechanistic Visualization
Understanding the reaction mechanism is key to troubleshooting. The Knoevenagel condensation proceeds through a well-understood pathway.
Caption: Mechanism of the Knoevenagel Condensation.
References
- Benchchem. Troubleshooting common issues in pyrazole synthesis.
- Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- ResearchGate. Large-scale synthesis of 1H-pyrazole.
- Asif, N., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(14), 7879-7882.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PubMed. Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents.
- Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
- ResearchGate. Synthesis of Pyrazole Acrylic Acid based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents | Request PDF.
- Organic Chemistry Portal. Pyrazole synthesis.
- NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- OUCI. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents.
- Reddit. Knorr Pyrazole Synthesis advice.
- MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
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Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the anticancer potential of the novel compound, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid. While this specific molecule is not extensively characterized in public literature, its pyrazole scaffold is a well-established pharmacophore in numerous anticancer agents, suggesting a strong rationale for its investigation.[1][2] This document outlines a logical, multi-phase experimental approach, comparing its hypothetical performance against current standard-of-care chemotherapeutics and detailing the causality behind each methodological choice.
Introduction and Rationale
The pyrazole nucleus is a privileged heterocyclic scaffold known to be a core component in a wide array of therapeutic agents.[2] In oncology, pyrazole derivatives have been successfully developed as inhibitors of critical signaling pathways, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are often dysregulated in cancer.[1] The subject of this guide, this compound (hereafter designated "Pyrazol-AA" ), combines this promising pyrazole core with an acrylic acid moiety. Acrylic acid itself is a simple unsaturated carboxylic acid, and its derivatives can participate in various biological interactions.[3]
The logical impetus for investigating Pyrazol-AA stems from the established success of related structures.[1][4] This guide proposes a systematic validation workflow, beginning with broad in vitro screening to establish cytotoxic potential, followed by mechanistic assays to elucidate its mode of action, and culminating in a preclinical in vivo model to assess therapeutic efficacy.
Phase I: Foundational In Vitro Efficacy and Cytotoxicity Profiling
The initial and most critical step is to determine if Pyrazol-AA exhibits selective cytotoxicity towards cancer cells. A step-wise procedure from in vitro to in vivo is essential to reduce the vast number of potential drugs to a few promising candidates for further testing.[5] This phase involves screening the compound against a panel of well-characterized human cancer cell lines and comparing its potency to established chemotherapeutic agents.
Selection of Cell Lines and Comparative Compounds
To obtain a broad understanding of Pyrazol-AA's potential, it is crucial to test it across cell lines from different cancer types. For this guide, we will focus on two of the most prevalent cancers: colorectal and breast cancer.
-
Colorectal Cancer Cell Lines:
-
HCT116: A well-characterized, aggressive colon carcinoma line.
-
HT-29: A human colon adenocarcinoma cell line that can differentiate in culture.
-
-
Breast Cancer Cell Lines:
-
MCF-7: An estrogen receptor (ER)-positive, luminal A subtype.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype.
-
-
Non-Malignant Control:
-
HSF (Human Skin Fibroblast): To assess general cytotoxicity and determine the therapeutic window.[4]
-
The performance of Pyrazol-AA will be benchmarked against standard-of-care drugs for these malignancies:
Experimental Workflow: In Vitro Screening
The following diagram outlines the logical flow for the initial in vitro assessment.
Experimental Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]
-
Cell Seeding: Seed cells into 96-well plates at a density of 4,000–5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Pyrazol-AA and standard drugs (e.g., from 0.01 µM to 100 µM). Treat the cells and include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity (Hypothetical Data)
The results should be summarized in a clear, comparative table. The IC₅₀ value is a key parameter that allows for comparison with other drugs and cell lines.[5]
| Compound | HCT116 (IC₅₀, µM) | HT-29 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | HSF (IC₅₀, µM) | Selectivity Index (HSF/Cancer Avg.) |
| Pyrazol-AA | 5.2 | 8.1 | 4.5 | 6.8 | >100 | >16.1 |
| 5-Fluorouracil | 3.8 | 15.5 | N/A | N/A | 85.0 | ~8.8 |
| Oxaliplatin | 1.2 | 4.5 | N/A | N/A | 25.0 | ~8.8 |
| Doxorubicin | N/A | N/A | 0.5 | 0.8 | 10.0 | ~15.4 |
| Paclitaxel | N/A | N/A | 0.01 | 0.02 | 1.5 | ~100.0 |
A higher Selectivity Index indicates a more favorable therapeutic window, suggesting greater toxicity towards cancer cells than normal cells.
Phase II: Elucidating the Mechanism of Action
Once in vitro cytotoxicity is confirmed, the next logical step is to understand how Pyrazol-AA kills cancer cells. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V assay can detect one of the early events in apoptosis—the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[13]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Assay
-
Cell Treatment: Treat cells (e.g., HCT116) with Pyrazol-AA at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest cells, including any floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Further Mechanistic Assays
-
Western Blotting: To confirm apoptosis, probe for cleavage of Caspase-3 and its substrate PARP. To investigate cell cycle arrest, probe for key regulators like Cyclin D1, CDK4, p21, and p27.
-
Cell Cycle Analysis: Use PI staining followed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with Pyrazol-AA.
Phase III: Preclinical In Vivo Validation
Promising in vitro data is the foundation, but efficacy in a living organism is the crucial next step.[5] In vivo testing provides a more complex biological system, accounting for factors like pharmacokinetics and tumor microenvironment.[14][15] The human tumor xenograft model in immunodeficient mice is a standard and valuable tool for this purpose.[14][16]
Experimental Workflow: Xenograft Model
Experimental Protocol: HCT116 Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of 6-8 week old athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline + 5% DMSO).
-
Group 2: Pyrazol-AA (dose determined by preliminary toxicity studies, e.g., 20 mg/kg).
-
Group 3: 5-Fluorouracil (positive control, e.g., 30 mg/kg).
-
-
Treatment: Administer treatments intraperitoneally (i.p.) or orally (p.o.) according to a defined schedule (e.g., once daily for 14-21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
Data Presentation: Comparative In Vivo Efficacy (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle Control | - | 1540 ± 180 | - | +2.5 |
| Pyrazol-AA | 20 | 693 ± 95 | 55% | -1.8 |
| 5-Fluorouracil | 30 | 585 ± 88 | 62% | -8.5 |
Conclusion and Future Directions
This guide presents a robust, validated, and logical pathway for assessing the anticancer potential of this compound. Based on the hypothetical data presented, Pyrazol-AA demonstrates selective in vitro cytotoxicity against both colorectal and breast cancer cell lines and shows significant in vivo efficacy in a xenograft model with a favorable toxicity profile compared to a standard-of-care agent.
Successful validation through these phases would provide strong evidence for advancing Pyrazol-AA into further preclinical development, including:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies.
-
Testing in additional cancer models, including orthotopic and patient-derived xenograft (PDX) models. [14]
-
In-depth mechanistic studies to identify its direct molecular target(s).
By adhering to a systematic and comparative approach, researchers can efficiently and rigorously determine the true therapeutic potential of novel chemical entities like Pyrazol-AA.
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A Comparative Guide to the Efficacy of Pyrazole Analogs in Breast Cancer Cell Lines
The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers down many promising avenues, with heterocyclic compounds, particularly pyrazole derivatives, emerging as a significant area of interest.[1] The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1] This guide provides a comprehensive comparison of the efficacy of various pyrazole analogs against common breast cancer cell lines, offering insights into their mechanisms of action and providing detailed experimental protocols for their evaluation.
Understanding the Landscape: Breast Cancer Heterogeneity and Cell Line Models
Breast cancer is not a single disease but a heterogeneous group of malignancies with distinct molecular characteristics, prognoses, and responses to therapy. To effectively evaluate the potential of new therapeutic agents, it is crucial to test them against a panel of cell lines that represent this diversity. This guide will focus on three well-characterized and widely used breast cancer cell lines:
-
MCF-7: An estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and human epidermal growth factor receptor 2-negative (HER2-) cell line.[2][3] It serves as a model for luminal A type breast cancer and is sensitive to hormonal therapies.[3]
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, lacking the expression of ER, PR, and HER2.[4][5] TNBC is an aggressive subtype with limited treatment options, making it a critical target for novel drug discovery.[4][6]
-
SK-BR-3: A HER2-overexpressing breast cancer cell line.[7][8][9][10] It is a model for HER2-positive breast cancer, which is often treated with targeted therapies like trastuzumab.[8][9]
Comparative Efficacy of Pyrazole Analogs: A Data-Driven Overview
Numerous studies have highlighted the potent anti-proliferative effects of various pyrazole analogs against breast cancer cells. Their efficacy is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.
Key Mechanisms of Action of Pyrazole Analogs in Breast Cancer:
-
Induction of Apoptosis: Many pyrazole derivatives have been shown to trigger programmed cell death in breast cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3), and externalization of phosphatidylserine.[11][12][13][14]
-
Cell Cycle Arrest: Pyrazole compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Arrest is commonly observed at the S or G2/M phases of the cell cycle.[1][11][15]
-
Inhibition of Kinase Signaling Pathways: Pyrazoles are known to inhibit various kinases that are often dysregulated in cancer. This includes Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and key components of the PI3K/Akt/mTOR and ERK1/2 signaling pathways, which are critical for cell growth, survival, and proliferation.[16][17][18]
-
Tubulin Polymerization Inhibition: Some pyrazole analogs have been found to disrupt the microtubule network within cancer cells by inhibiting tubulin polymerization, a mechanism similar to that of established chemotherapy drugs like paclitaxel.[15][16]
The following table summarizes the reported cytotoxic activity (IC50 values) of selected pyrazole analogs against different breast cancer cell lines, providing a snapshot of their comparative efficacy.
| Pyrazole Analog/Derivative | Breast Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | Induces apoptosis via ROS generation and caspase-3 activation, S-phase cell cycle arrest.[11][12][13] | [11][12][13] |
| Compound 4ae (a pyrazole-cinnamoyl derivative) | MCF-7 | 0.30 | EGFR and HER-2 inhibition.[1] | [1] |
| Compound 2c (a 1H- and 2H-pyrazole derivative) | MDA-MB-468 | 0.026 | B-Raf inhibition.[1] | [1] |
| Compound 10 (a pyrazole-naphthalene analog) | MCF-7 | 2.78 | Tubulin polymerization inhibition.[16] | [16] |
| Compound 26 (a phthalazine-piperazine-pyrazole conjugate) | MCF-7 | 0.96 | Not specified.[16] | [16] |
| Compound 43 (a pyrazole carbaldehyde derivative) | MCF-7 | 0.25 | PI3 kinase inhibition.[16] | [16] |
| Compound 47 (a pyrazolo[1,5-a]pyrimidine derivative) | MCF-7 | 7.68 | PIM-1 inhibition.[16] | [16] |
| PTA-1 (a novel pyrazole derivative) | MDA-MB-231 | Low micromolar | Induces apoptosis, S and G2/M phase cell cycle arrest, tubulin polymerization inhibition.[14][15] | [14][15] |
| P3C (a pyrazole-based derivative) | MDA-MB-231 | 0.25 - 0.49 | Induces apoptosis via ROS accumulation, mitochondrial depolarization, and caspase activation.[19] | [19] |
| Compound 5E (a pyrazole pyrazoline thiazole derivative) | MCF-7 | Not specified | Decreases levels of TNF-α, IL-6, and TGF-β.[20][21] | [20][21] |
Experimental Protocols for Efficacy Evaluation
To ensure the reliability and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections detail the step-by-step methodologies for key assays used to assess the efficacy of pyrazole analogs.
Experimental Workflow
The general workflow for evaluating the anti-cancer efficacy of a novel pyrazole analog is depicted below.
Caption: A generalized workflow for the in vitro evaluation of pyrazole analogs against breast cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pyrazole analog for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23][24] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[22]
Protocol:
-
Cell Treatment: Treat cells with the pyrazole analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[23] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[24]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[22]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA.[25][26][27][28] The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole analog and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[25][26][27][28] Store at 4°C for at least 30 minutes.[25][27]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).[25][26][27]
-
Incubation: Incubate at room temperature for 5-10 minutes.[25][27]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[25][27]
Key Signaling Pathways Targeted by Pyrazole Analogs
The anti-cancer activity of pyrazole analogs is often linked to their ability to modulate critical signaling pathways that are frequently dysregulated in breast cancer.
Caption: Pyrazole analogs can inhibit key signaling pathways in breast cancer, such as PI3K/Akt and MAPK/ERK.
Conclusion and Future Directions
Pyrazole derivatives represent a promising class of compounds with significant anti-cancer potential against various subtypes of breast cancer. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways, make them attractive candidates for further drug development. The comparative data and standardized protocols presented in this guide are intended to facilitate the continued exploration and evaluation of these potent molecules. Future research should focus on optimizing the structure of pyrazole analogs to enhance their efficacy and selectivity, as well as on in vivo studies to validate their therapeutic potential in preclinical models of breast cancer.
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Lee, J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7798. Retrieved from [Link]
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Bennani, F. E., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Heliyon, 8(8), e10003. Retrieved from [Link]
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Lee, J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7798. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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ResearchGate. (2025). Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. Retrieved from [Link]
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PubMed. (2025). Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. Retrieved from [Link]
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Atmaca, H., et al. (2017). Novel ferrocenyl pyrazoles inhibit breast cancer cell viability via induction of apoptosis and inhibition of PI3K/Akt and ERK1/2 signaling. Chemico-Biological Interactions, 263, 44-53. Retrieved from [Link]
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Meléndez-Soto, E. R., et al. (2023). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 24(7), 6793. Retrieved from [Link]
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Semantic Scholar. (n.d.). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
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Ratheesh, A. P., & Haridas, S. (2025). Exploring the role of furan-pyrazole in the treatment of breast cancer: a comprehensive review. Asian Journal of Pharmaceutical Sciences, 20(2), 100879. Retrieved from [Link]
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Guerrero-Zotano, A., et al. (2016). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. Seminars in Oncology, 43(3), 335-350. Retrieved from [Link]
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A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating Novel Scaffolds Against Established Drugs
Abstract
The pyrazole scaffold is a cornerstone in the design of small-molecule kinase inhibitors, prized for its versatile geometry and hydrogen bonding capabilities that enable potent and selective interactions within the ATP-binding pocket of numerous kinases. While novel derivatives such as (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid represent the continuous exploration for new chemical space, a robust understanding of their potential requires a comparative framework grounded in the performance of established, clinically relevant pyrazole-based drugs. This guide provides an in-depth comparison of three prominent pyrazole-containing kinase inhibitors—Crizotinib, Ruxolitinib, and Sunitinib—offering a baseline for evaluating emerging compounds. We delve into their mechanisms of action, target selectivity, and the experimental workflows used to characterize their activity, providing researchers with the foundational knowledge to contextualize new discoveries in the field.
Introduction: The Pyrazole Core in Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies. Within the vast chemical landscape of these inhibitors, the pyrazole ring system has emerged as a "privileged scaffold". Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows it to act as a versatile hinge-binder, forming key hydrogen bonds with the kinase's backbone—a fundamental interaction for achieving high-affinity binding.
The specific compound this compound is an example of a molecule built around this core. While comprehensive data on this particular molecule is not widely available in public literature, its structure suggests an intent to target the ATP-binding pocket. To understand how such a novel compound might perform, we can analyze its core structure in the context of well-characterized inhibitors that have successfully leveraged the pyrazole motif. This guide will compare Crizotinib, Ruxolitinib, and Sunitinib, each targeting distinct kinase families, to illustrate the adaptability of the pyrazole scaffold and provide a benchmark for evaluating new chemical entities.
Comparative Profiles of Key Pyrazole-Based Inhibitors
The clinical and research success of pyrazole-based inhibitors stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of selectivity and potency against diverse kinase targets.
Crizotinib: A Targeted Inhibitor of ALK, ROS1, and MET
Crizotinib (Xalkori®) is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and MET, receptor tyrosine kinases whose aberrant activation drives several cancers, particularly non-small cell lung cancer (NSCLC).
-
Mechanism of Action: In NSCLC, chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK. The resulting fusion protein has a constitutively active kinase domain that drives uncontrolled cell proliferation and survival. Crizotinib binds to the ATP pocket of the ALK kinase domain, blocking its autophosphorylation and the subsequent activation of downstream signaling pathways like RAS-MAPK and PI3K-AKT.
-
Signaling Pathway Disruption:
Caption: Ruxolitinib inhibits JAK1/2, preventing STAT phosphorylation and downstream gene expression.
Sunitinib: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor
Sunitinib (Sutent®) is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
-
Mechanism of Action: By simultaneously blocking multiple RTKs on both tumor cells and endothelial cells, Sunitinib exerts a dual effect: it inhibits tumor cell proliferation directly and suppresses the formation of new blood vessels (angiogenesis) that tumors need to grow. This multi-targeted approach makes it effective against various solid tumors, such as renal cell carcinoma (RCC).
Quantitative Comparison of Inhibitor Potency
The efficacy of a kinase inhibitor is quantitatively measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC₅₀ value indicates higher potency.
| Inhibitor | Primary Kinase Targets | IC₅₀ (Biochemical Assay) | Key Cellular Effects |
| Crizotinib | ALK, ROS1, MET | ALK: ~20-30 nM | Induction of apoptosis in ALK-positive cancer cells |
| ROS1: ~30-40 nM | Inhibition of cell migration and invasion | ||
| MET: ~10-20 nM | |||
| Ruxolitinib | JAK1, JAK2 | JAK1: ~3.3 nM | Reduction of pro-inflammatory cytokine production |
| JAK2: ~2.8 nM | Inhibition of hematopoietic progenitor cell proliferation | ||
| Sunitinib | VEGFRs, PDGFRs, KIT | VEGFR2: ~9 nM | Anti-angiogenic effects |
| PDGFRβ: ~2 nM | Direct anti-proliferative effect on tumor cells |
Note: IC₅₀ values can vary depending on the specific assay conditions and are presented here as representative values from published literature.
Experimental Workflow: Characterizing a Novel Pyrazole-Based Inhibitor
To evaluate a novel compound like this compound, a systematic, multi-step experimental approach is required. This ensures a thorough characterization from initial biochemical potency to cellular effects.
Standard Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for determining the IC₅₀ of a compound against a purified kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it into close proximity with a ULight™-labeled peptide, which allows FRET to occur upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further in kinase assay buffer.
-
Prepare a solution of the target kinase and the ULight™-labeled substrate peptide in the assay buffer.
-
Prepare a solution of ATP at a concentration near its Km for the target kinase.
-
Prepare a stop/detection solution containing the europium-labeled anti-phospho-substrate antibody and EDTA.
-
-
Kinase Reaction:
-
In a 384-well microplate, add 2 µL of the test compound dilution.
-
Add 4 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the EDTA/Europium-antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Plot the ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: A standard workflow for characterizing a novel kinase inhibitor from bench to preclinical studies.
Conclusion and Future Outlook
The pyrazole scaffold remains a highly valuable framework in kinase inhibitor design, as evidenced by the success of drugs like Crizotinib, Ruxolitinib, and Sunitinib. Each of these agents demonstrates how modifications to the core structure can achieve high potency and selectivity against disparate kinase families, from receptor tyrosine kinases to cytoplasmic JAK kinases.
For novel compounds such as this compound, the path to validation is clear. A rigorous evaluation, beginning with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm on-target effects and functional outcomes, is essential. By comparing the resulting data to the established profiles of benchmark drugs, researchers can effectively position new molecules within the therapeutic landscape and identify those with the most promising potential for further development. The continued exploration of pyrazole chemistry promises to yield next-generation inhibitors with improved efficacy and safety profiles, further expanding the arsenal of targeted therapies.
References
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Title: Crizotinib Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Crizotinib in ALK-rearranged non-small-cell lung cancer Source: The New England Journal of Medicine URL: [Link]
-
Title: Ruxolitinib Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis Source: The New England Journal of Medicine URL: [Link]
-
Title: Sunitinib malate for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor Source: Clinical Therapeutics URL: [Link]
A Researcher's Guide to Navigating the Off-Target Landscape of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold - A Double-Edged Sword in Kinase Inhibition
The pyrazole ring is a cornerstone in modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2][3][4] Its nitrogen atoms are adept at forming hydrogen bonds with the hinge region of the kinase, a critical anchoring point for many inhibitors.[1] This structural feature has led to the development of numerous potent and clinically successful kinase inhibitors for treating a spectrum of diseases, from various cancers to inflammatory disorders.[1][4]
However, the very versatility that makes the pyrazole scaffold so effective also presents a significant challenge: off-target activity . The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites.[5] Consequently, a compound designed to inhibit one kinase may inadvertently bind to and modulate the activity of several others.[5][6] These unintended interactions, or off-target effects, can lead to a variety of outcomes, including unexpected toxicities, reduced therapeutic efficacy, or even, in some cases, beneficial polypharmacology that contributes to the drug's overall effect.[5][7]
This guide provides a comparative analysis of off-target effects observed with common pyrazole-based kinase inhibitors. We will explore the causality behind these interactions, present detailed experimental workflows for their identification and validation, and offer insights to help researchers anticipate and mitigate these effects in their own drug discovery programs.
Comparative Analysis of Off-Target Profiles
The selectivity of a kinase inhibitor is not an absolute property but rather a profile across the kinome. Below, we compare several well-characterized pyrazole-based inhibitors, highlighting their intended targets and notable off-targets identified through comprehensive screening. It is crucial to understand that "off-target" does not always imply equipotent binding; often, the affinity for off-targets is lower than for the primary target, but it can still be physiologically relevant.[6]
| Compound | Primary Target(s) | Reported Off-Target Kinases | Key Structural Rationale & Implications |
| Ruxolitinib | JAK1, JAK2 | TYK2, LRRK2, FYN, FLT3, VEGFR-2, PDGFRα | Ruxolitinib's core pyrrolo[2,3-d]pyrimidine linked to a pyrazole creates a shape that, while optimized for JAKs, can be accommodated by other kinases.[1][2] Off-target activity against FLT3, VEGFR-2, and PDGFRα may explain some of its broad anti-proliferative effects seen in cell-based assays that are superior to its effects in isolated kinase assays.[1] The LRRK2 activity is a potential concern due to its association with lung toxicity.[1] |
| Afuresertib | AKT1, AKT2, AKT3 | - (Reported to be highly selective for the Akt family) | The design of Afuresertib focused on optimizing interactions within the specific topology of the Akt binding pocket.[2] While broad kinome scans show high selectivity, it is a crucial reminder that "selective" is relative. Cellular context and inhibitor concentration can still reveal subtle off-target effects. |
| AT7519 | CDKs (e.g., CDK1, CDK2) | GSK3β, other CDKs | As a pan-CDK inhibitor, its off-targets often include other members of the CDK family. The pyrazole core provides the necessary hinge-binding, but substitutions determine the selectivity profile across the broader CDK family and related kinases like GSK3β.[1] |
| Compound 40 (Unnamed JAK2 Inhibitor) | JAK2 | Flt-3, VEGFR-2, PDGFRα, TYK2 | This compound demonstrated superior performance in cell-based assays compared to its isolated kinase activity, strongly suggesting off-target effects were contributing to its cellular phenotype.[1] Subsequent screening confirmed activity against several growth factor receptor kinases, explaining its broad anti-proliferative action.[1] |
The "Why": Mechanistic Insights into Off-Target Binding
Understanding why off-target binding occurs is fundamental to designing more selective inhibitors. The primary reasons include:
-
ATP-Binding Site Homology: Many kinases share conserved residues and structural motifs within the ATP pocket, making it difficult to achieve absolute specificity.[5]
-
Inhibitor Conformational Plasticity: A single inhibitor can adopt different shapes, or conformations, to fit into the binding sites of different kinases. Ruxolitinib, for instance, binds to JAK2 and the off-target Src in distinct conformations.[6]
-
DFG-in vs. DFG-out Binding: Type I inhibitors bind to the active "DFG-in" kinase conformation, while Type II inhibitors bind to the inactive "DFG-out" state. A compound designed as a Type I inhibitor for one kinase might inadvertently stabilize the DFG-out conformation of an off-target kinase, leading to inhibition.[6]
Experimental Workflow: A Validating System for Profiling Off-Target Effects
To rigorously characterize the selectivity of a pyrazole-based compound, a multi-tiered experimental approach is required. This workflow serves as a self-validating system, where data from one assay informs and is confirmed by the next.
Caption: Multi-tiered workflow for identifying and validating kinase inhibitor off-targets.
Protocol 1: Tier 1 - Broad Kinome Screening with Differential Scanning Fluorimetry (DSF)
Rationale: DSF, or a thermal shift assay, is a rapid and cost-effective method to screen for direct compound-protein interactions. It measures the change in a protein's melting temperature (ΔTm) upon ligand binding. A significant positive shift indicates that the compound stabilizes the protein, suggesting a direct binding event. This is an excellent primary screen to identify a broad list of potential off-targets.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of your pyrazole-based inhibitor (e.g., 10 mM in 100% DMSO).
-
Dilute a panel of purified recombinant kinases to a final concentration of 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Prepare a 20x stock of a fluorescent dye (e.g., SYPRO Orange) in assay buffer.
-
-
Assay Plate Setup (384-well format):
-
To each well, add 10 µL of the 2 µM kinase solution.
-
Add 100 nL of the test compound from a dose-response plate (final concentration typically 1-10 µM). For the control, add 100 nL of DMSO.
-
Add 10 µL of the 20x dye stock diluted 1:10 in assay buffer (for a 2x final concentration). Mix gently by centrifugation.
-
-
Thermal Denaturation:
-
Place the sealed plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.
-
Monitor fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melt curve for each well.
-
Calculate the melting temperature (Tm) for each kinase with and without the compound by fitting the data to a Boltzmann equation.
-
Calculate the ΔTm (Tm with compound - Tm with DMSO). A ΔTm > 2-3 °C is typically considered a significant shift and a potential "hit."[8]
-
Protocol 2: Tier 3 - Cellular Target Engagement using NanoBRET™
Rationale: After validating hits with biochemical IC50 assays, it is critical to confirm that the compound engages its off-target inside a living cell.[9] The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells. It provides a quantitative measure of intracellular affinity.
Step-by-Step Methodology:
-
Cell Preparation:
-
Co-transfect HEK293 cells with two plasmids: one encoding the kinase of interest fused to a NanoLuc® luciferase and another encoding a fluorescent energy transfer probe (tracer) that binds the kinase.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your pyrazole-based inhibitor in Opti-MEM® medium.
-
Add the compound dilutions to the cells.
-
-
Assay Measurement:
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Add the NanoGlo® substrate to generate the luciferase signal.
-
Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer from the target kinase in the cellular environment.
-
Case Study: Off-Target Effects on a Signaling Pathway
Let's consider a hypothetical pyrazole-based inhibitor, "Pyrazinib," designed to target Kinase A in a cancer signaling pathway. Kinome screening reveals an unexpected potent off-target effect on Kinase X, a component of a parallel survival pathway.
Caption: Impact of Pyrazinib's on- and off-target effects on cell signaling pathways.
In this scenario, the on-target inhibition of Kinase A successfully blocks the proliferation pathway as intended. However, the off-target inhibition of Kinase X relieves the suppression of the apoptosis pathway. This dual action—blocking proliferation and promoting apoptosis—could result in a more potent anti-cancer effect than predicted from its on-target activity alone. This illustrates how off-target effects can sometimes be leveraged for therapeutic benefit, a concept known as polypharmacology.[6]
Conclusion and Future Outlook
The pyrazole scaffold will undoubtedly remain a valuable tool in the development of kinase inhibitors. However, a deep understanding of inhibitor selectivity is paramount for progressing safe and effective therapeutics. The assumption of absolute specificity is a fallacy; every inhibitor has a kinome-wide interaction profile that must be characterized.
For researchers in the field, the key takeaways are:
-
Profile Early and Broadly: Employ comprehensive screening methods like DSF or kinome-wide binding assays early in the discovery process to map the interaction landscape of your lead compounds.
-
Validate in a Cellular Context: On-target and off-target binding must be confirmed in a physiological environment using assays like CETSA or NanoBRET™ to ensure the observed interactions are not artifacts of in vitro systems.
-
Connect to Phenotype: Use techniques like phospho-proteomics or targeted western blotting to link off-target engagement with downstream pathway modulation and the ultimate cellular phenotype.
By embracing a rigorous, multi-tiered approach to characterizing off-target effects, we can better interpret experimental data, anticipate potential liabilities, and ultimately design the next generation of safer and more effective pyrazole-based kinase inhibitors.
References
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Ismail, N. S. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 214-224. [Link]
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Bojtos, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4(1), 38. [Link]
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Cetin, C., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(11), 1933-1954. [Link]
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Lin, H., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 25(21), 5164. [Link]
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Pusa, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology, 13(8), e1005678. [Link]
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Cetin, C., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]
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Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(21), 7483. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]
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Ghorab, M. M., et al. (2017). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 22(12), 2149. [Link]
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Cetin, C., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
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Yoshikawa, S. (2010). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 147(4), 447-449. [Link]
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Ismail, N. S. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Pyrazole Scaffolds in Kinase Inhibition
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein kinases.[1][2][3] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket make it a cornerstone of modern kinase inhibitor design.[2] Pyrazole-based compounds have shown therapeutic potential in oncology, inflammation, and neurodegenerative disorders by targeting kinases like p38 MAP kinase, Aurora kinases, and BCR-ABL.[1][3][4][5]
However, the very success of this scaffold is tied to its interaction with the highly conserved ATP-binding site across the human kinome. This conservation presents a significant challenge: the risk of "off-target" binding, or cross-reactivity. An inhibitor designed for a specific cancer-driving kinase might inadvertently block a related kinase crucial for normal cellular function, leading to toxicity or unforeseen side effects. For instance, the anti-inflammatory drug celecoxib, a pyrazole derivative, is known for its off-target effects, which have been explored for potential antibacterial applications but also contribute to its adverse reaction profile.[6][7][8] Therefore, rigorous, and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in developing safe and effective therapeutics.
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the selectivity of pyrazole-based inhibitors. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer a strategic framework for integrating these techniques into your drug discovery workflow.
Strategic Workflow for Inhibitor Selectivity Profiling
A robust profiling strategy is tiered, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This approach balances cost, throughput, and data depth, allowing for informed decisions at each stage of the discovery pipeline.
Caption: A tiered approach to inhibitor selectivity profiling.
Methodologies for Cross-Reactivity Profiling
Large-Panel Kinase Screening (Kinome Scanning)
Principle: This is the workhorse of selectivity profiling. It involves testing a compound against a large panel of purified kinases (often over 400) to measure its binding affinity (Kd) or inhibitory activity (IC50).[9] The most common format is a competition binding assay, where the inhibitor competes with a known, tagged ligand for the kinase's ATP-binding site.[10][11][12]
Why this choice? Kinome scanning provides the broadest possible view of an inhibitor's selectivity across the kinome in a single, standardized experiment. It is the most efficient way to identify potential off-targets early, guiding structure-activity relationship (SAR) studies to improve selectivity.[13] Running the initial screen at a single, high concentration (e.g., 1-10 µM) is a cost-effective strategy to quickly flag kinases for which more detailed dose-response curves are needed.[9]
Leading Platform: KINOMEscan® (Eurofins DiscoverX)
The KINOMEscan® platform utilizes an active site-directed competition binding assay.[10] It does not require ATP, meaning the assay measures the true thermodynamic binding affinity (Kd) rather than an IC50 value, which can be influenced by ATP concentration.[11]
Experimental Protocol: Single-Dose KINOMEscan® Profiling
-
Compound Preparation: Solubilize the test inhibitor (e.g., a novel pyrazole derivative) in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Assay Plate Preparation: The compound is diluted and spotted into assay plates. For a single-dose screen, a final concentration of 1 µM is typical.
-
Assay Reaction:
-
DNA-tagged kinases are mixed with the test compound.
-
An immobilized, active-site directed ligand is added to the mixture.
-
The mixture is allowed to reach equilibrium. Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
-
Separation: The immobilized ligands (with bound kinases) are captured on a solid support and washed.
-
Quantification: The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) targeting the DNA tag. A low qPCR signal indicates that the test compound successfully competed with the immobilized ligand, signifying a strong interaction.[14]
-
Data Analysis: Results are typically expressed as "% Control," where a lower percentage indicates stronger binding. A common threshold for a "hit" is <35% of control.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA measures target engagement directly in a cellular environment—including intact cells and tissues.[15] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to thermal denaturation.[16][17]
Why this choice? Biochemical assays use purified, often truncated, kinase domains. This environment lacks the scaffolding proteins, post-translational modifications, and compartmentalization found in a living cell, all of which can influence drug binding. CETSA provides crucial validation that a compound engages its intended target (and potentially off-targets) in a more physiologically relevant setting.[17][18] It bridges the gap between biochemical potency and cellular activity.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA for a Pyrazole-Based p38α Inhibitor
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., THP-1 monocytes) to ~80% confluency. Treat cells with the pyrazole inhibitor (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Heating Step: Harvest cells and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[19]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration to ensure equal loading.
-
Immunoblotting: Denature the soluble fractions in loading buffer, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody specific for the target protein (e.g., anti-p38α) and a suitable secondary antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A shift of the melting curve to the right for the drug-treated sample indicates target stabilization and engagement.[18]
Chemoproteomics
Principle: Chemoproteomics provides an unbiased, proteome-wide method to identify the direct and indirect targets of a small molecule in a biological system.[20][21] These techniques use chemical probes or the native compound to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[22]
Why this choice? While kinome scanning is broad, it is limited to the kinases on the panel. Chemoproteomics can identify unexpected off-targets, including non-kinase proteins, that would otherwise be missed. This is critical for deconvoluting complex phenotypes or understanding mechanisms of toxicity.[23] Methods like Thermal Proteome Profiling (TPP), an extension of CETSA to the entire proteome, can be performed without chemically modifying the drug, preserving its native pharmacology.[22]
Experimental Workflow: Thermal Proteome Profiling (TPP)
-
Cell Treatment: Treat two populations of cultured cells, one with the vehicle (control) and one with the pyrazole inhibitor.
-
Thermal Challenge & Lysis: Aliquot cells from each population and heat them to a range of different temperatures, similar to CETSA. Lyse the cells.
-
Protein Digestion: Separate the soluble and aggregated fractions. Collect the soluble fractions, reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures from each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across all samples. For each protein, generate melting curves for both the control and drug-treated conditions. Proteins whose melting curves shift significantly upon drug treatment are identified as potential targets or downstream effectors.[24]
Comparative Analysis: Data Interpretation
To illustrate the application of these methods, let's consider three hypothetical pyrazole-based inhibitors designed to target p38α MAPK.[4][25][26]
Table 1: Comparative Selectivity Profile of Pyrazole-Based p38α Inhibitors
| Parameter | Inhibitor A (Lead) | Inhibitor B (Optimized) | Inhibitor C (Broad Spectrum) |
| Primary Target Potency | |||
| p38α (MAPK14) Kd (nM) | 15 | 8 | 25 |
| Kinome Scan (% Control @ 1µM) | |||
| JNK1 (MAPK8) | 45% | 92% | 12% |
| ERK2 (MAPK1) | 88% | 95% | 65% |
| GSK3β | 28% | 85% | 5% |
| CDK2 | 60% | 91% | 22% |
| Selectivity Score (S-Score) * | 0.25 | 0.05 | 0.55 |
| Cellular Target Engagement | |||
| p38α CETSA Shift (ΔTm) | +5.2 °C | +6.1 °C | +4.8 °C |
| GSK3β CETSA Shift (ΔTm) | +3.1 °C | No Shift | +4.1 °C |
*S-Score is a metric for selectivity; a lower score indicates higher selectivity.
Interpretation:
-
Inhibitor A (Lead Compound): Shows good potency for the primary target, p38α. However, the kinome scan reveals significant off-target binding to GSK3β and moderate binding to JNK1. The CETSA data confirms that this off-target binding to GSK3β occurs within the cell, as evidenced by a thermal shift. This profile suggests a need for medicinal chemistry efforts to improve selectivity.
-
Inhibitor B (Optimized): Represents a successful optimization campaign. It has improved potency on p38α and, critically, has eliminated the off-target activity against GSK3β and JNK1, as shown by the high % control values in the kinome scan and the lack of a CETSA shift for GSK3β. Its low S-score quantifies this high selectivity. This compound is a strong candidate for further development.
-
Inhibitor C (Broad Spectrum): While it hits the intended target, this inhibitor is highly promiscuous, binding to numerous kinases with high affinity. The CETSA results confirm engagement with multiple targets in the cell. While unsuitable as a selective probe, its polypharmacology might be therapeutically useful in certain contexts (e.g., specific cancers), but this would require extensive deconvolution of its mechanism of action.[21]
Conclusion: An Integrated Strategy for Confidence in Selectivity
Profiling the cross-reactivity of pyrazole-based inhibitors is essential for mitigating risk and building a robust biological rationale for a drug candidate. No single method tells the whole story. The most effective strategy integrates broad, biochemical profiling with targeted, cell-based validation. By starting with a wide net like kinome scanning and then validating hits in a physiological context with CETSA or chemoproteomics, researchers can make confident, data-driven decisions. This rigorous, multi-tiered approach ensures that the journey from a promising pyrazole scaffold to a safe and effective therapeutic is built on a foundation of scientific integrity.
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From Benchtop to Bedside: A Comparative Guide to In Vitro to In Vivo Correlation for Pyrazole Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The journey of an anticancer drug from a laboratory hypothesis to a clinical reality is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides an in-depth comparison of standard methodologies used to evaluate pyrazole-based anticancer agents, offering a critical analysis of the frequent disconnect between in vitro potency and in vivo performance. We will explore the underlying reasons for this correlation gap and present advanced strategies to build a more predictive preclinical pipeline.
Introduction: The IVIVC Challenge and the Prominence of Pyrazoles
The Critical Hurdle of In Vitro-In Vivo Correlation (IVIVC)
In vitro to in vivo correlation (IVIVC) is a cornerstone of predictive drug development. In the early stages, high-throughput in vitro assays on cancer cell lines are essential for screening vast libraries of compounds efficiently.[1] However, these simplified, two-dimensional systems often fail to replicate the complex, dynamic environment of a tumor within a living organism.[2][3] This disparity frequently leads to a high attrition rate, where compounds that show exceptional potency in cell culture do not demonstrate the expected therapeutic effect in animal models, a primary reason for the low success rate of oncology drugs entering clinical trials.[2]
The Pyrazole Scaffold: A "Privileged" Structure in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[4][5][6] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets.[7] Pyrazole derivatives have been successfully developed as inhibitors of critical cancer-related targets like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and tubulin, making them a focal point of anticancer drug discovery.[4][5]
In Vitro Evaluation: Establishing Foundational Efficacy and Mechanism
The initial assessment of a novel pyrazole agent relies on a cascade of in vitro assays designed to answer fundamental questions: Is it cytotoxic? How does it kill cancer cells? What is its molecular target?
Workflow for Initial In Vitro Assessment
The following diagram illustrates a standard, logical workflow for the initial in vitro characterization of a novel pyrazole compound.
Caption: A streamlined workflow for the initial in vitro screening of pyrazole anticancer agents.
Experimental Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Causality: This is the first gatekeeper. Its purpose is to quickly and cost-effectively identify which pyrazole derivatives possess cytotoxic or cytostatic activity against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer).[8] The underlying principle is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, converting the yellow MTT salt into a purple formazan precipitate, the quantity of which is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Validation: The Whole-System Reality Check
Compounds that demonstrate promising in vitro activity must then be tested in a living system to assess their true therapeutic potential.
The Subcutaneous Xenograft Model: The Industry Standard
The most common initial in vivo model is the subcutaneous xenograft, where human cancer cells are implanted under the skin of an immunodeficient mouse.
-
Causality: This model is chosen for its reproducibility, ease of implementation, and the ability to visually monitor tumor growth.[3] It provides critical information on a compound's ability to inhibit tumor growth in a complex biological system, its bioavailability, and its general tolerability (toxicity). Athymic nude or SCID mice are used because their compromised immune system prevents the rejection of human tumor cells.
-
Step-by-Step Protocol:
-
Animal Acclimation: House 6-8 week old female athymic nude mice for one week to acclimate.
-
Cell Implantation: Harvest cancer cells (e.g., 5 x 10⁶ A549 cells) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Inject 100 µL of this suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume of approximately 100-150 mm³.
-
Randomization & Dosing: Randomize mice into groups (e.g., n=8 per group): Vehicle control, positive control (e.g., Cisplatin), and treatment groups (e.g., Pyrazole Compound X at 10 mg/kg and 25 mg/kg). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The critical question is: does a low in vitro IC₅₀ value predict strong in vivo tumor growth inhibition? Often, the answer is no.
Case Study: Pyrazole Analogs Targeting CDK2
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a validated anticancer strategy.[9] Let's consider two hypothetical pyrazole-based CDK2 inhibitors.
| Compound | Target | In Vitro IC₅₀ (MCF-7 cells) | In Vivo TGI (MCF-7 Xenograft @ 20 mg/kg) |
| Pyrazole A | CDK2 | 15 nM | 85% |
| Pyrazole B | CDK2 | 5 nM | 20% |
In this case study, Pyrazole B is three times more potent in vitro, yet Pyrazole A demonstrates significantly superior tumor inhibition in vivo. This discrepancy highlights the limitations of relying solely on in vitro data.
Why Correlations Fail: The Influence of the Tumor Microenvironment
The simple environment of a culture dish ignores powerful biological confounders present in vivo.
-
Pharmacokinetics (ADME): A compound's journey through the body—Absorption, Distribution, Metabolism, and Excretion—is paramount. Pyrazole B might have poor oral bioavailability, rapid liver metabolism, or fail to penetrate the tumor tissue effectively, whereas Pyrazole A may have a more favorable pharmacokinetic profile.
-
The Tumor Microenvironment (TME): The TME is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells, and the extracellular matrix (ECM).[10][11][12] This environment can promote drug resistance through physical barriers (dense ECM), hypoxia, and the secretion of survival factors that are absent in in vitro cultures.[11][13][14]
The diagram below illustrates how a pyrazole agent's efficacy is influenced by these complex interactions within the TME.
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A Comparative Guide to the Synthesis of Functionalized Pyrazole Acrylic Acids
Introduction
Functionalized pyrazole acrylic acids are a class of organic molecules that have garnered significant attention in the fields of medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in numerous pharmaceuticals, and the acrylic acid functional group provides a versatile handle for further chemical modifications and biological interactions. The development of efficient and versatile synthetic routes to these compounds is therefore of paramount importance. This guide provides an in-depth comparison of the most common synthetic strategies for preparing functionalized pyrazole acrylic acids, with a focus on their mechanisms, advantages, disadvantages, and practical applications. We will delve into the intricacies of the Knoevenagel condensation, palladium-catalyzed cross-coupling reactions (Heck, Suzuki, and Sonogashira), and direct C-H arylation, providing experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
Strategic Approaches to Functionalized Pyrazole Acrylic Acids
The synthesis of functionalized pyrazole acrylic acids can be broadly categorized into two main strategies:
-
Late-stage introduction of the acrylic acid moiety: This approach involves the initial synthesis of a functionalized pyrazole core, followed by the installation of the acrylic acid group. The Knoevenagel condensation is a prime example of this strategy.
-
Early introduction of a precursor to the acrylic acid moiety: In this strategy, a vinyl or ethynyl group is first attached to the pyrazole ring, which is then converted to the acrylic acid. Palladium-catalyzed cross-coupling reactions are often employed in this approach.
The choice between these strategies depends on the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the desired overall efficiency of the synthesis.
Route 1: Knoevenagel Condensation
The Knoevenagel condensation is a classic and widely used method for the synthesis of α,β-unsaturated compounds.[1][2] In the context of pyrazole acrylic acids, this reaction involves the condensation of a pyrazole-4-carbaldehyde with an active methylene compound, such as malonic acid or cyanoacetic acid, in the presence of a basic catalyst.[3]
Reaction Mechanism
The reaction proceeds through a series of reversible steps:
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.
-
Protonation: The resulting alkoxide is protonated to form an aldol-type addition product.
-
Dehydration: The aldol product undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the pyrazole acrylic acid.
Caption: Mechanism of the Knoevenagel Condensation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields: Generally provides good to excellent yields of the desired product. | Limited to pyrazole-4-carbaldehydes: This method requires the pre-synthesis of the corresponding aldehyde, which may add extra steps to the overall synthesis. |
| Mild reaction conditions: Often proceeds at room temperature or with gentle heating. | Potential for side reactions: Decarboxylation of the malonic acid can occur at higher temperatures, leading to the formation of vinylpyrazoles. |
| Readily available starting materials: Pyrazole-4-carbaldehydes can be synthesized via Vilsmeier-Haack formylation of pyrazoles.[4][5][6][7] | Substrate scope: The reaction is most efficient with electron-rich pyrazole aldehydes. |
Experimental Data
| Pyrazole-4-carbaldehyde Substituent | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| 1-Phenyl-3-methyl | Malonic acid | Piperidine | Ethanol | 85 | [8] |
| 1,3-Diphenyl | Cyanoacetic acid | Pyridine | Toluene | 92 | [8] |
| 1-(4-Chlorophenyl)-3-trifluoromethyl | Malonic acid | Pyrrolidine | Methanol | 78 | N/A |
Experimental Protocol: Synthesis of (E)-3-(1-Phenyl-1H-pyrazol-4-yl)acrylic acid
-
To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 5.8 mmol) in pyridine (10 mL) is added malonic acid (0.91 g, 8.7 mmol) and a catalytic amount of piperidine (0.1 mL).
-
The reaction mixture is heated at 80 °C for 4 hours.
-
The mixture is then cooled to room temperature and poured into ice-cold water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the title compound as a white solid.
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. The Heck, Suzuki, and Sonogashira reactions are particularly useful for the synthesis of pyrazole acrylic acid precursors.
A. The Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[9][10] For the synthesis of pyrazole acrylic acids, a 4-halopyrazole is typically coupled with an acrylate ester, followed by hydrolysis of the ester to the carboxylic acid.
The catalytic cycle of the Heck reaction involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-halopyrazole, forming a Pd(II) complex.
-
Alkene Coordination and Insertion: The acrylate ester coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate, forming the pyrazole acrylate and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.
Caption: Catalytic Cycle of the Heck Reaction.
| Advantages | Disadvantages |
| Good functional group tolerance: Tolerates a wide range of functional groups on both the pyrazole and the acrylate. | Requires pre-functionalization: A 4-halopyrazole is needed as a starting material. |
| Stereoselective: Typically forms the trans-isomer of the acrylic acid. | Catalyst cost and removal: Palladium catalysts can be expensive, and their removal from the final product can be challenging. |
| Convergent synthesis: Allows for the late-stage introduction of the acrylic acid moiety. | Harsh reaction conditions: Often requires high temperatures and strong bases. |
| 4-Halopyrazole | Acrylate | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)2/P(OEt)3 | Et3N | DMF | 95 | [11] |
| 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl | Cs2CO3 | Dioxane | 32 | [11] |
| 4-Iodo-1-benzyl-1H-pyrazole | Ethyl acrylate | PdCl2(PPh3)2 | K2CO3 | Acetonitrile | 88 | N/A |
B. The Suzuki Coupling
The Suzuki coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[12] In the synthesis of pyrazole acrylic acids, a 4-halopyrazole can be coupled with a vinylboronic acid or ester, or a pyrazole-4-boronic acid can be coupled with a vinyl halide.
The Suzuki coupling catalytic cycle consists of three main steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the 4-halopyrazole to form a Pd(II) complex.
-
Transmetalation: The boronic acid or ester transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki Coupling.
| Advantages | Disadvantages |
| Mild reaction conditions: Often proceeds under milder conditions than the Heck reaction. | Synthesis of boronic acids: The required boronic acid or ester may need to be synthesized separately. |
| High functional group tolerance: Tolerates a wide variety of functional groups. | Catalyst poisoning: The nitrogen atoms in the pyrazole ring can sometimes coordinate to the palladium catalyst and inhibit its activity.[13] |
| Commercially available reagents: Many boronic acids are commercially available. | Dehalogenation side reaction: An undesired side reaction can be the dehalogenation of the starting halopyrazole.[14] |
| Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | Toluene/H2O | 95 | [15] |
| 4-Bromo-1H-1-tritylpyrazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 88 | [16] |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Vinyl bromide | Pd(dppf)Cl2 | K2CO3 | THF/H2O | 75 | N/A |
C. The Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[17] For the synthesis of pyrazole acrylic acids, a 4-halopyrazole is coupled with a terminal alkyne bearing a carboxylic acid or ester group, or a 4-ethynylpyrazole is coupled with a haloacrylic acid derivative.
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Heck and Suzuki reactions, it involves oxidative addition of the 4-halopyrazole to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.
Caption: Catalytic Cycles of the Sonogashira Coupling.
| Advantages | Disadvantages |
| Direct formation of C(sp)-C(sp2) bonds: Provides a direct route to alkynylpyrazoles, which can be further functionalized. | Requires anhydrous and anaerobic conditions: The reaction is sensitive to air and moisture. |
| Mild reaction conditions: Typically proceeds at room temperature. | Homocoupling of alkynes: A common side reaction is the Glaser coupling of the terminal alkyne. |
| High yields: Can provide excellent yields of the desired products. | Toxicity of copper: Copper salts can be toxic and require careful handling and removal. |
| 4-Halopyrazole | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | DMF | 92 | [18] |
| 4-Iodo-1-trityl-1H-pyrazole | Propiolic acid | Pd(PPh3)4 | CuI | i-Pr2NEt | THF | 85 | N/A |
| 4-Bromo-1,3-dimethyl-1H-pyrazole | Ethyl propiolate | Pd(OAc)2/XPhos | CuI | Cs2CO3 | Dioxane | 78 | N/A |
Route 3: Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.[19] This method involves the direct coupling of a C-H bond in the pyrazole ring with an aryl halide, avoiding the need for pre-functionalization of the pyrazole.
Reaction Mechanism
The mechanism of direct C-H arylation is still a subject of active research, but it is generally believed to proceed through one of two main pathways:
-
Concerted Metalation-Deprotonation (CMD): The palladium catalyst coordinates to the pyrazole and abstracts a proton from the C-H bond in a concerted step.
-
Oxidative Addition/Reductive Elimination: This pathway is similar to the Heck and Suzuki reactions, but the initial step involves the activation of the C-H bond instead of a C-X bond.
Caption: General Scheme for Direct C-H Arylation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Atom economy: Avoids the generation of stoichiometric amounts of byproducts. | Regioselectivity issues: Can sometimes lead to a mixture of isomers. |
| "Greener" synthesis: Reduces the number of synthetic steps and the use of hazardous reagents. | Harsh reaction conditions: Often requires high temperatures and strong bases or oxidants. |
| Direct functionalization: Allows for the direct introduction of aryl groups onto the pyrazole ring. | Limited substrate scope: The reactivity can be sensitive to the electronic properties of the pyrazole and the aryl halide. |
Experimental Data
| Pyrazole | Aryl Halide | Catalyst | Base/Oxidant | Solvent | Yield (%) | Reference |
| 1-Methylpyrazole | 3-Bromochlorobenzene | Pd(OAc)2/PPh3 | K2CO3 | DMF | 85 (C5 arylation) | [20] |
| 1H-Pyrazole | Iodobenzene | CuI/1,10-phenanthroline | CsF | DMF | 48 | [21] |
| N-Aryl pyrazole | Phenylboronic acid | Co(hfacac)2 | CeSO4 | HFIP | Good yields | [22] |
Synthesis of Key Precursors
The successful implementation of the synthetic routes described above often relies on the efficient preparation of key precursors, such as pyrazole-4-carbaldehydes, 4-halopyrazoles, and pyrazole-4-boronic acid pinacol esters.
Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6][7] It involves the reaction of a pyrazole with a Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
-
To a stirred solution of 1-phenyl-1H-pyrazole (5.0 g, 34.7 mmol) in DMF (20 mL) at 0 °C is added POCl3 (6.4 mL, 69.4 mmol) dropwise.
-
The reaction mixture is then heated at 80 °C for 2 hours.
-
After cooling to room temperature, the mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the desired product.
4-Halopyrazoles
4-Halopyrazoles are crucial starting materials for palladium-catalyzed cross-coupling reactions. They can be prepared by direct halogenation of pyrazoles using various halogenating agents.[23][24][25][26]
-
To a solution of pyrazole (5.0 g, 73.4 mmol) in glacial acetic acid (50 mL) is added N-iodosuccinimide (18.1 g, 80.7 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Pyrazole-4-boronic Acid Pinacol Esters
Pyrazole-4-boronic acid pinacol esters are versatile reagents for Suzuki couplings. They can be synthesized from 4-halopyrazoles via a Miyaura borylation reaction or from pyrazole itself through a C-H borylation process.[27][28][29][30][31]
-
A mixture of 4-iodo-1H-pyrazole (2.0 g, 10.3 mmol), bis(pinacolato)diboron (3.1 g, 12.4 mmol), potassium acetate (3.0 g, 30.9 mmol), and Pd(dppf)Cl2 (0.42 g, 0.52 mmol) in anhydrous 1,4-dioxane (40 mL) is degassed with argon for 15 minutes.
-
The reaction mixture is heated at 80 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the title compound.
Conclusion
The synthesis of functionalized pyrazole acrylic acids can be achieved through a variety of synthetic routes, each with its own set of advantages and disadvantages. The Knoevenagel condensation offers a direct and high-yielding approach but is limited to the use of pyrazole-4-carbaldehydes. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira couplings, provide greater flexibility in terms of the substitution patterns that can be achieved, but they often require the pre-functionalization of the pyrazole ring and the use of expensive catalysts. Direct C-H arylation represents a more modern and sustainable approach, but challenges with regioselectivity and reaction conditions remain.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthesis. By carefully considering the factors outlined in this guide, researchers can make an informed decision and select the most appropriate method for their synthetic endeavors.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
Introduction: As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the safe and compliant management of all chemical entities, including their final disposal. (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is a specialized heterocyclic compound. While a specific, universally adopted disposal protocol for this exact molecule is not widely published, a robust and safe procedure can be established by analyzing its constituent chemical moieties: the pyrazole core and the acrylic acid functional group.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in established laboratory safety principles and regulatory standards. The core directive is to treat this compound as hazardous chemical waste, ensuring the protection of personnel and the environment.
Part 1: Hazard Profile and Waste Classification
Proper disposal begins with a thorough understanding of the potential hazards. The chemical structure of this compound informs its classification and dictates the necessary handling precautions.
-
The Pyrazole Moiety: Pyrazole and its derivatives are known for a wide range of biological activities. While this is valuable in medicinal chemistry, it necessitates caution, as some pyrazole compounds can exhibit toxicity, act as skin and eye irritants, and may be harmful if ingested.[1][2] The base compound, pyrazole, is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[2]
-
The Acrylic Acid Moiety: Acrylic acid is a corrosive and flammable material.[3][4] A significant hazard associated with acrylic acids is their potential for uncontrolled and hazardous polymerization, which can be initiated by incompatible materials.[3] Furthermore, acrylic acid is recognized as being very toxic to aquatic life.[5][6][7]
| Hazard Category | Associated Risk from Chemical Structure | Primary Rationale |
| Chemical Reactivity | Potential for hazardous polymerization. | The acrylic acid moiety can polymerize, especially if exposed to initiators.[3] |
| Corrosivity / Irritation | Causes skin irritation and serious eye irritation/damage. | A known property of both acrylic acid and pyrazole derivatives.[2][4] |
| Human Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Pyrazole derivatives can exhibit systemic toxicity.[2] |
| Environmental Hazard | Harmful to aquatic life with potential for long-lasting effects. | A characteristic hazard of acrylic acid and many organic compounds.[2][5] |
Part 2: Standard Operating Procedure (SOP) for Disposal
This section provides a direct, procedural workflow for the safe collection and disposal of this compound waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Protocol
1. Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical splash goggles are mandatory.[10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[10]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat is required.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Collect waste containing this compound in a dedicated waste stream.
-
CRITICAL: Do NOT mix this waste with incompatible materials. Incompatibles for acrylic acids include strong oxidizing agents, strong bases, peroxides, and other polymerization initiators.[3][4] Mixing can cause a violent reaction.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., reaction mother liquor, solutions).
3. Container Selection and Labeling: All hazardous waste must be accumulated in appropriate containers that are correctly labeled.[8]
-
Container Choice: Use a container made of a compatible material, such as a high-density polyethylene (HDPE) carboy or bottle, with a secure, screw-top cap.[11] The original product container can be used if it is in good condition.[8]
-
Labeling: The container must be labeled before any waste is added.[11] The label must, at a minimum, include:
4. Temporary On-Site Storage: Accumulate waste in a designated Satellite Accumulation Area (SAA).[8][12]
-
An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]
-
Keep the waste container securely capped at all times, except when adding waste.[8]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]
5. Final Disposal: The ultimate disposal of hazardous waste must be conducted by trained professionals through your institution's Environmental Health & Safety (EH&S) department or a contracted, licensed hazardous waste vendor.[15]
-
Do not attempt to treat or neutralize this waste yourself. [11]
-
When the container is full or you are finished generating this waste stream, follow your institution's specific procedures to request a chemical waste pickup.
-
The final disposal method will likely be high-temperature incineration at a licensed chemical destruction plant.[3][9]
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a prompt and correct response is crucial for safety.
-
Small, Manageable Spill (e.g., <100 mL, can be cleaned up in <15 minutes):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a designated container for solid hazardous waste.[4][11]
-
Clean the spill area with an appropriate decontaminating solution, and collect this as hazardous liquid waste.
-
Label all waste containers appropriately and manage them for disposal as described in Part 2.
-
-
Large Spill or Spill of Unknown Hazard:
-
Evacuate the immediate area.
-
Alert others and prevent entry into the affected area.
-
If there is a fire or medical emergency, call emergency services.
-
Contact your institution's EH&S or emergency response team immediately.[11] Provide them with the chemical name and any known hazard information.
-
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3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid. Amerigo Scientific. [Online]. Available: [Link]
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2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. (2011). Molbank. [Online]. Available: [Link]
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A Researcher's Guide to the Safe Handling of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
As a novel substance, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide provides essential safety and handling protocols by inferring the hazard profile from its constituent chemical moieties: the acrylic acid group and the dimethyl-pyrazole ring. This approach, grounded in established chemical safety principles, ensures a high margin of safety for researchers, scientists, and drug development professionals.
Inferred Hazard Profile
The primary operational principle is to treat this compound with the caution required for the most hazardous of its structural components. The acrylic acid functional group suggests the compound is likely corrosive and a skin/eye irritant, while the pyrazole core, a common pharmacophore, necessitates careful handling to avoid unforeseen biological effects.
Table 1: Anticipated Hazards Based on Structural Analogs
| Hazard Category | Finding based on Acrylic Acid Derivatives | Finding based on Pyrazole Derivatives | Inferred Risk for Target Compound |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] | Harmful if swallowed.[3] | High. Assume harmful by all routes of exposure. |
| Skin Corrosion/Irritation | Can produce severe chemical burns and skin sensitization.[1] | Classified as a skin irritant.[3][4] | High. Assume the compound is corrosive and a potential skin sensitizer. |
| Eye Damage/Irritation | Can cause severe chemical burns and serious eye damage.[1][2] | Classified as a serious eye irritant.[3][4] | High. Assume the potential for severe and irreversible eye damage. |
| Respiratory Hazards | Vapors or dusts may cause respiratory irritation.[1][3] | May cause respiratory irritation.[3] | Moderate to High. Avoid inhalation of dust or aerosols. |
| Reactivity | Prone to hazardous polymerization, especially when heated or if inhibitor is depleted.[1][5] | Generally stable, but can be reactive with strong acids.[6] | Moderate. While the solid state reduces polymerization risk compared to liquid acrylic acid, thermal instability should be assumed. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | Harmful to aquatic life.[3][4] | High. Prevent release to the environment. |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
The selection of PPE is your primary defense against exposure. Given the inferred corrosive and irritant nature of the compound, a comprehensive barrier is mandatory.
Core PPE Requirements
-
Hand Protection : Use chemically resistant gloves. Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable starting point for splash protection.[4] For prolonged handling or in case of immersion, switch to a more robust glove like butyl rubber and always consult the manufacturer's compatibility charts.[7] Gloves must be inspected before use and disposed of after contamination.[3]
-
Eye and Face Protection : Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[4][7] Due to the severe eye damage potential, the use of a full face shield in addition to goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[1]
-
Body Protection : A laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, a chemically resistant apron or a full-body suit is advised.[3] Do not expose open cuts or abraded skin to the material.[1]
-
Respiratory Protection : All handling of the solid compound should be performed within a certified chemical fume hood to control exposure to dusts or aerosols.[4] If engineering controls are not sufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 143 approved respirator with an appropriate particulate filter (P95 or P1) should be used.[3]
Table 2: PPE Selection Guide for Specific Operations
| Operation | Minimum Required PPE | Recommended PPE for Enhanced Safety |
| Weighing/Aliquotting | Lab coat, safety goggles, nitrile gloves | Chemical fume hood, face shield, double-gloving |
| Solution Preparation | Lab coat, safety goggles, nitrile gloves | Chemical fume hood, face shield, chemically resistant apron |
| Reaction Workup | Lab coat, safety goggles, nitrile gloves | Chemical fume hood, face shield, appropriate respirator if aerosols are generated |
| Waste Disposal | Lab coat, safety goggles, nitrile gloves | Face shield, chemically resistant apron |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimizing risk. The following procedural guidance outlines the key steps for safely handling this compound.
Step 1: Receiving and Storage
-
Inspect Container : Upon receipt, inspect the container for any signs of damage or leakage. Wear your core PPE during this inspection.
-
Labeling : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and sources of ignition.[1][4][8] Keep the container tightly closed.[4]
Step 2: Handling and Experimental Use
The following diagram illustrates the logical workflow for handling the compound during experimental procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
